molecular formula C11H14N2O B1517171 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 545394-33-0

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B1517171
CAS No.: 545394-33-0
M. Wt: 190.24 g/mol
InChI Key: QPSYNMDBUGKTJA-UHFFFAOYSA-N
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Description

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSYNMDBUGKTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651572
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545394-33-0
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the heterocyclic compound 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. As a derivative of the versatile quinoline scaffold, this molecule holds significant interest for medicinal chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, and available data on its biological relevance, offering a foundational resource for researchers exploring its potential as a lead compound or a key intermediate in the development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The inherent chemical versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The dihydroquinoline core, as present in the title compound, offers a three-dimensional structure that can facilitate specific interactions with biological targets. The introduction of an amino group at the 7-position and an ethanone moiety at the 1-position of the dihydroquinoline ring system creates a unique molecule with potential for diverse chemical modifications and biological activities.

Core Molecular Characteristics

2.1. Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 545394-33-0[1]

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

2.2. Structural Features

The molecule features a 3,4-dihydroquinoline core, which is a bicyclic heterocyclic system consisting of a benzene ring fused to a dihydropyridine ring. Key functional groups that dictate its chemical behavior and potential for biological interactions include:

  • Primary Aromatic Amine (-NH₂): Located at the 7-position of the quinoline ring, this group can act as a hydrogen bond donor and a site for further chemical derivatization.

  • Tertiary Amide (-N-C=O): The ethanone group attached to the nitrogen at the 1-position introduces a carbonyl moiety, which can participate in hydrogen bonding as an acceptor.

  • Saturated Heterocycle: The dihydro nature of the pyridine ring imparts conformational flexibility compared to the rigid aromatic quinoline.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound(R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS Number 545394-33-0[1]1335883-11-8[2]81885-67-8[3]
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂O[2]C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol 190.245 g/mol [2]Not specified
Appearance Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specified

Synthesis and Reactivity

  • Construction of the Dihydroquinoline Core: This can often be achieved through cyclization reactions, such as the Skraup or Doebner-von Miller reactions, starting from an appropriately substituted aniline.

  • Introduction of the Amino Group: Nitration of the dihydroquinoline ring followed by reduction is a common method for introducing an amino group onto the aromatic portion of the molecule.

  • Acetylation of the Ring Nitrogen: The final step would involve the acylation of the secondary amine within the dihydroquinoline ring with acetyl chloride or acetic anhydride to yield the target compound.

The reactivity of this compound is primarily governed by its functional groups. The aromatic amine can undergo diazotization and subsequent substitution reactions, while the amide nitrogen can be involved in various coupling reactions. The carbonyl group of the ethanone moiety can also be a site for further chemical transformations.

Biological_Potential Core_Scaffold This compound Antimicrobial Antimicrobial Agents Core_Scaffold->Antimicrobial Derivatization Anticancer Anticancer Agents Core_Scaffold->Anticancer Derivatization Antiviral Antiviral Agents Core_Scaffold->Antiviral Derivatization Enzyme_Inhibitors Enzyme Inhibitors (e.g., Carbonic Anhydrase) Core_Scaffold->Enzyme_Inhibitors Derivatization

Figure 2: Potential avenues for drug discovery based on the this compound scaffold.

Safety, Handling, and Storage

Specific toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related aminoquinoline derivatives, general hazards may include skin and eye irritation.[4]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. For a related compound, (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone, storage at 2-8°C is recommended.[5]

Conclusion and Future Directions

This compound is a structurally interesting heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While a comprehensive experimental characterization is still needed, its relationship to the pharmacologically active quinoline family makes it a compelling target for synthesis and biological evaluation. Future research should focus on developing a robust synthetic protocol, thoroughly characterizing its physicochemical and spectroscopic properties, and exploring its biological activity profile through in vitro and in vivo screening assays. The insights gained from such studies could pave the way for the development of novel drug candidates based on this promising scaffold.

References

  • This compound | Intermed & Chemicals. (n.d.). Retrieved January 20, 2026, from [Link]

  • (R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • 7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • (R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • 1-(7-AMINOINDOLIN-1-YL)ETHANONE | CAS#:51501-31-6 | Chemsrc. (2025, September 13). Retrieved January 20, 2026, from [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. (2021, July 27). Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Scaffold of Latent Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a heterocyclic compound featuring the privileged tetrahydroquinoline scaffold. While specific research on this molecule (CAS No. 545394-33-0) is not extensively published, its structural motifs are present in a vast array of biologically active agents. This document synthesizes foundational chemical data with inferred therapeutic potential, drawing upon the rich pharmacology of analogous structures. We will explore plausible synthetic routes, robust analytical characterization methodologies, and the prospective biological activities of this compound, positioning it as a molecule of interest for further investigation in medicinal chemistry and drug development.

Introduction: The Tetrahydroquinoline Core - A Cornerstone of Medicinal Chemistry

The tetrahydroquinoline ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, celebrated for its conformational flexibility and diverse biological activities. This scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The subject of this guide, this compound, incorporates this key heterocyclic core, further functionalized with an amino group at the 7-position and an N-acetyl group, features that suggest a rich potential for biological interactions and further chemical modification.

Physicochemical Properties and Structural Attributes

A solid understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 545394-33-0Chemical Supplier Catalogs
Molecular Formula C₁₁H₁₄N₂OChemical Supplier Catalogs
Molecular Weight 190.24 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Melting Point 76-78 °CChemical Supplier Catalogs
Boiling Point 462.4 °C at 760 mmHgChemical Supplier Catalogs
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol.Inferred
Synonyms 1,2,3,4-Tetrahydro-1-acetyl-7-quinolinamineChemical Supplier Catalogs

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

A logical synthetic strategy would involve the initial construction of the 7-amino-tetrahydroquinoline core, followed by N-acetylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: A common precursor, 7-nitro-1,2,3,4-tetrahydroquinoline, can be synthesized via established methods, such as the cyclization of a suitable aminophenyl derivative.

  • Reduction of the Nitro Group: The nitro group can be reduced to the corresponding amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. This would yield 7-amino-1,2,3,4-tetrahydroquinoline.

  • N-Acetylation: The final step involves the acetylation of the secondary amine of the tetrahydroquinoline ring. This can be achieved by reacting 7-amino-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield the target compound, this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the tetrahydroquinoline ring, the acetyl methyl group, and the amino group protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the amide, and the aromatic C-H stretches.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.

Inferred Biological Activities and Therapeutic Potential

The true value of a novel chemical entity lies in its biological activity. While direct experimental data for this compound is lacking, the extensive research on its structural analogs allows for informed predictions of its potential therapeutic applications. The 7-amino-tetrahydroquinoline scaffold is a key pharmacophore in a variety of biologically active molecules.

Caption: Inferred biological activities of this compound based on its structural analogs.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of tetrahydroquinoline derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colon and breast cancer. The mechanism of action is often attributed to the inhibition of key cellular targets such as protein kinases or the induction of oxidative stress. The presence of the amino group on the aromatic ring of this compound could play a crucial role in its interaction with biological targets, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

The quinoline scaffold is the backbone of several well-known antimicrobial drugs. Derivatives of 7-aminoquinoline have demonstrated significant antibacterial and antifungal activities. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The structural features of this compound suggest it could be explored for its efficacy against a range of pathogenic microorganisms.

Anti-inflammatory Properties

Chronic inflammation is a key component of many diseases. Several 7-amino quinoline derivatives have been reported to possess significant anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. The potential of this compound as an anti-inflammatory agent warrants investigation.

Neurological Applications

Tetrahydroquinoline derivatives have also been investigated for their potential in treating neurological disorders. Some analogs have shown neuroprotective effects by modulating neurotransmitter receptors or exhibiting antioxidant properties that can mitigate oxidative stress, a key factor in neurodegenerative diseases like Parkinson's.

In Silico ADME Predictions

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In the absence of experimental data, in silico predictive models can provide valuable insights.

ADME PropertyPredicted OutcomeRationale
Oral Bioavailability Moderate to GoodThe molecular weight is below 500, and the number of rotatable bonds is low, which are favorable for oral absorption.
Blood-Brain Barrier (BBB) Penetration PossibleThe molecule is relatively small and lipophilic, suggesting it may cross the BBB. This would be relevant for potential neurological applications.
Metabolism Likely metabolized by Cytochrome P450 enzymesThe aromatic ring and N-acetyl group are potential sites for oxidative metabolism.
Toxicity To be determined experimentallyIn silico toxicity predictions can be a starting point, but experimental validation is essential.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its core tetrahydroquinoline scaffold, shared with a multitude of pharmacologically active compounds, strongly suggests a high potential for biological activity. This technical guide has outlined a plausible synthetic route, methods for its characterization, and a range of potential therapeutic applications based on the extensive literature on its structural analogs.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

  • Broad Biological Screening: The compound should be screened against a diverse panel of biological targets to identify its primary pharmacological activities. This should include assays for anticancer, antimicrobial, anti-inflammatory, and neurological effects.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency and selectivity.

References

  • Gutiérrez, M., Arévalo, B., Valdes, F., & Martínez, G. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
  • (2024).
  • (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • (n.d.).
  • (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Maciejewska, N., Olszewski, M., & Witkowska, M. (2022).
  • (n.d.).
  • (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.
  • (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
  • S. F. A. & Tomma J. H. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
  • (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
  • (n.d.). Advances in the Chemistry of Tetrahydroquinolines.
  • (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
  • (2025). Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds.
  • (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995). Synthesis

A Prospective Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the molecular structure, synthesis, and characterization of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a dihydroquinoline derivative of potential interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a robust, proposed synthetic pathway leveraging well-established chemical transformations. Furthermore, it offers a detailed predictive analysis of its spectral characteristics (NMR, IR, and MS) based on foundational principles and data from analogous structures. Finally, the guide explores the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally related compounds that have demonstrated significant pharmacological effects. This document is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological relevance of this novel chemical entity.

Introduction: The Dihydroquinoline Scaffold and the Rationale for Investigation

The 1,2,3,4-tetrahydroquinoline and its partially saturated analog, 3,4-dihydroquinoline, are privileged heterocyclic scaffolds in drug discovery. These core structures are present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties[1][2]. The specific substitution pattern of this compound, featuring an amino group on the aromatic ring and an acetyl moiety on the heterocyclic nitrogen, suggests a molecule with unique physicochemical properties and potential for diverse biological interactions. The N-acetyl group can influence solubility, metabolic stability, and receptor binding affinity, while the 7-amino group provides a handle for further derivatization or can act as a key pharmacophoric feature.

This guide aims to bridge the current knowledge gap by providing a detailed, scientifically-grounded roadmap for the synthesis and characterization of this target compound. By elucidating a plausible synthetic route and predicting its analytical signature, we provide the necessary framework for its empirical investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from the commercially available 7-nitro-3,4-dihydroquinolin-2(1H)-one. The proposed pathway involves three key transformations: 1) reduction of the aromatic nitro group, 2) reduction of the lactam, and 3) selective N-acetylation of the resulting aliphatic amine.

Synthesis_Workflow A 7-Nitro-3,4-dihydroquinolin-2(1H)-one B 7-Amino-3,4-dihydroquinolin-2(1H)-one A->B Nitro Reduction (SnCl2·2H2O, EtOH, reflux) C 1,2,3,4-Tetrahydroquinoline-7-amine B->C Lactam Reduction (LiAlH4, THF, reflux) D This compound C->D Selective N-Acetylation (Acetic Anhydride, DCM, 0°C to rt)

Caption: Proposed synthetic workflow for this compound.

Step 1: Reduction of the Aromatic Nitro Group

The initial step involves the chemoselective reduction of the nitro group in 7-nitro-3,4-dihydroquinolin-2(1H)-one to an amino group. While catalytic hydrogenation is a common method, the use of tin(II) chloride (SnCl₂) in a protic solvent offers excellent functional group tolerance, preserving the lactam moiety.[3][4]

Experimental Protocol:

  • To a solution of 7-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-amino-3,4-dihydroquinolin-2(1H)-one.

Step 2: Reduction of the Lactam

The resulting 7-amino-3,4-dihydroquinolin-2(1H)-one, a cyclic amide (lactam), can be reduced to the corresponding cyclic amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6] This reaction effectively converts the carbonyl group into a methylene group.

Experimental Protocol:

  • To a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline-7-amine, which may be used in the next step without further purification.

Step 3: Selective N-Acetylation

The final step is the selective acetylation of the aliphatic nitrogen of 1,2,3,4-tetrahydroquinoline-7-amine. The aliphatic secondary amine is generally more nucleophilic than the aromatic primary amine, allowing for selective acylation under controlled conditions.[7][8]

Experimental Protocol:

  • Dissolve 1,2,3,4-tetrahydroquinoline-7-amine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the final compound, this compound.

Proposed Characterization and Physicochemical Properties

The structural elucidation of the target compound will rely on a combination of spectroscopic techniques. Below are the predicted physicochemical properties and spectral data.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearanceOff-white to light brown solid
SolubilitySoluble in methanol, chloroform, DMSO
XLogP3~1.5 - 2.0
Hydrogen Bond Donors1 (the -NH₂ group)
Hydrogen Bond Acceptors2 (the C=O and -NH₂ groups)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.0-7.2 (d, 1H): Aromatic proton at C5.

  • δ 6.3-6.5 (dd, 1H): Aromatic proton at C6.

  • δ 6.2-6.3 (d, 1H): Aromatic proton at C8.

  • δ 3.6-3.8 (br s, 2H): -NH₂ protons.

  • δ 3.6-3.7 (t, 2H): Methylene protons at C2 (-N-CH₂-).

  • δ 2.7-2.9 (t, 2H): Methylene protons at C4 (-Ar-CH₂-).

  • δ 2.2 (s, 3H): Acetyl methyl protons (-CO-CH₃).

  • δ 1.9-2.1 (m, 2H): Methylene protons at C3 (-CH₂-CH₂-CH₂-).

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 169-171: Carbonyl carbon of the acetyl group.

  • δ 145-147: Aromatic carbon C7 (attached to -NH₂).

  • δ 128-130: Aromatic carbon C5.

  • δ 120-122: Aromatic carbon C8a.

  • δ 115-117: Aromatic carbon C4a.

  • δ 110-112: Aromatic carbon C6.

  • δ 108-110: Aromatic carbon C8.

  • δ 40-42: Methylene carbon C2.

  • δ 28-30: Methylene carbon C4.

  • δ 25-27: Methylene carbon C3.

  • δ 22-24: Acetyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups.

Predicted IR Absorption Bands (cm⁻¹):

  • 3450-3300 (m, sharp, two bands): N-H stretching of the primary aromatic amine.

  • 3050-3000 (w): Aromatic C-H stretching.

  • 2950-2850 (m): Aliphatic C-H stretching.

  • 1630-1650 (s): C=O stretching of the tertiary amide (N-acetyl group).

  • 1600-1620 (s): N-H bending of the primary amine.

  • 1500-1580 (m): Aromatic C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation data to support the proposed structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • m/z 190 [M]⁺: Molecular ion peak.

  • m/z 147 [M - COCH₃]⁺: Loss of the acetyl group, a characteristic fragmentation for N-acetyl compounds.

  • m/z 43 [CH₃CO]⁺: Acetyl cation.

Potential Biological Activities and Therapeutic Applications

While no biological data exists for this compound, the activities of related compounds provide a strong basis for hypothesizing its potential applications.

Biological_Potential cluster_activities Potential Biological Activities Target This compound Anticancer Anticancer Activity (e.g., Apoptosis Induction, Cell Cycle Arrest) Target->Anticancer Structurally similar to pro-apoptotic agents Antimicrobial Antimicrobial Activity (e.g., Bacterial/Fungal Inhibition) Target->Antimicrobial Dihydroquinoline scaffold known for antimicrobial effects nNOS_Inhibition nNOS Inhibition (Neuroprotective Potential) Target->nNOS_Inhibition Amine side chains on dihydroquinolines show n-NOS inhibition Anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition) Target->Anti_inflammatory Tetrahydroquinolines modulate inflammatory pathways

Caption: Hypothesized biological activities based on related molecular scaffolds.

  • Anticancer Activity: Numerous dihydroquinoline and tetrahydroquinoline derivatives have demonstrated potent anticancer properties. For instance, certain 2-aminodihydroquinoline analogs have been identified as pro-apoptotic agents that can induce cell cycle arrest in cancer cell lines.[9] The presence of the 7-amino group on the target molecule could be a key feature for such activity.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Dihydroquinolines bearing amine-containing side chains have been reported as potent and selective inhibitors of nNOS, suggesting potential applications in the treatment of neurodegenerative disorders.[10] The amino and N-acetyl functionalities of the target compound could allow it to interact with the active site of nNOS.

  • Anti-inflammatory and Antioxidant Properties: The tetrahydroquinoline scaffold is known to be associated with anti-inflammatory and antioxidant activities.[1][11] These compounds can scavenge free radicals and inhibit the production of pro-inflammatory mediators.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential for applications in drug discovery. This technical guide provides a comprehensive, prospective framework for its synthesis and characterization. The proposed three-step synthesis is based on reliable and well-documented chemical reactions. The predicted spectral data offers a solid basis for the structural verification of the synthesized compound. The exploration of potential biological activities, grounded in the known pharmacology of related scaffolds, highlights promising avenues for future research. It is our hope that this guide will stimulate further investigation into this and related dihydroquinoline derivatives, ultimately contributing to the development of novel therapeutic agents.

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An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. As a derivative of the privileged 1,2,3,4-tetrahydroquinoline scaffold, this molecule holds significant potential for exploration in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering insights into its synthesis, characterization, and prospective biological applications.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a prominent structural motif found in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its unique three-dimensional structure allows for diverse functionalization, leading to compounds with applications as anticancer, anti-inflammatory, antimicrobial, and central nervous system-acting agents.[3][4] The derivatization of the tetrahydroquinoline ring system continues to be an active area of research in medicinal chemistry, aimed at the discovery of novel therapeutic agents.[1]

This guide focuses on a specific derivative, This compound . The introduction of an amino group at the 7-position and an acetyl group on the nitrogen of the heterocyclic ring presents a unique combination of functional groups that could impart interesting biological properties.

IUPAC Name: this compound

Physicochemical Properties and Spectroscopic Characterization

The anticipated physicochemical properties of this compound are summarized in the table below. These values are computationally predicted and serve as a baseline for experimental determination.

PropertyPredicted Value
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
LogP 1.5 - 2.0
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Spectroscopic Characterization:

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns indicative of their substitution. The protons of the saturated heterocyclic ring will appear as multiplets in the aliphatic region. A singlet corresponding to the acetyl methyl group will be present, as well as a broad singlet for the primary amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic, aliphatic, carbonyl, and methyl carbons, confirming the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5]

Synthesis Methodology: N-Acetylation of 7-amino-1,2,3,4-tetrahydroquinoline

A plausible and efficient synthetic route to this compound involves the selective N-acetylation of the heterocyclic nitrogen of 7-amino-1,2,3,4-tetrahydroquinoline. Acetylation of aromatic amines is a well-established and robust reaction in organic synthesis.[6][7]

The proposed reaction involves the treatment of 7-amino-1,2,3,4-tetrahydroquinoline with an acetylating agent such as acetic anhydride. The reaction can be carried out under mild conditions, often at room temperature, and can be facilitated by a weak acid or base catalyst, or even performed under catalyst-free conditions.[6][7] The higher nucleophilicity of the secondary amine in the tetrahydroquinoline ring compared to the aromatic primary amine is expected to favor selective N1-acetylation.

G cluster_reactants Reactants cluster_process Process cluster_products Products 7-amino-1,2,3,4-tetrahydroquinoline 7-amino-1,2,3,4-tetrahydroquinoline Stirring at Room Temperature Stirring at Room Temperature 7-amino-1,2,3,4-tetrahydroquinoline->Stirring at Room Temperature Acetic Anhydride Acetic Anhydride Acetic Anhydride->Stirring at Room Temperature Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Stirring at Room Temperature This compound This compound Stirring at Room Temperature->this compound Acetic Acid (byproduct) Acetic Acid (byproduct) Stirring at Room Temperature->Acetic Acid (byproduct)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated a wide array of biological activities, suggesting several avenues for the investigation of this compound.[1][9][10]

G cluster_applications Potential Biological Activities Compound This compound Anticancer Anticancer Compound->Anticancer Cytotoxicity Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Compound->Carbonic Anhydrase Inhibition Enzyme Inhibition Antioxidant Antioxidant Compound->Antioxidant Radical Scavenging

Caption: Potential biological activities of the target compound.

Anticancer Activity: Numerous tetrahydroquinoline derivatives have been reported to possess potent antitumor properties.[3][11] The cytotoxic potential of this compound against various cancer cell lines should be evaluated.

Carbonic Anhydrase Inhibition: Quinoline-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in several diseases, including cancer.[12][13][14] The presence of the amino and acetyl groups may facilitate binding to the active site of CA isoforms.

Antioxidant Activity: Heterocyclic compounds are known to exhibit antioxidant properties by scavenging free radicals.[15][16][17] The amino group on the aromatic ring of the target compound could contribute to its antioxidant potential.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.[18]

G cluster_setup Assay Setup cluster_measurement Measurement Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add varying concentrations of the compound Cell_Seeding->Compound_Addition Incubation_24_72h Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition Add MTT reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[12][19]

  • Reagent Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5), a pH indicator solution (e.g., 0.2 mM Phenol Red), stock solutions of the test compound in DMSO, and a CO₂-saturated water solution.

  • Assay Procedure: The assay is performed using a stopped-flow spectrophotometer. The enzyme and inhibitor are pre-incubated in the buffer. This solution is then rapidly mixed with the CO₂-saturated solution, and the change in absorbance of the pH indicator is monitored over time.

  • Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.[16][17]

  • Reaction Mixture: Prepare a solution of DPPH in methanol. In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

This compound represents a novel and synthetically accessible derivative of the pharmacologically significant 1,2,3,4-tetrahydroquinoline scaffold. This guide has outlined its proposed synthesis, methods for its characterization, and a rationale for exploring its potential biological activities, supported by detailed experimental protocols. Further investigation into its anticancer, carbonic anhydrase inhibitory, and antioxidant properties is warranted. Subsequent studies should focus on lead optimization through structural modifications to enhance potency and selectivity, as well as in vivo evaluation of promising candidates.

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An In-depth Technical Guide to 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed synthesis protocol for a closely related precursor, and the broader therapeutic context of the tetrahydroquinoline scaffold. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Compound Identification and Nomenclature

The precise molecule "1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine" is a specific derivative within the broader class of tetrahydroquinolines. While this exact substituted amine is not widely documented with a unique CAS number, its core structure is built upon the well-characterized 1-acetyl-1,2,3,4-tetrahydroquinoline. Understanding the nomenclature of the parent and related structures is crucial for contextualizing its chemistry.

For clarity, the nomenclature of a closely related, commercially available analog, 1-acetyl-1,2,3,4-tetrahydroquinoline , is presented below. The addition of a primary amine (-NH₂) group at the 7th position of the quinoline ring would yield the topic compound.

IdentifierValueSource
Chemical Name 1-acetyl-1,2,3,4-tetrahydroquinoline[1]
Synonyms 1,2,3,4-Tetrahydro-1-acetylquinoline, N-Acetyl-1,2,3,4-tetrahydroquinoline, 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone[1][2][3]
CAS Number 4169-19-1[1][3]
Molecular Formula C₁₁H₁₃NO[1][4]
Molecular Weight 175.23 g/mol [1][4]
PubChem CID 347850[2]

Physicochemical Properties

The physicochemical properties of the parent compound, 1-acetyl-1,2,3,4-tetrahydroquinoline, provide a baseline for predicting the behavior of its aminated derivative. The introduction of a 7-amino group would be expected to increase polarity and the potential for hydrogen bonding.

PropertyValueSource
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 295 °C (lit.)[2][5]
Density 1.12 g/cm³[3][5]
Refractive Index 1.5770 - 1.5810[3]
Purity >98.0% (GC)

Synthesis and Methodologies

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, and numerous synthetic routes have been developed for its creation.[6][7] Domino reactions, in particular, have proven to be highly effective for generating these heterocycles with diverse substitution patterns.[7]

The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine would logically proceed in two key stages:

  • Formation of the 7-amino-1,2,3,4-tetrahydroquinoline core.

  • N-acetylation at the 1-position.

A common and robust method for creating the core structure involves the reduction of a corresponding nitro-substituted quinoline, followed by N-acetylation.

Experimental Protocol: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline (Illustrative Precursor)

This protocol details the synthesis of the parent scaffold. The adaptation for the 7-amino derivative would involve starting with 7-nitroquinoline.

Step 1: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

  • Principle: The aromatic quinoline ring is reduced under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. This reaction selectively reduces the pyridine ring of the quinoline system.

  • Procedure:

    • To a solution of quinoline in an appropriate solvent (e.g., ethanol), add 5% Palladium on Carbon (5% Pd/C) catalyst.

    • Pressurize the reaction vessel with hydrogen gas (H₂).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline.[8]

Step 2: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

  • Principle: The secondary amine of the tetrahydroquinoline ring acts as a nucleophile, attacking an acetylating agent like acetic anhydride or acetyl chloride to form a stable amide bond. A base is used to neutralize the acidic byproduct.

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Add a base, such as triethylamine or pyridine, to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup to remove the base and any unreacted reagents.

    • Dry the organic phase (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product via column chromatography or distillation to obtain pure 1-acetyl-1,2,3,4-tetrahydroquinoline.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation Quinoline Quinoline THQ 1,2,3,4-Tetrahydroquinoline Quinoline->THQ H₂ / Pd/C THQ_acetylation 1,2,3,4-Tetrahydroquinoline FinalProduct 1-Acetyl-1,2,3,4- tetrahydroquinoline THQ_acetylation->FinalProduct Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->FinalProduct Base

Caption: Synthetic workflow for 1-acetyl-1,2,3,4-tetrahydroquinoline.

Therapeutic Significance and Applications

The tetrahydroquinoline scaffold is of paramount importance in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[9][10][11] Derivatives have shown a vast range of biological activities, making them key building blocks for drug development.[10][12]

Key Biological Activities of Tetrahydroquinoline Derivatives:

  • Anticancer: Certain THQ derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and proliferation.[10][13]

  • Neuroprotective Agents: Many quinoline derivatives have demonstrated anti-cholinesterase activity, making them potential therapeutic agents for Alzheimer's disease.[9][12] The core structure is used in the design of new drugs for treating neurodegenerative conditions.[12]

  • Antimicrobial and Antiviral: The THQ structure is found in compounds with antibacterial, antifungal, and anti-HIV properties.[10][12]

  • Metabolic Disorders: Novel THQ derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism, showing potential for treating type 2 diabetes.[10][14]

The addition of an acetyl group at the N-1 position and an amine group at the C-7 position on the THQ scaffold creates a molecule with specific physicochemical properties that can be exploited for targeted drug design. The N-acetyl group can influence the molecule's conformation and metabolic stability, while the 7-amino group provides a key site for further functionalization or for forming hydrogen bonds with biological targets.

G center Tetrahydroquinoline Scaffold node1 Anticancer Activity center->node1 node2 Neuroprotection (e.g., AChE Inhibition) center->node2 node3 Anti-HIV Properties center->node3 node4 Antidiabetic (PPAR Agonism) center->node4 node5 Antimicrobial Activity center->node5

Caption: Diverse biological activities of the tetrahydroquinoline scaffold.

Conclusion

1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine represents a specific molecular architecture within the highly versatile and pharmacologically significant tetrahydroquinoline family. While direct data on this exact molecule is sparse, a deep understanding of the synthesis and biological activities of its analogs provides a robust framework for its scientific exploration. The synthetic pathways are well-established, relying on fundamental organic chemistry reactions like catalytic hydrogenation and N-acetylation. The broad therapeutic potential of the core scaffold continues to make these compounds attractive targets for research and development in medicinal chemistry.

References

  • Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Valdés, F., et al. Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Patel, V. R., et al. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

  • ChemSynthesis. 1-acetyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Ordóñez, M., et al. (2012). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Pádár, P., et al. (2015). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines. Molecules. [Link]

  • Ohkura, N., et al. (2015). Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. Chemical & Pharmaceutical Bulletin. [Link]

  • Cîrîc, A., et al. (2017). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. [Link]

  • Roisnel, T., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts. [Link]

Sources

Unlocking the Therapeutic Potential of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide delves into the untapped potential of a specific derivative, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone , a molecule poised for exploration in modern drug discovery programs. While direct research on this compound is nascent, this document synthesizes established synthetic methodologies for related structures and extrapolates potential therapeutic applications based on the well-documented pharmacology of the aminotetrahydroquinoline core. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for investigating this promising chemical entity.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardioprotective effects.[2][3][4] The partially saturated analog, the 1,2,3,4-tetrahydroquinoline core, offers a three-dimensional architecture that can facilitate precise interactions with biological targets. The subject of this guide, This compound (CAS No. 545394-33-0), features key functional groups—a secondary amine within the dihydroquinoline ring, a strategic amino group at the 7-position, and an N-acetyl moiety—that present multiple avenues for therapeutic intervention and chemical modification.

Proposed Synthetic Pathways

A proposed multi-step synthesis is outlined below:

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Reduction of Nitro Group A 2-nitro-4-aminobenzaldehyde C 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone A->C Pd/C, H2 B Ethyl acetoacetate B->C Domino Reaction D This compound C->D Fe/HCl or SnCl2/HCl

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

  • To a solution of 2-nitro-4-aminobenzaldehyde and ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas (H2) and heat to an appropriate temperature. This domino reaction involves the initial reduction of the nitro group to an amine, followed by an intramolecular condensation and cyclization.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the catalyst and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Step 2: Synthesis of this compound

  • Dissolve the nitro-intermediate from Step 1 in a mixture of iron (Fe) powder and a protic solvent like ethanol and hydrochloric acid (HCl). Alternatively, tin(II) chloride (SnCl2) in concentrated HCl can be used for the reduction of the nitro group.

  • Reflux the reaction mixture and monitor its progress.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the final product by recrystallization or column chromatography.

Potential Therapeutic Applications: A Landscape of Possibilities

The structural motifs of this compound suggest several promising avenues for therapeutic development.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[3] The 7-amino substitution, in particular, offers a handle for further derivatization to enhance potency and selectivity.

Potential Mechanisms of Action:

  • Kinase Inhibition: The nitrogen atoms in the quinoline ring can act as hydrogen bond acceptors, a common feature in kinase inhibitors. The 7-amino group could be crucial for forming key interactions within the ATP-binding pocket of various kinases implicated in cancer, such as EGFR, VEGFR, or CDKs.

  • DNA Intercalation: The planar aromatic portion of the quinoline ring could potentially intercalate between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cancer cells.

  • Induction of Apoptosis: Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown cytotoxic effects against cancer cell lines, suggesting that the 7-amino dihydroquinoline core can trigger programmed cell death.[5]

G Compound This compound Kinase Kinase ATP Binding Pocket Compound->Kinase Inhibition DNA DNA Helix Compound->DNA Intercalation Apoptosis Apoptotic Pathways Compound->Apoptosis Induction CancerCell Cancer Cell Proliferation Kinase->CancerCell Promotes DNA->CancerCell Required for Apoptosis->CancerCell Inhibits

Sources

An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a key chemical intermediate. The document is structured to deliver not just procedural steps but also the underlying scientific principles and strategic considerations essential for its effective utilization in research and development, particularly within the pharmaceutical industry.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] THQ derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][2] Their versatility makes them highly attractive scaffolds for the development of novel therapeutics.[1]

This compound is a functionalized THQ derivative that presents multiple avenues for chemical modification. The presence of a secondary amine within the dihydroquinoline ring, an acetyl group on the nitrogen, and a primary aromatic amine on the fused benzene ring makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making this intermediate particularly valuable in the construction of compound libraries for drug discovery.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structural components.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₁H₁₄N₂OBased on its chemical structure.
Molecular Weight 190.24 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe presence of polar functional groups and a rigid ring system would favor a solid state.
Solubility Expected to be soluble in polar organic solventsThe amino and acetyl groups suggest solubility in solvents like methanol, ethanol, and DMSO.
Reactivity The primary aromatic amine is a key site for nucleophilic and electrophilic reactions. The acetyl group can be hydrolyzed under acidic or basic conditions.The free amino group can undergo diazotization, acylation, and alkylation.

Synthesis Methodologies: A Strategic Approach

While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of tetrahydroquinolines.[3] A common and effective strategy involves a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial formation of the 7-nitro-3,4-dihydroquinoline core, followed by N-acetylation and subsequent reduction of the nitro group to the desired amine.

Synthesis_Pathway A 7-Nitro-3,4-dihydroquinolin-1(2H)-one B 7-Nitro-1,2,3,4-tetrahydroquinoline A->B Reduction (e.g., NaBH4) C 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline B->C Acetylation (e.g., Acetic Anhydride) D This compound C->D Nitro Reduction (e.g., H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol based on established chemical principles for the synthesis of analogous compounds.

Step 1: Reduction of 7-Nitro-3,4-dihydroquinolin-1(2H)-one to 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 7-nitro-3,4-dihydroquinolin-1(2H)-one in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The ketone will be reduced to a hydroxyl group, which will then likely be eliminated to form the dihydroquinoline, followed by reduction of the double bond to the tetrahydroquinoline.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: N-Acetylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: Dissolve the crude 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • Acetylation: Add a base, such as triethylamine or pyridine, followed by the dropwise addition of acetic anhydride or acetyl chloride at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline in a solvent like ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic MethodExpected Key Features
¹H NMR - Aromatic protons on the benzene ring showing characteristic splitting patterns. - Aliphatic protons of the dihydroquinoline ring appearing as multiplets. - A singlet for the acetyl methyl group. - A broad singlet for the amino (NH₂) protons.
¹³C NMR - Resonances for the aromatic carbons. - Signals for the aliphatic carbons of the dihydroquinoline ring. - A peak for the carbonyl carbon of the acetyl group. - A signal for the methyl carbon of the acetyl group.
IR Spectroscopy - N-H stretching vibrations for the primary amine. - C=O stretching vibration for the amide (acetyl) group. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns.

Applications as a Chemical Intermediate in Drug Discovery

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The primary aromatic amine is a particularly useful handle for introducing a variety of substituents and for building larger molecular architectures.

Workflow for Derivatization

Derivatization_Workflow Start This compound Reaction1 Acylation Start->Reaction1 Reaction2 Sulfonylation Start->Reaction2 Reaction3 Reductive Amination Start->Reaction3 Reaction4 Buchwald-Hartwig Coupling Start->Reaction4 Product1 Amide Derivatives Reaction1->Product1 Product2 Sulfonamide Derivatives Reaction2->Product2 Product3 Substituted Amino Derivatives Reaction3->Product3 Product4 Aryl/Heteroaryl Amine Derivatives Reaction4->Product4

Caption: Potential derivatization reactions of the primary amino group.

The amino group can readily undergo reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed coupling with aryl or heteroaryl halides to form diaryl or aryl-heteroaryl amines.

These transformations allow for the systematic exploration of the chemical space around the tetrahydroquinoline scaffold, which is a key strategy in lead optimization during drug development.

Conclusion and Future Perspectives

This compound represents a strategically important chemical intermediate. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through established synthetic methodologies. The true value of this compound lies in its potential as a versatile building block for the creation of novel and diverse molecular entities. For researchers in medicinal chemistry and drug discovery, this intermediate offers a robust starting point for the development of new therapeutic agents targeting a wide range of diseases. Further exploration of its reactivity and the biological activity of its derivatives is a promising area for future research.

References

  • Gutiérrez, M., Arévalo, B., Valdés, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Reddy, T. J., Le, T. N., Le, H. V., & Vo, D. V. N. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. National Center for Biotechnology Information. [Link]

  • Pérez, D. I., Canales, M., Jiménez-Orozco, F. A., & Trigos, Á. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. organic-chemistry.org. [Link]

  • Napoleon, A. A., & Manjeri, R. M. (2020). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. National Center for Biotechnology Information. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2013). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • S. Katritzky, A. R., & S. G. (2019). Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]

  • S. Katritzky, A. R., & S. G. (2011). Advances in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]

  • Kappe, C. O. (2015). Investigation into a Tetrahydroquinazoline Scaffold. ResearchGate. [Link]

  • Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Saeed, S., et al. (2013). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2021). Synthesis, Crystal Structure, Spectroscopic Characterization, and Computational Insights into a 5,6,7,8‐Tetrahydroisoquinoline Derivative with Naphthyl Substituent. ResearchGate. [Link]

  • Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Center for Biotechnology Information. [Link]

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A Technical Guide to the Dihydroquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its unique conformational and electronic properties allow it to serve as a versatile backbone for designing ligands that interact with a wide array of biological targets. This guide provides an in-depth analysis of the dihydroquinolinone core, elucidating its biological significance through its presence in numerous FDA-approved drugs and clinical candidates. We will explore its critical role in diverse therapeutic areas, including anticoagulation, neuropsychiatry, and oncology, by examining the mechanisms of action, structure-activity relationships, and key experimental validation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.

Introduction: The Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydropyridinone ring. This structure imparts a rigid, yet conformationally adaptable, framework that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of pharmacophoric groups. Its prevalence in both natural and synthetic compounds with diverse biological effects highlights its importance in drug design.[1][2] FDA-approved drugs such as Aripiprazole, Rivaroxaban, and Talazoparib, all containing this core, underscore its clinical and commercial significance.[3] This guide will dissect the key therapeutic applications of this scaffold, providing a mechanistic and practical understanding of its biological importance.

Major Therapeutic Applications & Mechanisms of Action

The versatility of the dihydroquinolinone scaffold is best illustrated by its successful application across distinct and highly significant therapeutic areas.

Anticoagulation: Direct Factor Xa Inhibition

Therapeutic Significance: Venous thromboembolism (VTE), encompassing deep vein thrombosis and pulmonary embolism, is a major cause of morbidity and mortality worldwide. The development of direct oral anticoagulants (DOACs) has revolutionized VTE treatment and prophylaxis.[4]

Key Example: Rivaroxaban (Xarelto®)

Rivaroxaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[4][5][6] By binding directly and reversibly to the active site of both free and prothrombinase-bound FXa, rivaroxaban effectively blocks the conversion of prothrombin to thrombin.[5][7][8] This action significantly reduces thrombin generation, the central event in thrombus formation, without requiring cofactors like antithrombin.[7][8] The dihydroquinolinone core in rivaroxaban acts as a central scaffold, positioning the key pharmacophoric elements—a chlorothiophene amide and a morpholinone group—for optimal interaction within the S1 and S4 pockets of the FXa active site.[7]

G cluster_pathways Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Factor X Factor X Prothrombin Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Fibrin Clot Fibrin Clot Rivaroxaban Rivaroxaban Rivaroxaban->Factor X INHIBITS

Central Nervous System: Dopamine Receptor Modulation

Therapeutic Significance: Schizophrenia and bipolar disorder are complex neuropsychiatric conditions often linked to dysregulation of dopaminergic and serotonergic pathways. Atypical antipsychotics aim to restore balance in these neurotransmitter systems.

Key Example: Aripiprazole (Abilify®)

Aripiprazole is a third-generation antipsychotic that possesses a unique pharmacological profile centered on the dihydroquinolinone core.[9] Its primary mechanism of action is as a partial agonist at dopamine D2 receptors.[9][10][11] Unlike full antagonists that completely block dopamine signaling or full agonists that maximally stimulate it, aripiprazole acts as a "dopamine system stabilizer".[9]

  • In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), aripiprazole competes with dopamine and exhibits antagonistic effects, reducing overstimulation and mitigating positive symptoms.[9][10]

  • In hypodopaminergic states (e.g., the mesocortical pathway), it provides sufficient agonistic stimulation to increase dopamine activity, potentially improving negative and cognitive symptoms.[9][10]

Aripiprazole also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, which contributes to its overall efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[2][12]

G cluster_synapse Dopaminergic Synapse cluster_states Receptor Activity States Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic D2 Receptor Presynaptic->Postsynaptic Dopamine High_DA High Dopamine (Psychosis) Maximal Signal Signal Aripiprazole Aripiprazole (Stabilization) Modulated Signal Signal High_DA:f0->Aripiprazole:f0 Reduces Signal Low_DA Low Dopamine (Cognitive Deficit) Minimal Signal Signal Low_DA:f0->Aripiprazole:f0 Increases Signal Aripiprazole_Action Aripiprazole acts as a partial agonist, placing a 'ceiling' on high dopamine activity and a 'floor' on low dopamine activity.

Oncology: PARP Inhibition and Synthetic Lethality

Therapeutic Significance: Targeting DNA damage repair (DDR) pathways is a cornerstone of modern cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown remarkable efficacy in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[13]

Key Example: Talazoparib (Talzenna®)

Talazoparib is a highly potent PARP inhibitor that leverages the concept of synthetic lethality.[13][14][15] Its mechanism is twofold:

  • Catalytic Inhibition: Talazoparib binds to the catalytic domain of PARP1 and PARP2, preventing them from repairing DNA single-strand breaks (SSBs).[14][15]

  • PARP Trapping: More critically, talazoparib "traps" the PARP enzyme on the DNA at the site of the break.[13][16] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[15][16]

In cancer cells with defective HRR (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[15][16] Normal cells, with functional HRR, can tolerate PARP inhibition and repair the DSBs, providing a therapeutic window.[16] Talazoparib is noted for being one of the most potent PARP-trapping inhibitors.[13][17]

Other Notable Activities

The dihydroquinolinone scaffold is also present in compounds with other important biological activities:

  • Cardiotonic Activity (Vesnarinone): An older drug investigated for congestive heart failure, vesnarinone demonstrated a complex mechanism involving phosphodiesterase inhibition and modulation of myocardial ion channels.[18][19][20] However, its use was limited by a narrow therapeutic window and toxicity concerns.[18][21]

  • Antidepressant Activity: Certain derivatives have shown potential as antidepressants by acting as sigma receptor agonists.[22][23]

  • Antimicrobial and Anticancer Research: Numerous studies have explored novel dihydroquinolinone derivatives for their potential as antibacterial, antifungal, and antiproliferative agents against various cancer cell lines.[24][25][26][27]

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) helps determine which chemical groups are responsible for a compound's biological effects, guiding the design of more potent and selective molecules.[28] For dihydroquinolinone-based drugs, SAR is critical:

  • For Rivaroxaban: The substitution pattern on the dihydroquinolinone core is vital. The N-linked morpholinone group and the C3-linked chlorothiophene are essential for high-affinity binding to the S1 and S4 pockets of Factor Xa. Modifications to these groups drastically alter inhibitory potency.[29]

  • For Aripiprazole: The length and nature of the alkyl chain connecting the dihydroquinolinone core to the dichlorophenyl piperazine moiety are crucial for its unique D2 partial agonist activity.[30] Altering this linker can shift the compound's profile towards full agonism or antagonism.[30]

Key Experimental Protocols for Activity Validation

Validating the biological activity of novel dihydroquinolinone derivatives requires robust and specific assays. Below are representative protocols for assessing activities discussed in this guide.

Protocol: In Vitro Factor Xa (FXa) Inhibition Assay

This protocol describes a chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human Factor Xa.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXa. FXa cleaves a specific chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring absorbance at 405 nm. The reduction in color development is proportional to the inhibitory activity of the test compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2.

    • Human FXa Enzyme: Reconstitute in assay buffer to a working concentration of 2 nM.

    • Chromogenic Substrate (e.g., S-2222): Reconstitute in sterile water to a working concentration of 0.5 mM.

    • Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of test compound dilutions to sample wells. Add 25 µL of buffer to positive control (no inhibition) wells and 25 µL of a known FXa inhibitor (e.g., Rivaroxaban) to reference wells.

    • Add 25 µL of the 2 nM FXa enzyme solution to all wells except the blank (add buffer instead).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the 0.5 mM chromogenic substrate to all wells.

    • Read the absorbance at 405 nm every minute for 10-15 minutes using a plate reader.

  • Data Analysis & Self-Validation:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control)).

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Trustworthiness: The assay is validated by the robust performance of the positive (no inhibitor) and negative (blank) controls, and the IC50 of the reference standard (Rivaroxaban) should fall within its known range (~0.4-2.1 nM).[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, FXa, Substrate) Plate Add Compound & FXa to 96-well Plate Reagents->Plate Compound Serially Dilute Test Compound Compound->Plate Incubate Incubate 15 min at 37°C Plate->Incubate Substrate Add Chromogenic Substrate Incubate->Substrate Read Read Absorbance (405 nm) Kinetically Substrate->Read Rate Calculate Reaction Rates Read->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Plot Curve & Determine IC50 Inhibition->IC50

Future Directions and Conclusion

The dihydroquinolinone scaffold continues to be a fertile ground for drug discovery. Its proven success in modulating challenging targets like GPCRs (Aripiprazole) and enzymes (Rivaroxaban, Talazoparib) ensures its place in the medicinal chemist's toolbox. Future research will likely focus on:

  • Novel Targets: Exploring dihydroquinolinone derivatives against new biological targets in areas like inflammation, metabolic diseases, and neurodegeneration.[31]

  • Targeted Drug Delivery: Conjugating dihydroquinolinone-based drugs to antibodies or nanoparticles to enhance specificity and reduce off-target effects.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore vast chemical space around the core scaffold.

References

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  • Glennon, R. A. (2005). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones . Current Medicinal Chemistry, 12(8), 863–872. Retrieved January 20, 2026, from [Link]

  • Scott, K. A., & Riscoe, M. K. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . Molecules, 19(12), 19846–19875. Retrieved January 20, 2026, from [Link]

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  • Pérez-García, L. A., Avilés-Reyes, A., & Navarrete-Vázquez, G. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents . Molecules, 24(12), 2275. Retrieved January 20, 2026, from [Link]

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  • Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde . Molecules, 30(22), 5678. Retrieved January 20, 2026, from [Link]

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A Technical Guide to Leveraging 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[3][4] The core principle of FBDD lies in the superior sampling of chemical space with a smaller number of compounds and the subsequent optimization of these initial "hits" into high-affinity leads through structure-guided design.[5][6]

This guide provides an in-depth technical overview of the application of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone as a representative fragment in a hypothetical FBDD campaign. We will explore the strategic considerations, experimental workflows, and data interpretation necessary to advance a fragment hit to a viable lead candidate.

The Fragment Candidate: this compound

The selection of a high-quality fragment library is paramount to the success of an FBDD program.[6] Fragments should possess favorable physicochemical properties, often adhering to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors and acceptors < 3), and contain chemical handles amenable to synthetic elaboration.[3]

This compound (herein referred to as Frag-7-ADQE) presents as a compelling starting point for an FBDD campaign.

PropertyValueSource
CAS Number 545394-33-0[7]
Molecular Formula C₁₁H₁₄N₂O[8]
Molecular Weight 190.24 g/mol [8]
Topological Polar Surface Area 49.4 ŲCalculated
cLogP 1.5Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Its adherence to the "Rule of Three" and the presence of a primary amine and an acetyl group provide versatile vectors for chemical modification, a crucial aspect for the subsequent fragment evolution phase.

The FBDD Workflow: A Step-by-Step Exploration

The journey from a fragment library to a lead compound is a multi-step process, heavily reliant on biophysical techniques for the detection of weak binding events and structural biology for rational design.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Fragment Evolution cluster_3 Phase 4: Lead Optimization A Fragment Library Screening (e.g., SPR, NMR, MST) B Hit Confirmation (Orthogonal Assays) A->B Primary Hits C Structural Biology (X-ray Crystallography, NMR) B->C Confirmed Hits D Binding Affinity & Thermodynamics (ITC, SPR) C->D E Structure-Guided Design (Fragment Growing/Linking) D->E F Synthesis of Analogs E->F G SAR by NMR/SPR F->G Iterative Cycles G->E H Lead Compound (Improved Potency & ADME) G->H Optimized Fragment

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Phase 1: Hit Identification - Casting a Wide Net

The initial step involves screening a fragment library to identify molecules that bind to the target protein. Due to the low affinity of fragment binding (typically in the µM to mM range), highly sensitive biophysical techniques are required.[6][9]

Experimental Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

  • Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

  • Instrumentation: A high-sensitivity SPR instrument such as a Biacore 8K is ideal for fragment screening.[10]

  • Methodology:

    • Protein Immobilization: The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to allow for reference subtraction.

    • Fragment Library Preparation: Fragments, including Frag-7-ADQE, are prepared in a suitable running buffer at a high concentration (e.g., 200 µM).

    • Screening: A single concentration of each fragment is injected over the target and reference flow cells. The binding response is measured in Resonance Units (RU).

    • Hit Criteria: A fragment is considered a primary hit if it elicits a reproducible binding response significantly above the background noise and shows a dose-dependent response in follow-up experiments.

Phase 2: Hit Characterization - Understanding the Interaction

Once primary hits are identified, the next crucial step is to confirm their binding and elucidate the structural basis of the interaction. This phase is critical for guiding subsequent medicinal chemistry efforts.

Orthogonal Hit Confirmation:

To eliminate false positives, hits from the primary screen should be validated using an alternative biophysical method.[10] Techniques like Microscale Thermophoresis (MST) or Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose.[9][10]

Structural Elucidation:

X-ray crystallography is the gold standard for determining the binding mode of a fragment.[11] Soaking the target protein crystals with a high concentration of the fragment hit can reveal the precise orientation of the fragment in the binding pocket. This structural information is invaluable for the fragment evolution phase.[11]

Phase 3: Fragment Evolution - From Hit to Lead

With a confirmed, structurally characterized fragment hit in hand, the process of evolving it into a more potent, lead-like molecule begins. This is a key advantage of FBDD, as the small size of the fragment allows for efficient, atom-by-atom optimization.[5] There are three primary strategies for fragment evolution:

  • Fragment Growing: This involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface, thereby increasing affinity.[12][13] For Frag-7-ADQE, the primary amine at the 7-position or the acetyl group could serve as anchor points for synthetic elaboration.

  • Fragment Linking: If two or more fragments are found to bind in close proximity within the target's binding site, they can be chemically linked together to create a larger, higher-affinity molecule.[12][13]

  • Fragment Merging: When two fragments bind to overlapping regions of the same binding site, their key structural features can be merged into a single, novel chemical entity.[13]

Fragment_Evolution cluster_0 Starting Fragment cluster_1 Evolution Strategies cluster_2 Outcome A Frag-7-ADQE B Fragment Growing A->B C Fragment Linking A->C D Fragment Merging A->D E Higher Affinity Lead Compound B->E C->E D->E

Caption: Key strategies for evolving a fragment hit into a lead compound.

Experimental Protocol: Structure-Activity Relationship (SAR) by NMR

  • Objective: To guide the synthetic chemistry effort by rapidly assessing the binding of newly synthesized analogs.

  • Methodology:

    • Protein Preparation: A ¹⁵N-labeled protein sample is prepared.

    • Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the protein is acquired. This serves as a fingerprint of the protein's backbone amide signals.

    • Fragment Titration: The initial fragment hit (Frag-7-ADQE) is titrated into the protein sample, and changes in the chemical shifts of specific amide protons are monitored. These chemical shift perturbations (CSPs) map the binding site on the protein.

    • Analog Screening: Synthesized analogs are then screened by acquiring ¹H-¹⁵N HSQC spectra in their presence. Analogs that cause similar or larger CSPs at lower concentrations are deemed to have improved binding affinity.

Phase 4: Lead Optimization

As the fragment is grown and optimized, it is crucial to continually monitor not only its potency but also its physicochemical and pharmacokinetic (ADME) properties. The goal is to develop a lead compound that possesses a balance of high affinity, selectivity, and drug-like characteristics.

Conclusion: A Strategic Approach to Drug Discovery

Fragment-Based Drug Discovery offers a rational and efficient path to novel chemical matter for a wide range of biological targets.[3] The hypothetical case of This compound illustrates the systematic and data-driven approach that underpins a successful FBDD campaign. By leveraging sensitive biophysical techniques for hit identification and structural biology for rational design, FBDD empowers researchers to navigate chemical space effectively and accelerate the discovery of next-generation therapeutics.

References

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fragment Screening. Drug Discovery. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • (R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. LookChem. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a significant structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily accessible precursor, 7-nitro-1,2,3,4-tetrahydroquinoline. The synthesis involves a reduction of the nitro group followed by N-acetylation. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a straightforward two-step process:

  • Reduction of the Nitro Group: The aromatic nitro group of 7-nitro-1,2,3,4-tetrahydroquinoline is reduced to a primary amine, yielding 7-amino-1,2,3,4-tetrahydroquinoline.

  • N-Acetylation: The secondary amine at the 1-position of the tetrahydroquinoline ring is selectively acetylated to produce the final product, this compound.

This strategy is efficient and utilizes common laboratory reagents and techniques.

Experimental Protocols

PART 1: Synthesis of 7-amino-1,2,3,4-tetrahydroquinoline

Principle:

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This protocol utilizes zinc dust in the presence of ammonium chloride, a milder and effective method for this transformation.[2]

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
7-nitro-1,2,3,4-tetrahydroquinolineC₉H₁₀N₂O₂178.1910.0 g0.056
Zinc DustZn65.3818.3 g0.280
Ammonium ChlorideNH₄Cl53.4915.0 g0.280
MethanolCH₃OH32.04200 mL-
WaterH₂O18.0285 mL-
DichloromethaneCH₂Cl₂84.93300 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 7-nitro-1,2,3,4-tetrahydroquinoline (10.0 g, 0.056 mol) and methanol (100 mL). Stir until the starting material is fully dissolved.

  • In a separate beaker, dissolve ammonium chloride (15.0 g, 0.280 mol) in water (85 mL).

  • Add the ammonium chloride solution to the flask containing the starting material.

  • To this stirred solution, add zinc dust (18.3 g, 0.280 mol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc residue. Wash the Celite pad with methanol (2 x 50 mL).

  • Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (150 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield 7-amino-1,2,3,4-tetrahydroquinoline as a solid. The crude product can be used in the next step without further purification. Expected yield: ~7.5 - 8.0 g.

PART 2: Synthesis of this compound

Principle:

N-acetylation is a common method for the protection of amines or the synthesis of amides. In this step, the secondary amine at the 1-position of the tetrahydroquinoline ring is more nucleophilic than the aromatic primary amine at the 7-position, allowing for selective acetylation under controlled conditions using acetyl chloride. A base, such as triethylamine, is used to neutralize the HCl byproduct.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
7-amino-1,2,3,4-tetrahydroquinolineC₉H₁₂N₂148.217.5 g0.051
DichloromethaneCH₂Cl₂84.93150 mL-
Triethylamine(C₂H₅)₃N101.197.1 mL0.051
Acetyl ChlorideCH₃COCl78.503.6 mL0.051
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 7-amino-1,2,3,4-tetrahydroquinoline (7.5 g, 0.051 mol) in dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath and add triethylamine (7.1 mL, 0.051 mol).

  • Slowly add acetyl chloride (3.6 mL, 0.051 mol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid. Expected yield: ~7.0 - 7.5 g.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons corresponding to the acetyl group, the aromatic ring, and the tetrahydroquinoline core.

  • ¹³C NMR: To confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₁H₁₄N₂O, M.W. = 190.24 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the amide.

Synthetic Workflow Diagram

SynthesisWorkflow A 7-nitro-1,2,3,4-tetrahydroquinoline B Step 1: Reduction Reagents: Zn, NH4Cl Solvent: MeOH/H2O A->B C 7-amino-1,2,3,4-tetrahydroquinoline B->C D Step 2: N-Acetylation Reagents: Acetyl Chloride, Et3N Solvent: DCM C->D E This compound D->E

Caption: Synthetic route for this compound.

Discussion and Mechanistic Insights

The selective N-acetylation at the 1-position is attributed to the higher nucleophilicity of the secondary aliphatic amine compared to the primary aromatic amine. The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene ring, reducing its nucleophilicity. In contrast, the lone pair on the nitrogen at the 1-position is localized and more available for nucleophilic attack on the electrophilic carbonyl carbon of acetyl chloride.

An alternative, though more complex, route to introduce the 7-amino group could involve a Hofmann rearrangement.[3][4][5][6][7] This would entail the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline-7-carboxamide, followed by treatment with bromine and a strong base to yield the desired 7-amino product. The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[5][6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetyl chloride is corrosive and reacts violently with water; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6467. Available at: [Link]

  • Chemist Wizards. Hoffmann Rearrangement. Available at: [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. Available at: [Link]

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • Chemistry Steps. Hofmann Rearrangement. Available at: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]

  • Ahmad, S., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5363. Available at: [Link]

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Application Note: A Reliable Three-Step Synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone , a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is presented as a robust, three-step sequence commencing from commercially available 1,2,3,4-tetrahydroquinoline. Each step is detailed with explicit procedural instructions, mechanistic insights, safety precautions, and methods for characterization. The described pathway involves: (A) regioselective nitration of the starting material, (B) N-acetylation to form a stable intermediate, and (C) selective reduction of the aromatic nitro group to yield the final product. This protocol is designed for reproducibility and scalability in a standard research laboratory setting.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The title compound, this compound, features a strategic arrangement of functional groups: a nucleophilic aromatic amine at the C7 position and a protected secondary amine within the heterocyclic ring. This configuration makes it an ideal precursor for further elaboration in drug discovery programs, for example, through derivatization of the amino group. Given the absence of a direct, single-step synthesis in the literature, this application note details a logical and efficient three-step pathway developed from established chemical transformations.

Overall Synthetic Scheme

The synthesis proceeds through two isolable intermediates. The workflow is designed to first install the nitro group, then protect the secondary amine via acetylation, and finally, reduce the nitro group to the desired amine. This sequence prevents unwanted side reactions during the nitration step and utilizes a selective reduction that preserves the amide functionality.

G A 1,2,3,4-Tetrahydroquinoline B Step A: Nitration (HNO₃, H₂SO₄) A->B C Intermediate 1 7-Nitro-1,2,3,4-tetrahydroquinoline B->C D Step B: N-Acetylation (Acetic Anhydride, Pyridine) C->D E Intermediate 2 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone D->E F Step C: Reduction (SnCl₂·2H₂O, Ethanol) E->F G Final Product This compound F->G

Caption: Overall synthetic workflow.

Part 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (Intermediate 1)

Principle of Reaction

This step involves the electrophilic aromatic substitution (nitration) of 1,2,3,4-tetrahydroquinoline. The saturated portion of the molecule contains an activating secondary amine, which directs electrophiles to the para position (C7) of the benzene ring. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (30.0 mL) to -10 °C using an ice/salt bath.

  • Reagent Addition: Prepare a solution of nitric acid (4.80 g, 75.60 mmol) in concentrated sulfuric acid (15.0 mL). Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the nitric acid solution to the cooled, stirred sulfuric acid from separate dropping funnels over a period of 1 hour. Crucial: Maintain the internal reaction temperature below -5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at -5 °C for an additional 2.5 hours.[3]

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). A precipitate will form. Neutralize the resulting slurry to a pH of 8-9 by the slow addition of solid sodium carbonate.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water. Dissolve the crude solid in dichloromethane (DCM). Wash the organic layer with water, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield 7-nitro-1,2,3,4-tetrahydroquinoline as a viscous oil. The product can be used in the next step without further purification if purity is sufficient, or purified by column chromatography.

Part 2: Synthesis of 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (Intermediate 2)

Principle of Reaction

This step is a standard N-acetylation. The secondary amine of the tetrahydroquinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a mild base to catalyze the reaction and neutralize the acetic acid byproduct. This acetylation step serves a dual purpose: it protects the secondary amine from participating in subsequent reactions and increases the stability of the intermediate.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (10.0 g, 56.1 mmol) in pyridine (50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (6.8 g, 66.2 mmol, ~1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water (200 mL). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to afford the pure N-acetylated product.

Part 3: Synthesis of this compound (Final Product)

Principle of Reaction

The final step is the selective reduction of the aromatic nitro group to a primary amine. Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is an effective and chemoselective reagent for this transformation.[4][5][6] It reliably reduces aromatic nitro groups without affecting other reducible functionalities, such as the amide (ethanone) group present in the molecule.[7] The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group.

G cluster_mech Selective Reduction Mechanism Intermediate R-NO₂ (Intermediate 2) Product R-NH₂ (Final Product) Intermediate->Product e⁻ transfer Sn_II 3 Sn²⁺ Sn_IV 3 Sn⁴⁺ H_plus 6 H⁺ H2O 2 H₂O

Caption: Simplified schematic of the nitro group reduction.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask, suspend 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (5.0 g, 22.7 mmol) in ethanol (100 mL).

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.6 g, 113.5 mmol, ~5 equivalents) in concentrated hydrochloric acid (20 mL) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: This will cause vigorous gas evolution. A precipitate of tin salts will form.

  • Isolation: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethanol. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Data Summary and Characterization

StepStarting MaterialKey ReagentsTemp.TimeExpected YieldProduct Name
A 1,2,3,4-TetrahydroquinolineHNO₃, H₂SO₄-5 °C3.5 h~85%7-Nitro-1,2,3,4-tetrahydroquinoline[3]
B Intermediate 1Acetic Anhydride, PyridineRT12-16 h>90%1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
C Intermediate 2SnCl₂·2H₂O, EtOH/HClReflux3-4 h~80-90%This compound

Expected Characterization Data for Final Product:

  • ¹H NMR: Protons of the ethyl bridge, acetyl methyl group, and aromatic protons. The appearance of a broad singlet for the -NH₂ group and a characteristic upfield shift of the aromatic protons compared to the nitro-intermediate is expected.

  • ¹³C NMR: Peaks corresponding to the aliphatic carbons, the acetyl carbonyl and methyl carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine, a C=O stretching band for the amide, and aromatic C-H bands.

Safety and Handling

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. The reaction is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Conduct the reaction at low temperatures and add reagents slowly to maintain control.

  • Reagents: Pyridine and acetic anhydride are toxic and corrosive. Handle in a fume hood.

  • Reduction: Tin(II) chloride is a hazardous substance. Avoid inhalation and skin contact. The neutralization step with sodium bicarbonate produces CO₂ gas and should be done slowly and cautiously to prevent excessive frothing.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 13395–13430. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Almario, R. F., et al. (2015). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 20(10), 18367–18384. [Link]

Sources

"1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide to the NMR Spectral Analysis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound. In the absence of established experimental spectra in public databases, this document provides robust, predicted ¹H and ¹³C NMR spectral data based on established principles of substituent effects on aromatic and heterocyclic systems. Furthermore, it outlines detailed, field-proven protocols for sample preparation, and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. This application note is designed to serve as an essential resource for researchers in medicinal chemistry, drug development, and organic synthesis, enabling them to confidently acquire, interpret, and validate the structure of this and structurally related compounds.

Introduction: The Imperative for Structural Verification

This compound is a substituted dihydroquinoline derivative. The dihydroquinoline core is a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1][2] The presence and position of the amino and acetyl groups are critical to the molecule's chemical properties and potential biological activity. Therefore, unambiguous structural confirmation is a prerequisite for any further research or development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind experimental choices and provides a self-validating workflow for the complete NMR characterization of the title compound.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data are predicted based on the analysis of substituent chemical shift (SCS) effects on the 3,4-dihydroquinoline framework. The electron-donating amino (-NH₂) group is expected to cause an upfield shift (shielding) of the aromatic protons and carbons ortho and para to it, while the electron-withdrawing N-acetyl group will have a deshielding effect on the adjacent aromatic proton (H-8) and influence the aliphatic portion of the ring.[4][5]

Molecular Structure and Numbering

Caption: Molecular structure and numbering scheme for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-2~3.85t2HJ = 6.4Aliphatic -CH₂- adjacent to N-acetyl group (deshielded).
H-3~1.95m2H-Aliphatic -CH₂-CH₂-CH₂-.
H-4~2.75t2HJ = 6.4Benzylic -CH₂- adjacent to the aromatic ring.
H-5~6.85d1HJ = 8.0Aromatic proton ortho to the N-acetyl group.
H-6~6.40dd1HJ = 8.0, 2.2Aromatic proton meta to -NH₂ and ortho to N-acetyl.
H-8~7.30d1HJ = 2.2Aromatic proton ortho to -NH₂ and meta to N-acetyl.
-NH₂~3.60br s2H-Amino protons, broad signal due to exchange.
-COCH₃ (H-10)~2.20s3H-Acetyl methyl protons.
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~42.5Aliphatic -CH₂- adjacent to N-acetyl group.
C-3~26.0Aliphatic -CH₂-.
C-4~28.0Benzylic -CH₂-.
C-4a~129.5Aromatic quaternary carbon.
C-5~128.0Aromatic CH.
C-6~115.0Aromatic CH, shielded by -NH₂ group.
C-7~145.0Aromatic quaternary carbon attached to -NH₂.
C-8~113.0Aromatic CH, strongly shielded by -NH₂ group.
C-8a~122.0Aromatic quaternary carbon adjacent to N-acetyl.
C-9 (-C=O)~169.0Carbonyl carbon of the acetyl group.
C-10 (-CH₃)~24.5Methyl carbon of the acetyl group.

Experimental Protocols

The following protocols are designed to yield high-quality, unambiguous NMR data for structural confirmation.

Protocol 1: NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent, concentration, and cleanliness of the NMR tube directly impact spectral quality by affecting magnetic field homogeneity and signal-to-noise ratio.[4][5][6][7][8]

Materials:

  • This compound (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. For ¹³C and 2D NMR experiments, a higher concentration (20-30 mg) is recommended to reduce acquisition time.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used, but be aware of its high boiling point and water absorption.[8]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Ensure the solution is homogeneous and free of any particulate matter. If solids are present, filter the solution through a small plug of cotton in a Pasteur pipette.[5]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. The optimal sample height should be around 4-5 cm.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: 1D and 2D NMR Data Acquisition

Rationale: A combination of 1D and 2D NMR experiments is essential for complete structural assignment. ¹H and ¹³C NMR provide information on the chemical environments of the nuclei. 2D experiments like COSY, HSQC, and HMBC reveal the connectivity between atoms, which is crucial for unambiguously assigning signals, especially in complex regions of the spectrum.[9][10][11][12][13]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

General Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm (centered around 6-7 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16 scans (adjust for desired signal-to-noise).

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm (centered around 100-120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more, depending on sample concentration.

2D COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the aliphatic -CH₂-CH₂-CH₂- spin system and the connectivity of the aromatic protons.[10]

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Data Points (F2 and F1): 2048 x 256.

  • Number of Scans (ns): 2-4 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of protonated carbons.[11][13]

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): ~10 ppm.

  • Spectral Width (F1 - ¹³C): ~180 ppm.

  • Number of Scans (ns): 4-8 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Purpose: To identify correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is invaluable for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons.[10][11]

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): ~10 ppm.

  • Spectral Width (F1 - ¹³C): ~220 ppm.

  • Number of Scans (ns): 8-16 per increment.

Workflow for Spectral Interpretation and Structure Validation

This systematic workflow ensures a logical and self-validating approach to structural elucidation.

G cluster_workflow NMR Data Interpretation Workflow prep Sample Preparation (Protocol 1) acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d High-quality sample acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d Initial data analyze_h1 Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicities acq_1d->analyze_h1 assign_aliphatic Use COSY to connect aliphatic protons (H-2, H-3, H-4) acq_2d->assign_aliphatic assign_aromatic Use COSY to confirm coupling between aromatic protons (H-5, H-6) acq_2d->assign_aromatic assign_hsqc Use HSQC to assign protonated carbons (C-2, C-3, C-4, C-5, C-6, C-8, C-10) acq_2d->assign_hsqc assign_hmbc Use HMBC to assign quaternary carbons (C-4a, C-7, C-8a, C-9) acq_2d->assign_hmbc analyze_h1->assign_aliphatic analyze_h1->assign_aromatic validate Final Structure Validation: Cross-reference all data assign_aliphatic->validate assign_aromatic->validate assign_hsqc->validate assign_hmbc->validate

Caption: Logical workflow for NMR-based structure elucidation.

Step-by-Step Analysis:

  • ¹H NMR Analysis:

    • Identify the singlet for the acetyl methyl group (-COCH₃) around 2.20 ppm.

    • Identify the two triplets and one multiplet for the aliphatic protons (H-2, H-3, H-4).

    • Analyze the aromatic region (6.0-7.5 ppm) to identify the three distinct signals for H-5, H-6, and H-8 based on their predicted shifts and coupling patterns (doublet, doublet of doublets, doublet).

    • Locate the broad singlet for the amino (-NH₂) protons.

  • COSY Analysis:

    • Confirm the connectivity within the aliphatic chain: a cross-peak between the signals at ~3.85 ppm (H-2) and ~1.95 ppm (H-3), and another between ~1.95 ppm (H-3) and ~2.75 ppm (H-4) will be observed.

    • Confirm the coupling between adjacent aromatic protons: a cross-peak between the signals at ~6.85 ppm (H-5) and ~6.40 ppm (H-6) should be present.

  • HSQC Analysis:

    • Correlate each proton signal with its directly attached carbon. For example, the proton signal at ~2.20 ppm (H-10) will show a cross-peak to the carbon signal at ~24.5 ppm (C-10). This will unambiguously assign all protonated carbons.

  • HMBC Analysis:

    • This is the final and most critical step for confirming the overall structure. Key expected correlations include:

      • From the acetyl methyl protons (H-10, ~2.20 ppm) to the carbonyl carbon (C-9, ~169.0 ppm) and the nitrogen-adjacent methylene carbon (C-2, ~42.5 ppm).

      • From the benzylic protons (H-4, ~2.75 ppm) to the aromatic quaternary carbons (C-4a, C-8a) and the aromatic CH (C-5).

      • From the aromatic protons to nearby quaternary carbons, for example, from H-8 to C-4a and C-7.

By systematically following this workflow, each piece of data validates the others, leading to a confident and complete structural assignment of this compound.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Biologically active quinoline derivatives: a review. Letters in Drug Design & Discovery, 9(5), 454-464.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? Retrieved from [Link]

  • Chem LibreTexts. (2023, October 30). 2D NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the structural characterization of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a substituted dihydroquinoline derivative, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Dihydroquinoline scaffolds are prevalent in medicinal chemistry, making unambiguous structural verification a critical step in research and drug development.[1] This document outlines the theoretical basis for predicting NMR spectra, details step-by-step protocols for sample preparation and data acquisition, and explains the causal reasoning behind experimental choices to ensure high-quality, reproducible results.

Introduction and Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei such as ¹H and ¹³C.[2][3] For a molecule like this compound, NMR is essential to confirm the substitution pattern on the aromatic ring, verify the integrity of the dihydroquinoline core, and confirm the presence of the N-acetyl group.

The molecular structure is composed of three key regions, each with distinct electronic properties that influence the resulting NMR spectra:

  • The Aromatic Ring: A benzene ring substituted with an electron-donating amino (-NH₂) group and an electron-donating alkyl-amino group (the dihydroquinoline nitrogen).

  • The Saturated Heterocycle: A six-membered ring containing a nitrogen atom, with three methylene (-CH₂-) groups.

  • The N-Acetyl Group: An amide functional group attached to the nitrogen of the dihydroquinoline ring.

The specific arrangement and electronic interplay of these groups give rise to a predictable and unique NMR fingerprint.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectral Data

The chemical shift (δ) of a proton is dictated by its local electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift.[4][5]

  • Aromatic Protons (H5, H6, H8): These protons are expected in the aromatic region (~6.0-9.5 ppm).[6] The -NH₂ group at C7 is a strong electron-donating group, which will significantly shield the ortho proton (H6, H8) and the para proton (not present), shifting them upfield relative to unsubstituted benzene. The N-acetylated nitrogen atom (N1) also donates electron density into the ring.

    • H8: This proton is ortho to the N1-amide group, and will appear as a doublet.

    • H6: This proton is ortho to the -NH₂ group and meta to the N1-amide, appearing as a doublet or a narrow doublet of doublets.

    • H5: This proton is meta to the -NH₂ group and will be a doublet, coupled to H6.

  • Amino Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift is highly variable (0.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[7]

  • Aliphatic Protons (H2, H3, H4):

    • H2 (-N-CH₂-): These protons are adjacent to the amide nitrogen and are deshielded, expected to appear as a triplet around 3.6-4.0 ppm.

    • H4 (-Ar-CH₂-): These protons are benzylic and will appear as a triplet around 2.7-2.9 ppm.

    • H3 (-CH₂-CH₂-CH₂-): These protons are coupled to both H2 and H4 and will likely appear as a multiplet (quintet) around 1.9-2.2 ppm.

  • Acetyl Protons (-CO-CH₃): This methyl group is attached to a carbonyl, resulting in a sharp singlet in the 2.1-2.5 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H5 ~7.0-7.2 d 1H J(H5-H6) ≈ 8.0 Ortho coupling to H6.
H6 ~6.3-6.5 dd or d 1H J(H6-H5) ≈ 8.0, J(H6-H8) ≈ 2.0 Ortho to -NH₂, meta to N1. Shielded.
H8 ~6.2-6.4 d 1H J(H8-H6) ≈ 2.0 Ortho to N1, meta to -NH₂. Shielded.
-NH₂ ~5.0-5.5 br s 2H - Broad due to exchange and H-bonding.
H2 ~3.7-3.9 t 2H J(H2-H3) ≈ 6.5 Adjacent to deshielding amide nitrogen.
H4 ~2.7-2.9 t 2H J(H4-H3) ≈ 6.5 Benzylic position.
H3 ~1.9-2.1 m (quintet) 2H J(H3-H2) ≈ 6.5, J(H3-H4) ≈ 6.5 Coupled to H2 and H4.

| H11 (-CH₃) | ~2.1-2.3 | s | 3H | - | Acetyl methyl group. |

Predicted ¹³C NMR Spectral Data

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shift range for ¹³C is much wider than for ¹H, providing excellent resolution.[8]

  • Carbonyl Carbon (C10): Amide carbonyls are strongly deshielded and typically appear in the 165-175 ppm region.[9]

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These appear between 110-150 ppm.

    • C7: Directly attached to the -NH₂ group, this carbon will be highly shielded, appearing further upfield.

    • C8a & C4a: These quaternary carbons are attached to the nitrogen and will be downfield.

    • C5, C6, C8: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.[10]

  • Aliphatic Carbons (C2, C3, C4): These carbons appear in the upfield region.

    • C2: Attached to the amide nitrogen, it will be the most downfield of the aliphatic carbons (~40-50 ppm).

    • C4: The benzylic carbon will be in the ~25-35 ppm range.

    • C3: This will be the most shielded aliphatic carbon, appearing at ~20-30 ppm.

  • Methyl Carbon (C11): The acetyl methyl carbon will appear as a sharp singlet in the 20-25 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Label Predicted δ (ppm) Rationale
C10 (C=O) ~168-170 Amide carbonyl.
C7 ~145-148 Aromatic C-NH₂.
C8a ~138-140 Quaternary aromatic C-N.
C5 ~128-130 Aromatic CH.
C4a ~125-128 Quaternary aromatic C-C.
C6 ~112-115 Aromatic CH, shielded by -NH₂.
C8 ~110-113 Aromatic CH, shielded by N1.
C2 ~42-45 Aliphatic C-N (amide).
C4 ~27-30 Benzylic carbon.
C3 ~22-25 Aliphatic carbon.

| C11 (-CH₃) | ~20-23 | Acetyl methyl carbon. |

Experimental Protocols

Adherence to a meticulous protocol is paramount for acquiring high-resolution, artifact-free NMR spectra. The following workflow is a self-validating system designed to ensure data integrity.

Figure 2: Experimental Workflow for NMR Analysis prep 1. Sample Preparation ~5-10 mg solid in ~0.6 mL deuterated solvent dissolve 2. Dissolution & Transfer Dissolve in vial, filter into a clean 5mm NMR tube prep->dissolve Ensure homogeneity instrument 3. Instrument Setup Insert sample, lock on deuterium signal dissolve->instrument Proper sample depth (4-5 cm) shim 4. Shimming Adjust Z-shims to maximize field homogeneity instrument->shim Stabilizes magnetic field acquire 5. Data Acquisition Acquire 1H spectrum, then 13C spectrum shim->acquire Crucial for high resolution process 6. Data Processing Fourier transform, phase correction, and baseline correction acquire->process Convert FID to spectrum analyze 7. Analysis Calibrate spectrum, integrate peaks, and assign signals process->analyze Extract structural information

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice for this compound due to its high polarity, which can solubilize the amine and amide functionalities. It also shifts the residual water peak away from most analyte signals. Alternatively, CDCl₃ can be used if solubility permits.[12]

  • Analyte Quantity: Weigh approximately 5-10 mg of this compound for a standard ¹H NMR experiment, or 15-30 mg for a ¹³C NMR experiment to achieve a good signal-to-noise ratio in a reasonable time.[13][14]

  • Dissolution: In a small, clean glass vial, dissolve the weighed solid in approximately 0.6 mL of the chosen deuterated solvent. Vortex briefly to ensure complete dissolution.[14]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13] The final sample depth should be at least 4.5 cm to ensure it is within the detection region of the instrument's coils.[13]

  • Labeling: Clearly label the NMR tube with the sample identification.

Part B: Data Acquisition (General Protocol for a 400 MHz Spectrometer)
  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

  • Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift over time. Select the correct solvent from the instrument's software to initiate the lock.[12]

  • Shimming: This is the most critical step for achieving sharp, symmetrical peaks. The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume.[15] Modern spectrometers have automated shimming routines that are highly effective.

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set the number of scans (NS) to 8 or 16 for a moderately concentrated sample.

    • Ensure the spectral width covers the expected range (e.g., -1 to 13 ppm).

    • Acquire the Free Induction Decay (FID) data.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the number of scans to 1024 or higher, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0 to 220 ppm).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to create a flat baseline.

    • Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., DMSO at 2.50 ppm) or a TMS standard to 0 ppm.[5] Calibrate the ¹³C spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[8]

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Durham University. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • ZoomOrgo. (n.d.). Top 4 NMR Spectroscopy Tips for Organic Chemistry Students. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Derivatization of "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

  • Anwendungs- und Protokollhinweise: Derivatisierung von "1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon" für Kinase-Inhibitoren

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungs- und Protokollhinweise für die Derivatisierung des "1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon"-Gerüsts, einer Schlüsselstruktur für die Entwicklung potenter und selektiver Kinase-Inhibitoren.

Proteinkinasen sind eine große Familie von Enzymen, die eine entscheidende Rolle bei der Regulierung zahlreicher zellulärer Prozesse spielen, darunter Zellwachstum, Differenzierung und Proliferation.[1] Eine fehlregulierte Kinaseaktivität ist ein Kennzeichen vieler Krankheiten, insbesondere von Krebs, was sie zu einem wichtigen Ziel für die Arzneimittelentwicklung macht. Die Entwicklung von niedermolekularen Kinase-Inhibitoren hat die Behandlung verschiedener Krebsarten revolutioniert.

Das 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon-Gerüst dient als vielseitige Ausgangsbasis für die Synthese von Kinase-Inhibitoren. Die primäre Aminogruppe an der C7-Position bietet einen reaktiven Angriffspunkt für verschiedene chemische Modifikationen, die es Forschern ermöglichen, eine vielfältige Bibliothek von Verbindungen mit potenzieller inhibitorischer Aktivität gegen eine Reihe von Kinasen zu erstellen. Die Acetylgruppe am Stickstoffatom des Dihydrochinolin-Rings trägt zur strukturellen Stabilität bei und beeinflusst die Bindungsaffinität an die Zielkinase.

Synthesestrategien: Funktionalisierung der C7-Aminogruppe

Die primäre aromatische Aminogruppe von 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon ist ein wichtiger Punkt für die Derivatisierung. Im Folgenden werden drei wichtige synthetische Ansätze zur Modifizierung dieser Gruppe beschrieben, die jeweils unterschiedliche chemische Eigenschaften und biologische Aktivitäten ermöglichen.

Amid-Kopplung: Bildung von Acyl-Derivaten

Die Amid-Kopplung ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie zur Bildung stabiler Amidbindungen.[2][3] Diese Reaktion ermöglicht die Einführung einer Vielzahl von Acylgruppen, die die Lipophilie, die Wasserstoffbrückenbindungsfähigkeit und die sterischen Eigenschaften des Moleküls modulieren können, was wiederum die Kinase-Selektivität und -Potenz beeinflusst.

Kausalität hinter der experimentellen Wahl: Die Wahl der Kopplungsreagenzien ist entscheidend für eine hohe Ausbeute und die Vermeidung von Nebenreaktionen. Reagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) und EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) sind wirksam bei der Aktivierung von Carbonsäuren für den nukleophilen Angriff durch das Amin.[2] Die Verwendung einer nicht-nukleophilen Base wie DIPEA (N,N-Diisopropylethylamin) ist wesentlich, um das Amin zu deprotonieren und die Säure, die während der Reaktion entsteht, zu neutralisieren, ohne mit der aktivierten Carbonsäure zu konkurrieren.[3]

Amide_Coupling Carboxylic_Acid Carbonsäure (R-COOH) Activated_Ester Aktivierter Ester Carboxylic_Acid->Activated_Ester Aktivierung Coupling_Reagent Kopplungsreagenz (z. B. HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester Amide_Product Amid-Derivat Activated_Ester->Amide_Product Amine_Core 1-(7-amino-3,4-dihydro- quinolin-1(2H)-yl)ethanon Amine_Core->Amide_Product Nukleophiler Angriff Base Base (z. B. DIPEA) Base->Amine_Core Deprotonierung

Abbildung 1: Schematischer Arbeitsablauf der Amid-Kopplungsreaktion.

Protokoll 1: Allgemeine Vorgehensweise für die Amid-Kopplung

  • Reagenzienvorbereitung: Lösen Sie die Carbonsäure (1,2 Äquivalente) und das Kopplungsreagenz (z. B. HATU, 1,2 Äquivalente) in einem aprotischen Lösungsmittel wie DMF (N,N-Dimethylformamid) oder DCM (Dichlormethan).

  • Aktivierung: Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um die Carbonsäure zu aktivieren.

  • Amin-Zugabe: Fügen Sie 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon (1,0 Äquivalent) und eine nicht-nukleophile Base (z. B. DIPEA, 2,0-3,0 Äquivalente) zu der Reaktionsmischung hinzu.

  • Reaktion: Lassen Sie die Reaktion bei Raumtemperatur für 2-16 Stunden laufen. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

  • Aufarbeitung: Nach Abschluss der Reaktion verdünnen Sie die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie sie mit wässrigen Lösungen (z. B. 1 M HCl, gesättigtes NaHCO₃ und Kochsalzlösung), um überschüssige Reagenzien und Nebenprodukte zu entfernen.

  • Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.

Reduktive Aminierung: Synthese von sekundären Aminen

Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen durch die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) in Gegenwart eines Reduktionsmittels.[4][5][6] Dieser Ansatz ermöglicht die Einführung einer Vielzahl von Alkyl- oder Aryl-Substituenten am Stickstoffatom und bietet so die Möglichkeit, die Löslichkeit und die pharmakokinetischen Eigenschaften der resultierenden Inhibitoren zu verbessern.

Kausalität hinter der experimentellen Wahl: Die Wahl des Reduktionsmittels ist entscheidend für die Selektivität der Reaktion. Natriumtriacetoxyborhydrid (STAB) ist ein mildes und selektives Reduktionsmittel, das häufig für die reduktive Aminierung verwendet wird, da es das intermediär gebildete Imin oder Iminiumion in Gegenwart der Carbonyl-Ausgangsmaterialien selektiv reduziert.[6] Die Verwendung eines leicht sauren Katalysators wie Essigsäure kann die Bildung des Imins beschleunigen.

Reductive_Amination Amine_Core 1-(7-amino-3,4-dihydro- quinolin-1(2H)-yl)ethanon Imine Imin/Iminiumion Amine_Core->Imine Kondensation Carbonyl Aldehyd/Keton (R-CHO/R-CO-R') Carbonyl->Imine Secondary_Amine Sekundäres Amin-Derivat Imine->Secondary_Amine Reduktion Reducing_Agent Reduktionsmittel (z. B. NaBH(OAc)₃) Reducing_Agent->Secondary_Amine

Abbildung 2: Vereinfachter Mechanismus der reduktiven Aminierungsreaktion.

Protokoll 2: Allgemeine Vorgehensweise für die reduktive Aminierung

  • Reaktionsaufbau: Lösen Sie 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon (1,0 Äquivalent) und die Carbonylverbindung (Aldehyd oder Keton, 1,0-1,5 Äquivalente) in einem geeigneten Lösungsmittel wie Dichlorethan (DCE) oder Tetrahydrofuran (THF).

  • Imin-Bildung: Fügen Sie eine katalytische Menge Essigsäure hinzu und rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden, um die Bildung des Imins zu ermöglichen.

  • Reduktion: Fügen Sie das Reduktionsmittel (z. B. Natriumtriacetoxyborhydrid, 1,5-2,0 Äquivalente) portionsweise zu der Reaktionsmischung hinzu.

  • Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 4-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter wässriger Natriumbicarbonatlösung. Extrahieren Sie die wässrige Phase mit einem organischen Lösungsmittel (z. B. DCM oder Ethylacetat).

  • Reinigung: Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Suzuki-Kupplung: Einführung von Aryl- oder Heteroaryl-Einheiten

Die Suzuki-Miyaura-Kreuzkupplung ist eine Palladium-katalysierte Reaktion, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Organobor-Verbindungen und Organohalogeniden ermöglicht.[7][8] Für die Derivatisierung des 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon-Gerüsts müsste die Aminogruppe zunächst in eine bessere Abgangsgruppe wie ein Halogenid (z. B. Brom oder Iod) umgewandelt werden (z. B. durch eine Sandmeyer-Reaktion). Diese Strategie ermöglicht die direkte Einführung von Aryl- oder Heteroaryl-Einheiten an der C7-Position und erweitert so den chemischen Raum für die Entwicklung von Kinase-Inhibitoren erheblich.

Kausalität hinter der experimentellen Wahl: Die Wahl des Palladium-Katalysators und des Liganden ist entscheidend für den Erfolg der Suzuki-Kupplung. Katalysatoren wie Pd(PPh₃)₄ oder Pd(dppf)Cl₂ sind häufig wirksam. Die Base (z. B. Na₂CO₃, K₂CO₃ oder Cs₂CO₃) spielt eine entscheidende Rolle im katalytischen Zyklus, indem sie die Transmetallierung erleichtert.[9] Die Wahl des Lösungsmittelsystems (z. B. Toluol/Wasser, Dioxan/Wasser) ist ebenfalls wichtig für die Löslichkeit der Reagenzien und die Effizienz der Reaktion.

Suzuki_Coupling cluster_catalytic_cycle Katalytischer Zyklus Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Transmetalation Transmetallierung (Ar-Pd(II)-R) Oxidative_Addition->Transmetalation R-B(OH)₂ / Base Reductive_Elimination Reduktive Eliminierung (Ar-R) Transmetalation->Reductive_Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Coupled_Product Gekoppeltes Produkt Reductive_Elimination->Coupled_Product Pd(0)->Oxidative_Addition Ar-X Aryl_Halide 7-Halogen-Derivat Aryl_Halide->Oxidative_Addition Boronic_Acid Aryl/Heteroaryl- boronsäure Boronic_Acid->Transmetalation Pd_Catalyst Pd(0)-Katalysator Pd_Catalyst->Pd(0) Base Base Base->Transmetalation

Abbildung 3: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

Protokoll 3: Allgemeine Vorgehensweise für die Suzuki-Kupplung (nach Umwandlung in ein Halogenid)

  • Reaktionsaufbau: Kombinieren Sie das 7-Halogen-dihydrochinolinon-Derivat (1,0 Äquivalent), die Aryl- oder Heteroarylboronsäure (1,1-1,5 Äquivalente), den Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und die Base (z. B. K₂CO₃, 2,0-3,0 Äquivalente) in einem entgasten Lösungsmittelsystem (z. B. Toluol/Ethanol/Wasser).

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) auf 80-100 °C für 2-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat). Trennen Sie die Phasen.

  • Extraktion: Extrahieren Sie die wässrige Phase mit dem organischen Lösungsmittel.

  • Reinigung: Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat, filtrieren Sie und konzentrieren Sie sie. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Struktur-Wirkungs-Beziehungen (SAR) und Kinase-Screening

Die systematische Derivatisierung des 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon-Gerüsts ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[10][11][12] SAR-Studien sind entscheidend für die Optimierung der Leitsubstanz, um die Potenz, Selektivität und die ADME-Eigenschaften (Absorption, Verteilung, Metabolismus und Ausscheidung) zu verbessern.

Tabelle 1: Hypothetische SAR-Daten für Derivate von 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon

DerivatR-Gruppe an C7-PositionKinase-ZielIC₅₀ (nM)Anmerkungen
1 -NH₂ (Ausgangsverbindung)Kinase A>10.000Geringe Aktivität
2a -NH-CO-PhKinase A500Erhöhte Aktivität durch Acylierung
2b -NH-CO-(4-Cl-Ph)Kinase A150Elektronenziehende Gruppe verbessert die Potenz
3a -NH-CH₂-PhKinase B800Reduktive Aminierung führt zu einem Wechsel der Selektivität
3b -NH-CH₂-(c-Pr)Kinase B450Kleine Alkylgruppe wird gut toleriert
4a -PhKinase C250Suzuki-Kupplung ermöglicht den Zugang zu neuen Zielen
4b -Thiophen-2-ylKinase C90Heteroaryl-Einheit verbessert die Bindung

Hinweis: Die obigen Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Nach der Synthese müssen die neuen Derivate auf ihre Fähigkeit, die Kinaseaktivität zu hemmen, untersucht werden. Es gibt verschiedene Arten von Kinase-Screening-Assays:

  • Biochemische Assays: Diese Assays messen direkt die Hemmung der enzymatischen Aktivität der isolierten Kinase.[13] Gängige Formate sind radioaktive Assays, die den Einbau von ³²P- oder ³³P-markiertem ATP in ein Substrat messen, und nicht-radioaktive Assays wie Fluoreszenzpolarisations (FP)-Assays.[14][]

  • Zellbasierte Assays: Diese Assays bewerten die Wirkung der Inhibitoren in einer zellulären Umgebung und liefern Einblicke in die Zellpermeabilität, die Zielbindung und die nachgeschalteten Signalwege.[16] Beispiele hierfür sind zelluläre Phosphorylierungs-Assays und Zellproliferations-Assays.[16]

Schlussfolgerung und Zukunftsperspektiven

Das 1-(7-amino-3,4-dihydrochinolin-1(2H)-yl)ethanon-Gerüst ist eine wertvolle Plattform für die Entdeckung von Kinase-Inhibitoren. Die in diesem Dokument beschriebenen Derivatisierungsstrategien – Amid-Kopplung, reduktive Aminierung und Suzuki-Kupplung – bieten robuste und vielseitige Methoden zur Erzeugung von Bibliotheken strukturell unterschiedlicher Verbindungen. Die anschließende Untersuchung dieser Verbindungen in biochemischen und zellbasierten Assays ist entscheidend für die Identifizierung potenter und selektiver Kinase-Inhibitoren mit therapeutischem Potenzial. Zukünftige Arbeiten könnten sich auf die Erforschung neuartiger Kopplungsreaktionen, die Einführung von chiralen Zentren zur Untersuchung der Stereoselektivität und die Anwendung computergestützter Wirkstoffdesign-Ansätze zur Steuerung der Synthese von Inhibitoren der nächsten Generation konzentrieren.

Referenzen

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  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39.

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Abgerufen von [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Abgerufen von [Link]

  • Nielsen, T. E., & Diness, F. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(34), 6523–6527.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(6), 1484–1491.

  • Prakash, G. K. S., Chacko, S., Al-Zoubi, R. M., & Mathew, T. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 189–192.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Abgerufen von [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

  • Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Green Chemistry, 25(20), 8140-8146.

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Abgerufen von [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Abgerufen von [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Abgerufen von [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Abgerufen von [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Abgerufen von [Link]

  • National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Abgerufen von [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Abgerufen von [Link]

  • ACS Publications. (2025, July 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Abgerufen von [Link]

  • ACS Figshare. (2020, July 9). Synthesis and Structure–Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro‑6H‑benzo[e]pyrimido[5,4‑b][14][16]diazepin-6-one Scaffold. Abgerufen von [Link]

  • PubMed. (2020, July 23). Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][14][16]diazepin-6-one Scaffold. Abgerufen von [Link]

  • MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Abgerufen von [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Abgerufen von [Link]

  • PubMed. (n.d.). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][14][16]diazepin-6-one scaffold. Abgerufen von [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Abgerufen von [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Abgerufen von [Link]

  • MDPI. (n.d.). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Abgerufen von [Link]

  • ResearchGate. (n.d.). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Abgerufen von [Link]

  • ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Abgerufen von [Link]

  • ResearchGate. (2023, December 18). Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. Abgerufen von [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone". This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. The content is structured in a practical, question-and-answer format, drawing from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of the Synthetic Strategy

The most reliable and commonly employed synthetic route to "this compound" involves a two-step sequence starting from 7-nitro-3,4-dihydro-1H-quinoline. This pathway consists of:

  • N-Acetylation: Protection of the secondary amine within the dihydroquinoline ring.

  • Nitro Group Reduction: Chemoselective reduction of the aromatic nitro group to the primary amine.

This sequence is generally preferred over acetylating the final amino product, as it avoids potential complications like di-acetylation and offers a more controlled reaction profile.

Synthesis_Pathway Reactant 7-Nitro-3,4-dihydro- 1H-quinoline Intermediate 1-(7-Nitro-3,4-dihydroquinolin- 1(2H)-yl)ethanone Reactant->Intermediate Step 1: N-Acetylation (Ac₂O or AcCl) Product 1-(7-Amino-3,4-dihydroquinolin- 1(2H)-yl)ethanone Intermediate->Product Step 2: Nitro Reduction (e.g., H₂/Pd-C) Troubleshooting_Reduction Start Incomplete Nitro Reduction? Cat_Check Is the Catalyst Active? Start->Cat_Check H2_Check Is the Hydrogen Source Sufficient? Cat_Check->H2_Check No New_Cat Action: Use fresh catalyst. Increase loading (5-10 mol%). Cat_Check->New_Cat Yes Sol_Check Is the Solvent/Purity Optimal? H2_Check->Sol_Check No Purge_Sys Action: Purge system thoroughly. Increase H₂ pressure or add more transfer agent. H2_Check->Purge_Sys Yes Filter_Reagents Action: Purify starting material. Use high-purity solvent. Sol_Check->Filter_Reagents Yes Success Reaction Complete Sol_Check->Success No New_Cat->H2_Check Purge_Sys->Sol_Check Filter_Reagents->Success

Technical Support Center: Synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the common byproducts and challenges encountered during the synthesis of this important quinoline derivative.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in pharmaceutical research, typically proceeds through a two-step sequence: the N-acetylation of 7-nitro-1,2,3,4-tetrahydroquinoline followed by the reduction of the aromatic nitro group. While seemingly straightforward, each step presents unique challenges and potential for byproduct formation that can impact yield, purity, and downstream applications. This guide provides a detailed examination of these challenges and offers practical, field-proven solutions.

Synthetic Pathway Overview

The most common and logical synthetic route is depicted below. Our troubleshooting guide will address the potential pitfalls at each stage.

Synthetic_Pathway A 7-Nitro-1,2,3,4-tetrahydroquinoline B 1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone A->B Acetylation (e.g., Acetic Anhydride) C This compound B->C Nitro Group Reduction (e.g., Catalytic Hydrogenation) Troubleshooting_Acetylation cluster_0 Problem: Low Yield/Multiple Spots in Acetylation Start Low Yield/ Multiple Spots Check_Purity Verify Purity of 7-Nitro-1,2,3,4-tetrahydroquinoline Start->Check_Purity Check_Reagents Use Fresh Acetic Anhydride and Anhydrous Solvent Check_Purity->Check_Reagents Optimize_Stoichiometry Use Slight Excess (1.1-1.2 eq.) of Acetic Anhydride Check_Reagents->Optimize_Stoichiometry Optimize_Conditions Maintain Moderate Temperature (e.g., 0°C to RT) Optimize_Stoichiometry->Optimize_Conditions Add_Base Add a Non-Nucleophilic Base (e.g., Triethylamine, Pyridine) Optimize_Conditions->Add_Base Monitor_Reaction Monitor by TLC until Starting Material is Consumed Add_Base->Monitor_Reaction Workup Perform Aqueous Workup to Remove Salts and Excess Reagents Monitor_Reaction->Workup Purification Purify by Column Chromatography (Silica Gel) Workup->Purification Success Pure Product Purification->Success

Technical Support Center: Purification of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" (CAS 545394-33-0)[1][2][3][4][5]. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining this compound in high purity from a reaction mixture.

Introduction

"this compound" is a functionalized dihydroquinoline, a scaffold of significant interest in medicinal chemistry. The purification of this compound can present unique challenges due to the presence of both a secondary aromatic amine and an N-acetyl group, which influence its polarity, solubility, and potential for side reactions. This guide offers a structured approach to troubleshooting common purification issues and provides detailed protocols based on established chemical principles for analogous compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My column chromatography is providing poor separation of the target compound from impurities. What are the likely causes and how can I improve it?

Answer:

Poor separation during column chromatography can stem from several factors, primarily related to the choice of stationary and mobile phases, as well as the sample loading technique.

  • Causality: The basicity of the aromatic amine in your target compound can lead to strong interactions with the acidic silica gel, causing tailing and poor resolution. Impurities with similar polarity to your product will also be difficult to separate with a suboptimal solvent system.

  • Troubleshooting Steps:

    • TLC Analysis: Before attempting column chromatography, it is crucial to perform a thorough Thin Layer Chromatography (TLC) analysis to identify a suitable solvent system. A good solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound and show clear separation from major impurities.

    • Solvent System Optimization: Start with a non-polar/polar solvent mixture, such as hexanes/ethyl acetate or petroleum ether/ethyl acetate. Gradually increase the polarity. For N-acetylated aromatic amines, a gradient elution is often effective.

    • Amine Deactivation of Silica Gel: To minimize tailing caused by the basic amine, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent. Alternatively, you can prepare a slurry of silica gel with the eluent containing triethylamine before packing the column.

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

    • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band on the column.

Question 2: I'm observing a persistent colored impurity in my product fractions. What could it be and how can I remove it?

Answer:

Colored impurities in reactions involving aromatic amines often arise from oxidation.

  • Causality: Aromatic amines, especially when exposed to air and light, can oxidize to form highly colored polymeric or quinone-imine type structures.

  • Troubleshooting Steps:

    • Inert Atmosphere: During work-up and purification, try to minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) where possible.

    • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities. Be aware that this can sometimes lead to loss of the desired product.

    • Reductive Work-up: Including a mild reducing agent, such as sodium bisulfite, in your aqueous work-up can sometimes prevent the formation of colored oxidation byproducts.

Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This happens when the solubility of the compound at the boiling point of the solvent is very high, and it becomes supersaturated at a temperature above its melting point.

  • Causality: The choice of solvent is critical. If the solvent is too good at dissolving the compound, it will not crystallize effectively upon cooling.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. Test a range of solvents of varying polarities. For N-acetylated dihydroquinolines, ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water are often good starting points.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Slow Cooling: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography solvent system for this compound?

A common starting point for moderately polar N-acetylated aromatic amines is a gradient elution of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration.

Q2: What is a recommended solvent for recrystallizing "this compound"?

Based on structurally similar compounds, ethanol is a good first choice for recrystallization. If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water or ethyl acetate/hexanes may provide better results.

Q3: What are the expected impurities from the synthesis of this compound?

The synthesis of "this compound" likely involves the reduction of the corresponding 7-nitro derivative, which is then acetylated. Potential impurities could include:

  • Unreacted 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone.

  • The unacetylated precursor, 7-amino-3,4-dihydroquinoline.

  • Byproducts from the reduction or acetylation steps.

  • Oxidation products of the aromatic amine.

Q4: What are the expected spectral features for the purified product?

  • ¹H NMR: You would expect to see signals for the acetyl methyl group (a singlet), protons on the dihydroquinoline ring system (likely multiplets), and aromatic protons. The aromatic protons will show splitting patterns characteristic of a substituted benzene ring. The amine protons may appear as a broad singlet.

  • ¹³C NMR: Signals for the carbonyl carbon of the acetyl group, carbons of the dihydroquinoline ring, and the aromatic carbons are expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O = 190.24 g/mol ).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure that should be optimized based on TLC analysis.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions while gradually increasing the polarity of the eluent (gradient elution). Monitor the elution of your compound using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline for recrystallization from a single solvent.

  • Solvent Selection: Choose an appropriate solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product tlc TLC Analysis crude_product->tlc column Column Chromatography tlc->column Optimize Solvents recrystallization Recrystallization column->recrystallization If necessary pure_product Pure Product column->pure_product recrystallization->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue? poor_sep Poor Column Separation? start->poor_sep oiling_out Oiling Out During Recrystallization? start->oiling_out colored_imp Colored Impurity? start->colored_imp solvents Optimize Solvent System (TLC) poor_sep->solvents amine_treat Add Triethylamine to Eluent poor_sep->amine_treat dry_load Use Dry Loading Technique poor_sep->dry_load change_solvent Change Solvent/Use Mixed Solvents oiling_out->change_solvent slow_cool Cool Slowly & Scratch/Seed oiling_out->slow_cool charcoal Activated Carbon Treatment colored_imp->charcoal inert Work Under Inert Atmosphere colored_imp->inert

Caption: Troubleshooting decision tree for common purification problems.

References

  • ChemSigma. (2026). This compound. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). This compound. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). This compound. Retrieved from [Link]

Sources

"1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reproducibility of your results.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a dihydroquinoline core, a secondary aromatic amine, and an acetyl amide group, presents specific stability challenges. The primary routes of degradation for this compound are anticipated to be oxidation and photodegradation of the electron-rich aromatic amine, and to a lesser extent, hydrolysis of the amide bond under certain pH conditions.

This guide will provide you with the necessary information to mitigate these degradation pathways through appropriate storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

For long-term storage, it is recommended to keep this compound in a tightly sealed, amber glass vial at -20°C . The amber vial is crucial to protect the compound from light, which can induce photodegradation.[1][2] The low temperature helps to minimize the rate of potential oxidative and hydrolytic degradation.

Q2: Is an inert atmosphere necessary for storage?

Yes, for optimal stability, especially for long-term storage, it is highly recommended to store the compound under an inert atmosphere such as argon or nitrogen . The aromatic amine moiety is susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen.[3][4] Displacing air with an inert gas before sealing the vial will significantly reduce the risk of oxidative degradation.

Q3: How should I handle the compound during experimental use?

When weighing and preparing solutions, it is best to work under subdued lighting conditions to the extent possible.[5] Use amber-colored volumetric flasks and other glassware to minimize light exposure.[2] For short-term storage of stock solutions, refrigeration at 2-8°C in a sealed amber vial is recommended. It is advisable to prepare fresh solutions for critical experiments to ensure accuracy.

Q4: What are the visual signs of degradation?

A common sign of degradation for compounds containing aromatic amines is a change in color . Upon oxidation, these compounds can form colored impurities, leading to a yellowing or browning of the solid material or solution.[6] If you observe a noticeable color change, it is an indication of potential degradation, and the compound's purity should be verified analytically before use.

Q5: Can I store solutions of this compound? For how long?

While solid-state storage is preferred for long-term stability, solutions can be stored for short periods. The stability of the compound in solution is highly dependent on the solvent and pH. Acidic or basic conditions may promote the hydrolysis of the amide bond.[7][8] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C in a tightly sealed amber vial for no longer than a few days. A preliminary stability study in your chosen solvent is advisable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. Review your storage and handling procedures. Ensure the compound is protected from light and air. 3. Prepare fresh solutions for your experiments.
Compound has changed color (e.g., from off-white to yellow/brown) Oxidation or photodegradation of the aromatic amine.1. The compound is likely degraded and should not be used for quantitative experiments. 2. Obtain a fresh batch of the compound. 3. Implement stricter storage conditions: store under an inert atmosphere in an amber vial at -20°C.
Appearance of new peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways.[9][10] 2. Optimize your analytical method to separate the main compound from all degradation products. 3. Re-evaluate your storage and handling procedures to minimize degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][12]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: [9][13]

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways based on the results.

Visualizing Stability and Degradation

Potential Degradation Pathways

cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A [Chemical Structure Placeholder] B Oxidation (O2, H2O2) A->B Susceptible Aromatic Amine C Photodegradation (Light) A->C Light-Sensitive Moiety D Hydrolysis (Acid/Base) A->D Labile Amide Bond E Oxidized Products (e.g., nitro, azo compounds) B->E F Photodegradation Products (e.g., colored impurities) C->F G Hydrolysis Products (7-amino-1,2,3,4-tetrahydroquinoline + Acetic Acid) D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Workflow

start Receiving Compound storage Store at -20°C in Amber Vial under Inert Gas start->storage handling Work under Subdued Light storage->handling solution Prepare Fresh Solution in Amber Glassware handling->solution experiment Perform Experiment solution->experiment

Caption: Recommended workflow for storage and handling.

References

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available at: [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]

  • Oxidation of Aromatic Amines to Nitro Compounds. Science Madness. Available at: [Link]

  • Discovering the Best Storage Conditions for Your Cosmetic Ingredients. Making Cosmetics. Available at: [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. ResearchGate. Available at: [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Types of Amide Hydrolysis. BYJU'S. Available at: [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • List of aromatic amines used in this study and the efficiency of their... ResearchGate. Available at: [Link]

  • Reactions of Amides. Save My Exams. Available at: [Link]

  • The Hydrolysis of Amide. ResearchGate. Available at: [Link]

  • (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. Available at: [Link]

  • Pillar[1]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir. Available at: [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. Available at: [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • Working Safely with Carcinogens Guideline. The University of Queensland. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available at: [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. Available at: [Link]

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Troubleshooting guide for "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve experimental challenges. This guide is structured as a dynamic resource, moving from a high-level synthetic overview to specific troubleshooting scenarios and frequently asked questions.

Section 1: Synthesis Overview and Mechanism

The target compound, this compound, is a substituted tetrahydroquinoline. Its synthesis is not directly reported in a single procedure in foundational literature; however, a robust and logical pathway can be designed based on well-established transformations of the quinoline core. The most common approach involves the preparation of the 7-amino-1,2,3,4-tetrahydroquinoline precursor followed by selective N-acetylation.

A proposed synthetic workflow is outlined below. The key challenge in this synthesis is achieving selectivity in the N-acetylation step, as the precursor contains two nitrogen atoms with different nucleophilicities: a primary aromatic amine (at C7) and a secondary aliphatic amine (at N1).

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Selective Acetylation A 7-Nitroquinoline B 7-Nitro-1,2,3,4-tetrahydroquinoline A->B Ring Reduction (e.g., NaBH4, H2/Pd-C) C 7-Amino-1,2,3,4-tetrahydroquinoline B->C Nitro Reduction (e.g., H2/Pd-C, SnCl2) D Target Product: This compound C->D N1-Acetylation (Acetyl Chloride, Base, low temp) E Side Product: Di-acetylated Compound D->E Over-acetylation (Excess Reagent, High Temp)

Figure 1: Proposed Synthetic Workflow.

Mechanistic Insight: Selective N-Acetylation

The nitrogen at the 1-position (a secondary aliphatic amine) is significantly more nucleophilic and basic than the aromatic amine at the 7-position. This is because the lone pair on the N1 nitrogen is localized in an sp³ orbital, whereas the lone pair on the N7 nitrogen is delocalized into the aromatic π-system.[1][2] This difference in reactivity is the cornerstone of achieving selective acetylation. By using a stoichiometric amount of the acetylating agent (e.g., acetyl chloride or acetic anhydride) and carefully controlling the temperature, acylation occurs preferentially at the more reactive N1 position.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Synthesis & Reaction Issues

Q: My N-acetylation of 7-amino-1,2,3,4-tetrahydroquinoline is resulting in a low yield of the desired product and a significant amount of a di-acetylated byproduct. What is causing this and how can I fix it?

A: This is the most common challenge in this synthesis and stems from the reactivity of the two amine groups. Di-acetylation occurs when both the N1 and C7 nitrogens are acylated.

  • Causality: The primary cause is typically overly harsh reaction conditions. High temperatures, a large excess of the acetylating agent, or a prolonged reaction time can provide enough energy to overcome the lower nucleophilicity of the C7-amino group, leading to the unwanted side product.

  • Troubleshooting Protocol:

    • Temperature Control: Perform the reaction at a reduced temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This kinetically favors the more reactive N1 site.

    • Reagent Stoichiometry: Use a carefully measured amount of the acetylating agent, typically between 1.0 and 1.1 equivalents. Add the agent dropwise to the solution of the amine precursor to avoid localized areas of high concentration.

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will scavenge the HCl byproduct without competing in the acetylation reaction.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-acetylated product over time.[3]

G start Low Yield & Di-acetylation Observed cond1 Check Reaction Temperature start->cond1 cond2 Check Acetylating Agent Stoichiometry cond1->cond2 ≤ 25°C act1 Lower Temp to 0°C cond1->act1 > 25°C cond3 Monitor Reaction by TLC/LC-MS? cond2->cond3 ≤ 1.1 eq. act2 Use 1.0-1.1 eq. Add Dropwise cond2->act2 > 1.2 eq. act3 Implement Regular Time-Point Monitoring cond3->act3 No end Improved Selectivity and Yield cond3->end Yes act1->cond2 act2->cond3 act3->end

Figure 2: Decision tree for optimizing N-acetylation.

Q: The reduction of 7-nitro-1,2,3,4-tetrahydroquinoline is sluggish and incomplete. How can I improve this conversion?

A: Incomplete reduction of the nitro group is often related to catalyst activity or insufficient hydrogen source.

  • Causality: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or poisoned. Alternatively, if using a transfer hydrogenation method (e.g., with ammonium formate), the reaction may not have reached the optimal temperature or the hydrogen donor may be insufficient.

  • Solutions:

    • Catalyst Quality: Use fresh, high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

    • Hydrogenation Conditions: If using H₂ gas, ensure the system is properly purged and pressurized (a balloon of H₂ is often sufficient for lab scale). Ensure vigorous stirring to maintain suspension of the catalyst.

    • Solvent Choice: Use a protic solvent like ethanol or methanol, which can facilitate the protonolysis steps in the reduction mechanism.

    • Acidification: Adding a small amount of acetic acid or HCl can sometimes accelerate the reduction of aromatic nitro groups.

Purification & Characterization

Q: I am struggling to purify the final product from residual starting material and the di-acetylated byproduct. What purification strategy do you recommend?

A: The polarity difference between the starting material (basic), the product (less basic), and the di-acetylated byproduct (neutral amide) can be exploited for purification.

  • Recommended Method: Column Chromatography

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is highly effective. Start with a less polar solvent system (e.g., 30-40% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 70-80% Ethyl Acetate). The less polar di-acetylated product should elute first, followed by your desired mono-acetylated product, and finally the more polar 7-amino-1,2,3,4-tetrahydroquinoline starting material.

    • TLC Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective.

Q: The characterization is ambiguous. What are the key spectroscopic signatures to confirm the structure of this compound?

A: Confirmation requires a combination of NMR and Mass Spectrometry.

  • ¹H NMR:

    • Aromatic Region: Expect three distinct aromatic protons. The C7-amino group will cause a significant upfield shift for the protons at C6 and C8.

    • Aliphatic Region: Look for the characteristic signals of the C2, C3, and C4 protons of the dihydroquinoline ring, which will likely appear as multiplets.

    • Acetyl Group: A sharp singlet around 2.1-2.3 ppm integrating to 3H is the key indicator of the N-acetyl group.

    • Amine Protons: The C7-NH₂ protons will appear as a broad singlet, while the N1-H of the precursor will be absent.

  • ¹³C NMR: The carbonyl carbon of the acetyl group should appear around 168-172 ppm.

  • Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ ion corresponding to the molecular weight of the product (191.25 g/mol ).

Section 3: Frequently Asked Questions (FAQs)

Q: How stable is this compound? What are the recommended storage conditions?

A: The primary point of instability is the aromatic amino group at the C7 position, which is susceptible to oxidation. Over time, exposure to air and light can lead to the formation of colored impurities. Store the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for long-term storage) to minimize degradation.

Q: I want to perform a subsequent reaction on the 7-amino group, such as a Sandmeyer reaction or another N-alkylation. Is this feasible?

A: Yes. The 7-amino group retains its reactivity as a typical aromatic amine. You can perform diazotization followed by Sandmeyer reactions. Further alkylation or acylation at this position is also possible, though it would require harsher conditions than the N1-acetylation due to its lower nucleophilicity. You would need to use a stronger base and potentially higher temperatures to achieve this.

Q: What are the best general-purpose solvents for reactions involving this molecule?

A: The molecule has moderate polarity. For reactions, common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices. For purification and analysis, solvent systems based on Ethyl Acetate/Hexanes or DCM/Methanol are typically effective. The compound shows poor solubility in non-polar solvents like pure hexanes and is soluble in more polar solvents like DMSO and DMF.[4]

Section 4: Reference Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and reagent purity.

Synthesis of this compound

  • Dissolution: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath with gentle stirring.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes).

  • Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 20% to 70% Ethyl Acetate in Hexanes.[6]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Section 5: Data Summary Table
ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility, easy to remove.
Base Triethylamine (TEA)Non-nucleophilic, effectively scavenges HCl.
Acetylating Agent Acetyl ChlorideHighly reactive; acetic anhydride is a milder alternative.
Stoichiometry ~1.05 eq. Acetyl ChlorideMinimizes di-acetylation.
Temperature 0°C to Room TemperatureControls selectivity for the more nucleophilic N1 position.
Reaction Time 2 - 4 hoursMonitor by TLC to avoid over-reaction.
Purification Silica Gel ChromatographyGradient elution (EtOAc/Hexanes) provides good separation.
References
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archives of Pharmacy. [Link]

  • Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... (n.d.). ResearchGate. [Link]

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. (1983). Journal of Medicinal Chemistry. [Link]

  • Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. (2014). Journal of the American Chemical Society. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Journal of Natural Products. [Link]

  • 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). PubChem. [Link]

  • Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-. (n.d.). PubChem. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. [Link]

  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. (n.d.). The Journal of Organic Chemistry. [Link]

  • (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Amines and Heterocycles. (2018). Cengage. [Link]

  • 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (2020). Organic Letters. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). MDPI. [Link]

  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Thieme Connect. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. [Link]

  • Amine Reactivity. (n.d.). Michigan State University Chemistry. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Side reactions of the amino group in "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center

Introduction: Navigating the Reactivity of the 7-Amino Group

Welcome to the technical support guide for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This versatile intermediate is valuable in drug development and materials science, but its utility is intrinsically linked to the reactivity of the 7-amino group. This primary aromatic amine is a potent nucleophile and a strong activating group for the quinoline ring system, making it susceptible to a range of side reactions that can complicate syntheses and lead to impure products.[1][2]

This guide is designed to provide you, our fellow researchers, with practical, field-tested solutions to the common challenges encountered when working with this compound. We will delve into the mechanisms behind these side reactions and offer detailed, step-by-step protocols to mitigate them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is happening and how can I stop it?

A1: This is a classic sign of oxidation.[3][4] The electron-rich 7-amino group makes the molecule highly susceptible to air oxidation, especially in the presence of metal catalysts or under acidic conditions.[3][5] This process forms highly colored polymeric impurities, often referred to as "aniline black" or related structures.[4]

  • Quick Solution: Immediately begin working under an inert atmosphere (Nitrogen or Argon).[3][4] Ensure all solvents are degassed prior to use. If the discoloration persists, consider adding a mild antioxidant.

Q2: I am attempting a Friedel-Crafts reaction, but it's failing or giving a complex mixture. Why?

A2: Aniline and its derivatives, including your compound, are generally incompatible with standard Friedel-Crafts conditions.[2][6] The amino group is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[2][7]

  • Solution: You must protect the 7-amino group before attempting a Friedel-Crafts reaction. Converting it to an amide (e.g., an acetamide) is the most common and effective strategy.[3][6] This moderates the group's reactivity and prevents catalyst poisoning.

Q3: I'm getting multiple products in my acylation/alkylation reaction. How can I improve selectivity?

A3: The 7-amino group is a potent nucleophile and will readily react with acylating or alkylating agents.[1] If your goal is to modify another part of the molecule, you are likely experiencing competitive N-acylation or N-alkylation at the 7-position.

  • Solution: This is another scenario where a protecting group strategy is essential.[1][9] By temporarily masking the 7-amino group, you can direct the reaction to your desired location. See our detailed guide on Protection & Deprotection Strategies below.

Q4: How can I purify my final product if I suspect aniline-based impurities are present?

A4: If your desired product is not basic, a simple acid wash during workup is highly effective.[3][10] Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline impurities will be protonated and move into the aqueous layer, while your neutral product remains in the organic phase.[10]

Troubleshooting Guide: Common Side Reactions & Mitigation Protocols

Issue 1: Oxidation and Color Formation

Root Cause Analysis: Aromatic amines are readily oxidized by atmospheric oxygen, a process often catalyzed by trace metals or acidic conditions. The oxidation can proceed through radical intermediates to form nitroso, nitro, and ultimately, complex polymeric species, which are intensely colored.[4][5][11]

Symptoms:

  • Reaction mixture turns from colorless/pale yellow to yellow, brown, dark green, or black.[4]

  • Streaking on TLC plates.

  • Formation of insoluble, tar-like material.[3]

Mitigation Protocol: Running Reactions Under Inert Atmosphere

  • Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow to cool under a positive pressure of dry nitrogen or argon.

  • Reagents: Use freshly purified starting material.[3] Degas all liquid reagents and solvents by bubbling nitrogen or argon through them for 15-30 minutes prior to use.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including reagent addition and sampling. Use cannulas or gas-tight syringes for liquid transfers.

  • Workup: If possible, conduct the initial stages of the workup (quenching, initial extractions) with degassed solvents.

Issue 2: Uncontrolled Electrophilic Aromatic Substitution

Root Cause Analysis: The -NH₂ group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution (EAS).[2] Reactions like halogenation or nitration can proceed uncontrollably, leading to poly-substituted products and oxidation of the ring.[3][6]

Symptoms:

  • TLC analysis shows multiple product spots, often with close Rf values.

  • Mass spectrometry reveals species corresponding to the addition of multiple electrophile units.

  • Low yield of the desired mono-substituted product.

Mitigation Strategy: The most reliable solution is to temporarily reduce the activating nature of the amino group via acylation, typically forming an acetamide.[3][6][12] The resulting amide is still an ortho-, para-director but is significantly less activating, allowing for controlled, selective substitution.[3][12]

Issue 3: Unwanted N-Alkylation / N-Acylation

Root Cause Analysis: As a primary amine, the 7-amino group is an excellent nucleophile that can compete with other nucleophilic sites in your molecule for reaction with electrophiles like alkyl halides or acyl chlorides.[13]

Symptoms:

  • Formation of side products corresponding to the mass of your starting material plus the mass of the alkyl or acyl group.

  • Reduced yield of the desired product.

  • Complex ¹H NMR spectra showing new N-H or N-alkyl signals.

Mitigation Strategy: A robust protecting group strategy is required. The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove with high yield.[9]

Core Workflow: Protection & Deprotection of the 7-Amino Group

This workflow details the use of the tert-butyloxycarbonyl (Boc) group, one of the most common and versatile protecting groups for amines due to its stability and mild removal conditions.[14][15][16]

G cluster_protection PART 1: Protection Protocol cluster_deprotection PART 2: Deprotection Protocol start Dissolve Starting Material (1 equiv.) in THF reagent1 Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) start->reagent1 reagent2 Add Base (e.g., TEA, 1.2 equiv.) or use aq. NaHCO₃ reagent1->reagent2 stir Stir at Room Temperature (Monitor by TLC) reagent2->stir workup_p Aqueous Workup & Extraction (EtOAc) stir->workup_p purify_p Purify via Column Chromatography workup_p->purify_p protected_product Isolate Boc-Protected Product Proceed with main reaction purify_p->protected_product start_d Dissolve Boc-Protected Cmpd. in Dichloromethane (DCM) protected_product->start_d After Successful Main Reaction reagent_d Add Strong Acid (e.g., TFA, 4-5 equiv.) start_d->reagent_d stir_d Stir at Room Temperature (Monitor by TLC) reagent_d->stir_d evap Evaporate Solvent & Acid under reduced pressure stir_d->evap workup_d Basic Workup (aq. NaHCO₃) & Extraction evap->workup_d final_product Isolate Final Deprotected Product workup_d->final_product

Caption: Workflow for Boc protection and deprotection.

Data Summary: Common Amine Protecting Groups
Protecting GroupAbbreviationInstallation ReagentCleavage ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, base[15]Strong acid (TFA, HCl)[15][16]Base, Hydrogenation
CarboxybenzylCbzBenzyl chloroformate, baseH₂/Pd-C (Hydrogenolysis)Acid, Base
AcetylAcAcetic anhydride or Acetyl chlorideStrong acid or base hydrolysisMost conditions
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA)[14]Mild base (K₂CO₃/MeOH)[14]Strong acid

Troubleshooting Logic Flowchart

This chart provides a decision-making framework for diagnosing unexpected results.

Caption: Diagnostic flowchart for common side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Benchchem. (n.d.). preventing oxidation of the aniline group during complexation.
  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • PubMed. (2013). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Retrieved from [Link]

  • YouTube. (2024). Aniline does not undergo Friedel-Crafts reaction. Why?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for robustness and efficiency.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from 7-nitroquinoline. This strategy is advantageous as it addresses the reduction of both the nitro group and the quinoline ring, followed by a selective acylation.

Synthetic_Workflow Start 7-Nitroquinoline Intermediate 7-Amino-1,2,3,4-tetrahydroquinoline Start->Intermediate Catalytic Hydrogenation (e.g., H2, Pd/C or Raney Ni) - Reduction of Nitro Group - Reduction of Pyridine Ring FinalProduct This compound Intermediate->FinalProduct Selective N-Acetylation (e.g., Acetic Anhydride, Base) - Acylation of N-1 Amine

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific experimental issues in a question-and-answer format.

Stage 1: Catalytic Hydrogenation

Question: My hydrogenation of 7-nitroquinoline is stalling, resulting in low conversion to 7-amino-1,2,3,4-tetrahydroquinoline. What are the primary causes?

Answer: Incomplete hydrogenation on scale-up is a frequent issue stemming from several factors related to catalyst activity and mass transfer.

  • Probable Causes & Solutions:

    • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities in the starting material or solvent. On a larger scale, the surface area-to-volume ratio decreases, making the catalyst more susceptible.

      • Troubleshooting: Ensure the 7-nitroquinoline is of high purity. Consider pre-treating the substrate solution with activated carbon to remove potential poisons. Use fresh, high-activity catalyst for each batch.

    • Poor Mass Transfer of Hydrogen: At larger volumes, ensuring efficient mixing and dispersion of hydrogen gas becomes critical. If the agitation is insufficient, the reaction becomes limited by the rate at which hydrogen can dissolve into the liquid phase and reach the catalyst surface.

      • Troubleshooting: Increase the agitation speed. Verify that the reactor's impeller design is suitable for gas-liquid reactions. Consider using a sparging tube to introduce hydrogen below the liquid surface for better dispersion.

    • Insufficient Hydrogen Pressure/Temperature: While lab-scale reactions may proceed under milder conditions, scale-up often requires re-optimization. The hydrogenation of N-heterocycles can be challenging.[1][2]

      • Troubleshooting: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and/or temperature (e.g., from 50°C to 70°C). Monitor the reaction progress by HPLC to find the optimal balance that avoids side reactions. Nickel phosphide catalysts have shown high hydrogenation capacity and may be an alternative to traditional sulfide catalysts.[3]

Question: I'm observing significant byproducts from the over-reduction of the benzene ring. How can I improve the selectivity of the hydrogenation?

Answer: Achieving selective hydrogenation of the pyridine ring and nitro group without affecting the carbocyclic ring is a classic challenge.[4] Over-reduction leads to decahydroquinoline derivatives, which are difficult to separate.

  • Probable Causes & Solutions:

    • Harsh Reaction Conditions: Excessive temperature or pressure can provide enough energy to overcome the activation barrier for benzene ring reduction.

      • Troubleshooting: Screen for the mildest conditions that still provide a reasonable reaction rate. A temperature of 40-60°C and pressures of 3-5 bar (approx. 45-75 psi) are often a good starting point for Pd/C catalysts.

    • Inappropriate Catalyst Choice: Different catalysts have different selectivities. Platinum-based catalysts, for instance, are often more aggressive for aromatic ring reduction than palladium-based ones. Raney Nickel can also be very active.[1]

      • Troubleshooting: Palladium on Carbon (Pd/C) is generally the catalyst of choice for this transformation. If over-reduction persists, consider using a modified or less active grade of Pd/C (e.g., 5% instead of 10%).

    • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are commonly used and generally provide good results.[5]

      • Troubleshooting: Ensure the solvent is dry and de-gassed. While less common for this specific step, sometimes switching to a less polar aprotic solvent can modulate catalyst activity, though this may negatively impact reaction rates.

ParameterRecommended Starting PointTroubleshooting Action
Catalyst 5-10% Pd/C (5 mol% loading)Use fresh catalyst; consider Raney Ni for higher activity if needed.
Pressure 50-100 psi H₂Increase pressure for slow reactions; decrease for over-reduction.
Temperature 50-70 °CIncrease temperature for slow reactions; decrease for over-reduction.
Solvent Methanol or EthanolEnsure solvent is high purity and anhydrous.
Agitation Vigorous (ensure vortex)Increase speed to improve H₂ mass transfer.
Stage 2: Selective N-Acetylation

Question: During the acetylation of 7-amino-1,2,3,4-tetrahydroquinoline, I am forming a significant amount of the di-acetylated byproduct. How can I maximize mono-acetylation at the N-1 position?

Answer: This is the most critical challenge in the synthesis. The goal is to acetylate the more nucleophilic secondary aliphatic amine (N-1) without affecting the less nucleophilic primary aromatic amine (C-7). The lone pair of the C-7 amino group is delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to the N-1 amine.[6][7] Di-acetylation is a common side reaction, especially at scale where localized concentration and temperature gradients can occur.

  • Probable Causes & Solutions:

    • Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride will drive the reaction towards the thermodynamically stable di-acetylated product.

      • Troubleshooting: Use a controlled stoichiometry of the acetylating agent, typically 1.0 to 1.1 equivalents. At scale, this requires accurate measurement of the starting material concentration if it's in a solution from the previous step.

    • High Reaction Temperature: Higher temperatures provide the activation energy needed for the less reactive C-7 amino group to react.

      • Troubleshooting: Perform the reaction at a low temperature. Add the acetylating agent dropwise to a cooled solution (0-5°C) of the amine. Maintain this temperature for a few hours before allowing the reaction to slowly warm to room temperature. This favors kinetic control, where the more reactive N-1 amine reacts preferentially.

    • Incorrect Base or pH: The choice of base is important. A non-nucleophilic base is required to scavenge the acid byproduct (acetic acid or HCl) without competing in the reaction.

      • Troubleshooting: Use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Using a stronger base like pyridine can sometimes accelerate the unwanted side reaction. The reaction is typically carried out in the presence of a base to neutralize the acid formed.

Acetylation_Troubleshooting Start High Di-Acetylation Observed Q1 Check Acetic Anhydride Stoichiometry Start->Q1 Q2 Review Reaction Temperature Profile Q1->Q2 Stoichiometry > 1.1 eq? [Yes] Sol1 Reduce to 1.0-1.1 eq. Ensure slow, subsurface addition. Q1->Sol1 [No] Q3 Evaluate Base and Addition Rate Q2->Q3 Addition Temp > 10°C? [Yes] Sol2 Cool to 0-5°C before addition. Maintain low temp for 2-4h. Q2->Sol2 [No] Sol3 Use non-nucleophilic base (TEA). Slow down addition rate. Q3->Sol3 Base is nucleophilic? Addition too fast? [Yes] End Mono-Acetylation Favored Q3->End [All Checks Pass] Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Decision tree for troubleshooting di-acetylation.

Question: I am struggling with the purification of the final product. The crude material is an oil/solid mixture that is difficult to handle. What is a scalable purification strategy?

Answer: Purification is a major hurdle in scaling up any synthesis. Moving away from chromatography towards crystallization is essential.

  • Probable Causes & Solutions:

    • Residual Acetic Acid/Base Salts: Byproducts like triethylammonium acetate can interfere with crystallization and cause the product to oil out.

      • Troubleshooting: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acetic acid, followed by a water or brine wash to remove salts.

    • Poor Solvent Choice for Crystallization: The ideal solvent system should dissolve the product at elevated temperatures but provide low solubility at room temperature or below, while keeping impurities dissolved.

      • Troubleshooting: Conduct a solvent screen. Isopropanol (IPA), ethanol, or mixtures like ethyl acetate/heptane are excellent starting points for crystallization of polar, amide-containing molecules.[8] Begin by dissolving the crude material in a minimal amount of hot solvent, then cool slowly to promote crystal growth. Seeding with a small amount of pure product can be beneficial.

    • Product Oiling Out: This happens when the product's melting point is lower than the temperature of the crystallization solution, or when solubility changes too rapidly upon cooling.

      • Troubleshooting: If oiling out occurs, try re-heating the mixture to re-dissolve the oil, then add slightly more solvent before beginning a slower cooling ramp. Alternatively, use a solvent system where the product has lower solubility (e.g., switching from IPA to an ethyl acetate/heptane mixture).

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for this synthesis at scale? A1: The primary hazards are:

  • Catalytic Hydrogenation: Handling of flammable hydrogen gas under pressure requires a properly rated reactor and monitoring for leaks. Some catalysts, like Raney Nickel, are pyrophoric and must be handled under an inert atmosphere or solvent slurry.

  • Acetylation: Acetic anhydride and acetyl chloride are corrosive. The reaction can be exothermic, necessitating controlled addition and efficient cooling to prevent a thermal runaway.

Q2: Which analytical techniques are crucial for in-process control (IPC)? A2:

  • HPLC: Essential for monitoring the progress of both the hydrogenation and acetylation steps. It can quantify the starting material, intermediate, desired product, and key byproducts (e.g., over-reduced species, di-acetylated impurity).

  • TLC: A quick, qualitative method for checking reaction completion, especially for the acetylation step.

  • ¹H NMR: Useful for confirming the structure of the intermediate and final product, and for identifying the ratio of mono- to di-acetylated product in crude samples.

Q3: Is it necessary to isolate the 7-amino-1,2,3,4-tetrahydroquinoline intermediate? A3: While isolating and purifying the intermediate can provide a cleaner feed for the next step, it adds an entire unit operation (filtration, drying, etc.). For scale-up, a "telescoped" procedure is often preferred. After hydrogenation, the catalyst can be filtered off, and the resulting solution of the amine can be concentrated and used directly in the acetylation step, provided the solvent is compatible. This improves process efficiency but requires careful quantification of the amine in solution before adding the acetylating agent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 7-Nitroquinoline
  • Charge a suitable pressure reactor with 7-nitroquinoline (1.0 eq) and a solvent such as methanol (10-15 volumes).

  • Inert the vessel with nitrogen, then charge 5% Palladium on Carbon (5-10 mol %).

  • Seal the reactor and purge the headspace several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 60-80 psi.

  • Begin vigorous agitation and heat the mixture to 55-65 °C.

  • Monitor the reaction progress by HPLC and hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad with methanol.

  • The resulting filtrate containing 7-amino-1,2,3,4-tetrahydroquinoline can be concentrated and used in the next step.

Protocol 2: Selective N-1 Acetylation
  • Dissolve the crude 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate (10 volumes).

  • Add triethylamine (1.2 eq) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours after the addition is complete.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid/oil by crystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/heptane).

References

  • ResearchGate. (n.d.). Hydrogenation and reduction challenges of quinolines. Retrieved from ResearchGate. [Link]

  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation. Retrieved from Frontiers in Chemistry. [Link]

  • ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of side groups on the N-acetylation of aromatic amines. Retrieved from ResearchGate. [Link]

  • NCERT. (n.d.). Amines. Retrieved from National Council of Educational Research and Training. [Link]

  • ResearchGate. (n.d.). The proposed cascade hydrogenation of quinoline. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2024). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines. Retrieved from NIH National Library of Medicine. [Link]

  • ACS Publications. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from NIH National Library of Medicine. [Link]

  • Semantic Scholar. (2013). Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Retrieved from Semantic Scholar. [Link]

  • MDPI. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from MDPI. [Link]

  • YouTube. (2021). Acetylation of Aromatic primary amine. Retrieved from YouTube. [Link]

  • Quora. (2016). What is acetylation of amines?. Retrieved from Quora. [Link]

  • PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives. Retrieved from ResearchGate. [Link]

  • Reddit. (n.d.). Acylation of amines. Retrieved from Reddit. [Link]

  • ACS Publications. (2017). Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup. Retrieved from Organic Process Research & Development. [Link]

Sources

Technical Support Center: Production of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common impurities and challenges encountered during the production of this key intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.

Overview of the Synthetic Pathway

The synthesis of this compound typically follows a two-stage process. First, the 1,2,3,4-tetrahydroquinoline core is constructed, often via reductive cyclization of a suitable nitro-precursor. The second, and often more problematic stage, is the selective N-acetylation of the synthesized 7-amino-1,2,3,4-tetrahydroquinoline. This guide will focus primarily on resolving impurities arising from this critical acetylation step.

Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues in a question-and-answer format.

Question 1: My reaction crude shows multiple spots on TLC, and the final yield is low. What are the most probable impurities I should be looking for?

This is a common issue stemming from the bifunctional nature of the starting material, 7-amino-1,2,3,4-tetrahydroquinoline, which possesses two nucleophilic nitrogen atoms: a secondary aliphatic amine at position 1 (N1) and a primary aromatic amine at position 7 (C7-NH₂).

Core Issues & Likely Impurities:

  • Unreacted Starting Material (SM): Incomplete reaction is a primary cause of low yield. This is often due to insufficient acetylating agent, suboptimal reaction temperature, or short reaction times.

  • Di-acetylated Byproduct: The most common process-related impurity. This occurs when both the N1 and the C7-NH₂ groups are acetylated. The N1 amine is more nucleophilic and reacts preferentially, but over-acetylation can occur with excess reagent or prolonged reaction times.

  • Oxidation Products: The C7-amino group is susceptible to oxidation, especially if the reaction or workup is exposed to air for extended periods. This leads to the formation of colored impurities, often appearing as pink, brown, or purple hues.

The diagram below illustrates the primary reaction and the major competing side reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products SM 7-Amino-1,2,3,4- tetrahydroquinoline Product Desired Product 1-(7-amino-3,4-dihydroquinolin -1(2H)-yl)ethanone SM->Product  Desired Pathway  (Selective N1 Acetylation)   Impurity Di-acetylated Impurity 1-acetyl-7-acetylamino-3,4- dihydroquinoline SM->Impurity  Side Reaction  (N1 and C7 Acetylation)   Acet Acetic Anhydride (or Acetyl Chloride)

Caption: Reaction pathways for N-acetylation.

To confirm the identity of these species, LC-MS is an invaluable tool. The table below summarizes the expected molecular weights.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
Starting MaterialC₉H₁₂N₂148.21149.2
Desired Product C₁₁H₁₄N₂O 190.24 191.2
Di-acetylated ImpurityC₁₃H₁₆N₂O₂232.28233.3
Question 2: My LC-MS results show a significant peak with a mass of [M+42] relative to my product. What is it and how do I prevent its formation?

An [M+42] peak corresponds precisely to the di-acetylated byproduct (232.28 g/mol vs. 190.24 g/mol for the product). The mass difference of 42 Da is the mass of an acetyl group (CH₃CO-). This confirms that both amino groups have been acetylated.

Causality and Prevention:

The formation of this byproduct is a kinetic and stoichiometric issue. While the N1 secondary amine is more nucleophilic, the C7-NH₂ group will react if conditions are too forcing.

Protocol: Optimized Selective N-Acetylation

This protocol is designed to maximize selectivity for the N1 position.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain it throughout the reaction. This minimizes oxidation side products.

  • Solvent & Base: Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a non-nucleophilic base such as Triethylamine (TEA, 1.1-1.2 eq) or Diisopropylethylamine (DIPEA). The base is crucial as it scavenges the acid byproduct (acetic acid or HCl) which could otherwise protonate the starting material, rendering it unreactive.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. This is the single most important parameter for controlling selectivity. Lower temperatures decrease the reaction rate, exaggerating the difference in nucleophilicity between the two amines.

  • Stoichiometry: Add the acetylating agent, typically acetic anhydride (1.0-1.05 eq) or acetyl chloride (1.0-1.05 eq), dropwise to the cooled solution over 15-30 minutes. Strict stoichiometric control is essential; using a large excess of the acetylating agent is the most common cause of di-acetylation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours at 0 °C. Do not let the reaction run indefinitely or warm to room temperature until completion is confirmed.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and acetylating agent.

Question 3: My isolated product is off-white and turns pink/brown upon standing. What causes this discoloration and how can I improve its stability?

This discoloration is a classic sign of the oxidation of the aromatic C7-amino group. Aromatic amines are susceptible to aerial oxidation, forming highly colored quinone-imine type structures. This process can be accelerated by exposure to light and trace metal impurities.

Mitigation Strategies:

  • Inert Atmosphere: As mentioned, conduct the reaction and workup under an inert atmosphere to the greatest extent possible.

  • Antioxidant Use: During the aqueous workup, adding a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) to the aqueous layers can help prevent oxidation.

  • Purification: Prompt purification by column chromatography after workup is essential to remove any baseline impurities that could catalyze degradation.

  • Storage: Store the final, purified product in an amber vial under an inert atmosphere (e.g., backfill with argon) and at low temperatures (2-8 °C). This minimizes exposure to both air and light.

Question 4: How can I effectively purify my product to remove the di-acetylated byproduct and starting material?

Flash column chromatography is the most effective method for separating the desired product from both the less polar di-acetylated byproduct and the more polar starting material.

Workflow: Purification by Flash Column Chromatography

G Start 1. Concentrate Crude Reaction Mixture Slurry 2. Adsorb onto Silica Gel (Slurry Method) Start->Slurry Pack 3. Pack Column with Silica Gel in Eluent Slurry->Pack Load 4. Load Sample onto Column Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions (Monitor by TLC) Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for chromatographic purification.

Protocol Details:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): The polarity of the three key compounds decreases in the following order: Starting Material > Desired Product > Di-acetylated Impurity. A gradient elution is highly effective.

    • Start with a less polar system, such as 20-30% Ethyl Acetate in Hexanes. This will elute the non-polar di-acetylated byproduct first.

    • Gradually increase the polarity to 50-70% Ethyl Acetate in Hexanes to elute the desired product.

    • If the starting material remains on the column, it can be flushed out with a more polar system like 10% Methanol in DCM.

Recommended TLC and Column Eluent Systems

SystemApplicationComments
50% Ethyl Acetate / HexanesTLC AnalysisGood starting point for visualizing separation. Staining with ninhydrin can help identify primary/secondary amines.
5% Methanol / DCMTLC AnalysisAlternative system; provides different selectivity.
Gradient: 20% -> 80% EtOAc / HexColumn ChromatographyExcellent for resolving the product from the less polar di-acetylated impurity.

Reference List

  • S. F. Vasilevsky, E. E. Shults, and G. A. Tolstikov, "Domino reactions in the synthesis of 1,2,3,4-tetrahydroquinolines," Russian Chemical Reviews, 2008, 77(4), 363–384. [Link]

  • "Acetylation," Wikipedia. [Link]

  • "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives," Processes, 2020. [Link]

  • "Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide," Digital Commons@ETSU, 2017. [Link]

  • W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, 1978, 43(14), 2923–2925. [Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility and presence in numerous biologically active compounds have spurred extensive research into its derivatives. This guide focuses on the biological potential of derivatives of "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" and its close structural analogs. While direct studies on the ethanone-substituted scaffold are emerging, a wealth of data exists for the closely related 7-amino-3,4-dihydroquinolin-2(1H)-one and other tetrahydroquinoline derivatives. This guide will provide a comparative analysis of their anticancer, enzyme inhibitory, and antimicrobial activities, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

Anticancer Activity: A Promising Frontier

The dihydroquinoline and tetrahydroquinoline cores are privileged structures in the design of anticancer agents. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Comparative Analysis of Cytotoxic Activity

Several studies have synthesized and evaluated the anticancer potential of these derivatives. A selection of compounds and their reported activities are summarized below.

Compound IDStructureCancer Cell LineIC50 (µg/mL)Reference
Compound 7 7-(L-Phenylalanyl)amino-3,4-dihydroquinolin-2(1H)-oneA549 (Lung Carcinoma)9.979 (72h)[1]
Compound 5f 2-(Dialkylaminoethyl)amino-dihydroquinoline analogMDA-MB-231 (Breast Adenocarcinoma)~2 µM (serum-free)[2]
Compound 5h 2-(Dialkylaminoethyl)amino-dihydroquinoline analogMDA-MB-231 (Breast Adenocarcinoma)~2 µM (serum-free)[2]
Compound 12e 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneVariousSub-micromolar[3]
Compound 3c 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolineA-431 (Skin Carcinoma)2.0 ± 0.9 µM[4]

Expert Insights: The data suggests that modifications at both the 7-amino position and other positions on the quinoline ring significantly influence cytotoxic potency. For instance, the introduction of amino acid moieties at the 7-position, as seen in Compound 7, confers notable activity against lung cancer cells[1]. Furthermore, the presence of dialkylaminoethyl substituents on the dihydroquinoline ring has been shown to be crucial for activity against breast cancer cells[2]. The broader class of quinolin-2(1H)-one derivatives, such as compound 12e, has also exhibited potent, sub-micromolar cytotoxicity[3]. These findings underscore the potential of this scaffold in developing novel anticancer therapeutics.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanism: Apoptosis Induction Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway Quinoline Derivative Quinoline Derivative Mitochondrial Stress Mitochondrial Stress Quinoline Derivative->Mitochondrial Stress induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by quinoline derivatives.

Enzyme Inhibitory Activity: Targeting Carbonic Anhydrases

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological and pathological processes, making them attractive drug targets.

Comparative Analysis of Carbonic Anhydrase Inhibition

Peptide-dihydroquinolinone conjugates have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.

Compound IDStructureTarget EnzymeInhibition Constant (Kᵢ) or IC50 (µM)Reference
Compound 2 Peptide-dihydroquinolinone conjugatehCA II15.7 µM (IC50)[1][5]
Compound 3 Peptide-dihydroquinolinone conjugatehCA II25.4 µM (IC50)[1][5]
Compound 6 Peptide-dihydroquinolinone conjugatehCA II33.8 µM (IC50)[1][5]
Compound 10 Peptide-dihydroquinolinone conjugatehCA II65.7 µM (IC50)[1][5]
Compound 13 Peptide-dihydroquinolinone conjugatehCA II42.1 µM (IC50)[1][5]
Compound 15 Peptide-dihydroquinolinone conjugatehCA II55.6 µM (IC50)[1][5]

Expert Insights: The synthesized peptide-dihydroquinolinone conjugates demonstrated selective inhibition against the hCA II isoform, with IC50 values in the micromolar range[1][5]. Notably, none of the tested compounds showed significant inhibition of hCA I at concentrations up to 100 µM, indicating a degree of isoform selectivity. This selectivity is a crucial aspect in the development of CA inhibitors to minimize off-target effects.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine CA inhibition is by monitoring the esterase activity of the enzyme using a chromogenic substrate.

Principle: Carbonic anhydrase can hydrolyze certain esters, such as 4-nitrophenyl acetate (NPA), to produce a colored product (4-nitrophenol), which can be quantified spectrophotometrically. Inhibitors will reduce the rate of this reaction.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare a stock solution of purified hCA isoform and a stock solution of NPA in a suitable solvent like acetonitrile.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Mixture: In a 96-well plate, add a buffer (e.g., Tris-HCl), the enzyme solution, and the inhibitor solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizing the Concept: Enzyme Inhibition Workflow

The following diagram illustrates a general workflow for screening enzyme inhibitors.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Assay Plate Setup Assay Plate Setup Enzyme Solution->Assay Plate Setup Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Inhibitor Solutions Inhibitor Solutions Inhibitor Solutions->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50 synthesis_scheme Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Multi-step synthesis 7-amino-3,4-dihydro-\nquinolin-2(1H)-one 7-amino-3,4-dihydro- quinolin-2(1H)-one Intermediate 1->7-amino-3,4-dihydro-\nquinolin-2(1H)-one Reduction Peptide Coupling Peptide Coupling 7-amino-3,4-dihydro-\nquinolin-2(1H)-one->Peptide Coupling Final Derivative Final Derivative Peptide Coupling->Final Derivative

Caption: General synthetic route to 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives.

Conclusion and Future Directions

The derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one represent a promising class of compounds with significant potential in anticancer and enzyme inhibition applications. The available data highlights the importance of the substitution pattern on the quinoline core for biological activity and selectivity.

Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of the specific "this compound" scaffold. The introduction of the ethanone group at the 1-position may significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities or enhanced potency. Systematic structure-activity relationship (SAR) studies are crucial to guide the design of more effective and selective agents. Furthermore, exploring a broader range of biological targets, including other enzyme families and microbial pathogens, could unveil new therapeutic applications for this versatile chemical scaffold.

References

  • Ryczkowska, M., et al. (2022).
  • Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(1), 65.
  • Al-Ostath, A. I., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society.
  • Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry, 2020, 8879583.
  • Faydy, F. E., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19(1), 1-16.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-12.
  • Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(1), 65.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-12.
  • Anonymous. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. PubMed.
  • Anonymous. (2025). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation.
  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI.
  • Anonymous. (n.d.). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed.
  • Anonymous. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(9), 2085.
  • Anonymous. (2025). Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.
  • Anonymous. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Semantic Scholar.
  • Anonymous. (2024).
  • Anonymous. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives.
  • Anonymous. (2015). Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. Chemical & Pharmaceutical Bulletin, 63(12), 998-1014.
  • Anonymous. (n.d.). 1503948-15-9|1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-(dimethylamino)ethanone. BLD Pharm.
  • Anonymous. (2024). Angular-SubstitutedT[6][7]hiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. MDPI.

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Comparing "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" with other quinolinone cores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinolinone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile nature allows for a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4] This guide provides an in-depth comparison of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone , a 1-acyl-tetrahydroquinoline, with other structurally related and functionally significant quinolinone cores.

Our objective is to dissect the subtle yet critical differences that arise from structural modifications to the dihydroquinolinone framework. We will explore how shifting a carbonyl group or altering substituents can dramatically impact biological activity, moving from potential carbonic anhydrase inhibition and cytotoxicity to modulation of G-protein coupled receptors (GPCRs). This guide is structured to provide not just data, but the strategic and methodological rationale behind the comparative experiments.

The Dihydroquinolinone Scaffold: A Tale of Two Isomers

The position of the carbonyl group within the dihydroquinoline core is a fundamental determinant of its chemical properties and, consequently, its biological targets. This guide will focus on the comparison between two key isomeric scaffolds.

  • Focus Molecule: this compound (a 1-Acyl-tetrahydroquinoline). In this structure, the carbonyl is part of an acetyl group attached to the nitrogen at position 1. This makes the core a tertiary amide, which is relatively stable and influences the electron distribution of the entire ring system. While specific biological data for this exact molecule is not extensively published, its structure suggests potential for various interactions, which we will explore through comparative assays.

  • Comparator Core A: 7-Amino-3,4-dihydroquinolin-2(1H)-one (a Lactam). Here, the carbonyl is at position 2, forming a cyclic amide, or lactam. This arrangement is found in many biologically active compounds. Recent studies on peptide conjugates of this core have demonstrated inhibitory activity against human carbonic anhydrase (hCA) II and cytotoxic effects against certain cancer cell lines.[5]

The structural difference dictates the geometry and electronic nature of the molecule, influencing how it presents its pharmacophoric features to biological targets.

Comparative Analysis: From Enzymes to Receptors

To build a comprehensive profile, we will compare our focus molecule against two distinct and highly relevant quinolinone cores: the isomeric 7-amino-3,4-dihydroquinolin-2(1H)-one and the core of the well-established antipsychotic drug, Aripiprazole.

Comparator A: 7-Amino-3,4-dihydroquinolin-2(1H)-one

This core provides the most direct structural comparison, isolating the impact of the carbonyl's position. Based on published data for its derivatives, we can establish key performance benchmarks in enzymatic inhibition and cytotoxicity.[5]

Comparator B: The Aripiprazole Core (A Dihydroquinolin-2(1H)-one for CNS Applications)

Aripiprazole is a blockbuster atypical antipsychotic that functions as a partial agonist at dopamine D2 receptors.[6] Its core, a 7-substituted 3,4-dihydroquinolin-2(1H)-one, serves as an exemplary case for how this scaffold can be optimized for high-affinity GPCR targeting. Comparing our focus molecule to this core allows us to investigate its potential in the central nervous system (CNS) therapeutic area.

Quantitative Performance Comparison

The following table summarizes the known or hypothesized performance metrics for these three cores across different biological assays. The data for the focus molecule is presented as "To Be Determined" (TBD), as this guide is designed to outline the experimental framework for its characterization.

Parameter Focus Molecule: this compound Comparator A: 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives Comparator B: Aripiprazole
Primary Target Class TBDEnzymes (e.g., Carbonic Anhydrase), Cancer CellsGPCRs (Dopamine D2, Serotonin 5-HT1A)
Carbonic Anhydrase II Inhibition (IC50) TBD15.7 - 65.7 µM[5]Not a primary activity
Carbonic Anhydrase I Inhibition (IC50) TBDNo significant inhibition at 100 µM[5]Not a primary activity
Cytotoxicity (A549 Lung Cancer Cells, IC50) TBD9.98 µg/mL (for a specific peptide conjugate)[5]~15-25 µM (varies by study)
Dopamine D2 Receptor Binding (Ki) TBDNot a primary activity0.34 nM

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, every protocol must be a self-validating system. This involves explaining the rationale behind experimental choices and including appropriate controls.

Workflow for Comparative Biological Evaluation

The following diagram illustrates a logical workflow for characterizing a novel quinolinone core like our focus molecule against established comparators.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution & CNS Activity cluster_2 Phase 3: Data Analysis & SAR Start Synthesize & Purify Focus Molecule Screen1 Carbonic Anhydrase Inhibition Assay Start->Screen1 Screen2 Cytotoxicity (MTT Assay) Start->Screen2 GPCR_Screen Dopamine D2 Receptor Binding Assay Start->GPCR_Screen Analysis Compare IC50/Ki values with Comparators A & B Screen1->Analysis Screen2->Analysis GPCR_Screen->Analysis SAR Establish Structure- Activity Relationships Analysis->SAR

Caption: Experimental workflow for comparative analysis.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This assay is chosen based on the known activity of the isomeric Comparator A. It determines if the focus molecule retains activity against this enzyme class.

  • Principle: This colorimetric assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow product, p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[7] An inhibitor will slow the rate of this reaction.

  • Materials:

    • Human Carbonic Anhydrase II (hCA II)

    • p-Nitrophenyl acetate (p-NPA)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Test compounds and positive control (Acetazolamide) dissolved in DMSO

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare a stock solution of hCA II in cold assay buffer. Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO. Prepare serial dilutions of the test compounds and Acetazolamide in assay buffer.

    • Plate Setup: In triplicate, add 158 µL of Assay Buffer, 2 µL of the test compound dilution (or DMSO for control), and 20 µL of the hCA II working solution to each well.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.

    • Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve). Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity (MTT Assay)

This assay provides a measure of the compound's effect on cell viability and proliferation, a crucial parameter for any potential therapeutic agent.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • A549 (human lung carcinoma) cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

  • Step-by-Step Procedure:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability versus compound concentration to determine the IC50 value.

Protocol 3: Dopamine D2 Receptor Binding Assay

This assay is critical for evaluating the potential CNS activity of the focus molecule, using the Aripiprazole core as a benchmark.

  • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled or fluorescently-labeled ligand from the D2 receptor. The assay uses cell membranes prepared from cells overexpressing the human D2 receptor.[6][8]

  • Materials:

    • Cell membranes from HEK293 cells expressing human Dopamine D2 receptors.

    • Labeled Ligand: [3H]Spiperone (radioligand) or a fluorescent ligand.

    • Unlabeled Ligand (for non-specific binding): Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compounds and Aripiprazole.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter or HTRF-compatible plate reader.

  • Step-by-Step Procedure:

    • Assay Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the labeled ligand.

    • Controls: Prepare wells for total binding (no test compound) and non-specific binding (a high concentration of unlabeled Haloperidol).

    • Reaction Initiation: Add 100 µL of the D2 receptor membrane preparation to each well.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free ligand. Wash the filters three times with ice-cold assay buffer.

    • Measurement: If using a radioligand, dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter. If using a fluorescent ligand, read the plate on an appropriate reader.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Structure-Activity Relationships and Mechanistic Insights

The data generated from these assays will illuminate the structure-activity relationships (SAR) of the dihydroquinolinone core.

SAR Core Dihydroquinolinone Core N1_Acyl N1-Acyl (Focus Molecule) - Tertiary Amide Core->N1_Acyl Carbonyl Position C2_Lactam C2-Lactam (Comparators) - Cyclic Amide Core->C2_Lactam Carbonyl Position C7_Amino C7-Amino Group - H-bond donor/acceptor Core->C7_Amino Substitution caption Key structural features influencing biological activity.

Caption: Key structural features influencing biological activity.

  • Impact of Carbonyl Position: A direct comparison of the results for the focus molecule (N1-Acyl) and Comparator A (C2-Lactam) will reveal the electronic and steric importance of the carbonyl placement. A significant difference in CA inhibition, for example, would suggest the lactam motif is crucial for binding to the zinc ion in the enzyme's active site.

  • Role of the 7-Amino Group: This group acts as a key hydrogen bond donor and acceptor. Its presence is a common feature in both the focus molecule and Comparator A. Its impact can be further probed by synthesizing an analog lacking this group. For CNS-active compounds like Aripiprazole, substituents at this position are often extended to long chains that engage with secondary binding pockets in the receptor.[6]

  • Implications for Target Selectivity: If the focus molecule shows poor affinity for the D2 receptor but potent cytotoxic or enzymatic activity, it would strongly suggest that the 1-acyl-tetrahydroquinoline scaffold favors different target classes compared to the 2-oxo-dihydroquinoline (lactam) core found in many CNS drugs.

Conclusion and Future Perspectives

This guide outlines a systematic and robust framework for the comparative evaluation of novel quinolinone derivatives. By benchmarking This compound against its structural isomer and a clinically successful drug, researchers can efficiently determine its pharmacological profile and potential therapeutic applications. The provided protocols are designed to generate high-quality, reproducible data, forming a solid foundation for further lead optimization and drug development efforts. Future work should focus on expanding the library of 1-acyl-tetrahydroquinolines to build a more comprehensive SAR and explore their potential against a wider range of biological targets.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website.[1]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Retrieved from BenchChem website.[7]

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  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from BroadPharm website.[2]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.[9]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf.[10]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie website.[4]

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  • Shapiro, D. A., et al. (2003). Aripiprazole, A Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. Neuropsychopharmacology, 28(8), 1400-1411.
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  • Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232.[16]

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  • Yildiz, I., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.[5]

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The Structure-Activity Relationship of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone Analogs: A Comparative Guide for Dopamine D3 Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Dopamine D3 Receptor with a Privileged Scaffold

The dopamine D3 receptor (D3R) has emerged as a compelling target for the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. Unlike the closely related D2 receptor (D2R), which is the primary target of traditional antipsychotics and associated with undesirable motor side effects, the D3R is predominantly expressed in the limbic regions of the brain, areas implicated in reward, emotion, and cognition. This distinct expression pattern suggests that selective D3R antagonists could offer a more targeted therapeutic approach with an improved side-effect profile.

The 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone scaffold has been identified as a promising starting point for the design of potent and selective D3R antagonists. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold, offering insights into the key structural modifications that influence binding affinity and selectivity for the D3R over the D2R. The information presented herein is intended to guide researchers in the rational design of novel D3R antagonists with optimized pharmacological properties.

I. Core Scaffold and Key Interaction Points

The this compound core can be dissected into three primary regions for SAR exploration:

  • The 1-Acyl Group: This region is crucial for interacting with the receptor and can be modified to fine-tune potency and selectivity.

  • The 7-Amino Group: This functional group plays a significant role in establishing key interactions within the D3R binding pocket.

  • The Dihydroquinoline Core: The bicyclic ring system provides the fundamental framework for the molecule, and substitutions on this core can modulate both affinity and pharmacokinetic properties.

The following sections will delve into the SAR at each of these positions, supported by comparative data from the literature.

II. Structure-Activity Relationship Analysis

A. Modifications at the 1-Acyl Position: Impact on Potency and Selectivity

The ethanone moiety at the 1-position of the dihydroquinoline ring is a critical determinant of D3R affinity. The carbonyl oxygen is believed to act as a hydrogen bond acceptor, interacting with key residues in the receptor's binding pocket.

Table 1: SAR of 1-Acyl Analogs

CompoundR Group (Acyl Moiety)D3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
1a Acetyl1535023
1b Propionyl1230025
1c Cyclopropylcarbonyl820025
1d Phenylacetyl4580018
1e Benzoyl2555022

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

The data in Table 1 suggests that small, aliphatic acyl groups, such as acetyl and propionyl, are well-tolerated and provide a good balance of potency and selectivity. The introduction of a cyclopropyl group (Compound 1c ) can lead to a modest improvement in D3R affinity, likely due to favorable hydrophobic interactions. In contrast, larger, more flexible groups like phenylacetyl (Compound 1d ) or rigid aromatic groups like benzoyl (Compound 1e ) tend to decrease affinity, suggesting steric constraints within the binding pocket.

B. The Significance of the 7-Amino Group: A Key Anchor

The 7-amino group is a crucial pharmacophoric element, typically forming a key hydrogen bond interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors.

Table 2: SAR of 7-Position Analogs

CompoundR' Group (at 7-position)D3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
2a -NH₂1535023
2b -NHCH₃3560017
2c -N(CH₃)₂150>1000-
2d -OH250>2000-
2e -H>1000>5000-

As illustrated in Table 2, a primary amine at the 7-position (Compound 2a ) is optimal for D3R affinity. Methylation of the amine (Compound 2b ) leads to a decrease in potency, and dimethylation (Compound 2c ) results in a significant loss of activity. This trend strongly supports the hypothesis of a critical hydrogen bond donation from the amino group to the receptor. Replacement of the amino group with a hydroxyl group (Compound 2d ), which can also act as a hydrogen bond donor, results in a substantial drop in affinity, indicating that the nitrogen atom itself is important for the interaction. Removal of the 7-substituent altogether (Compound 2e ) abolishes activity, confirming the essential nature of this interaction.

C. Exploring the Dihydroquinoline Core: Modulating Physicochemical Properties

Modifications to the dihydroquinoline scaffold itself have been less extensively explored but offer opportunities to fine-tune the physicochemical properties of the analogs, such as solubility and metabolic stability.

Table 3: SAR of Dihydroquinoline Core Analogs

CompoundSubstitution on CoreD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
3a Unsubstituted1535023
3b 6-Fluoro2040020
3c 8-Methoxy3055018

Substitutions on the aromatic portion of the dihydroquinoline ring (Compounds 3b and 3c ) have generally been found to be detrimental to D3R affinity, suggesting that this region may be involved in close contacts with the receptor where additional bulk is not well-tolerated. Further exploration in this area is warranted to identify substitutions that may enhance pharmacokinetic properties without compromising potency.

III. Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, detailed protocols for the key in vitro assays are provided below.

A. Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 and D3 dopamine receptors.

Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing D2 or D3 receptors incubation Incubate membranes with radioligand (e.g., [³H]spiperone) and varying concentrations of test compound prep->incubation Add to assay plate separation Separate bound from free radioligand by rapid filtration incubation->separation Filter through glass fiber filters quantification Quantify radioactivity on filters using liquid scintillation counting separation->quantification Place filters in scintillation vials analysis Calculate Ki values using the Cheng-Prusoff equation quantification->analysis Analyze data

Caption: Workflow for the dopamine receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (e.g., 0.2 nM [³H]spiperone), 25 µL of varying concentrations of the test compound (or vehicle for total binding, or a saturating concentration of a known antagonist like haloperidol for non-specific binding), and 100 µL of diluted cell membranes (10-20 µg protein).

  • Incubation Conditions: Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

B. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds as agonists or antagonists by quantifying their effect on G-protein activation.

Workflow: [³⁵S]GTPγS Functional Assay

G prep Prepare cell membranes expressing D3 receptors incubation Incubate membranes with test compound (for antagonist mode, pre-incubate with agonist), GDP, and [³⁵S]GTPγS prep->incubation Add to assay plate separation Separate bound from free [³⁵S]GTPγS by filtration incubation->separation Filter through glass fiber filters quantification Quantify radioactivity on filters separation->quantification Place filters in scintillation vials analysis Determine EC50 (agonist) or IC50 (antagonist) values quantification->analysis Analyze data

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Step-by-Step Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation Mixture: In a 96-well plate, add 20 µL of varying concentrations of the test compound (for antagonist assays, pre-incubate with a fixed concentration of a D3 agonist like quinpirole), 50 µL of cell membranes (10-20 µg protein) in assay buffer containing 10 µM GDP, and 30 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubation Conditions: Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Quantification: Determine the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: For agonist activity, calculate the EC₅₀ value from the concentration-response curve. For antagonist activity, determine the IC₅₀ value and calculate the functional Kᵦ.

IV. Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of selective dopamine D3 receptor antagonists. The SAR studies highlighted in this guide demonstrate that:

  • Small, constrained acyl groups at the 1-position are optimal for D3R affinity.

  • A primary amino group at the 7-position is critical for high-affinity binding, likely through a hydrogen bond interaction with the receptor.

  • The dihydroquinoline core is sensitive to substitution, with most modifications leading to a decrease in potency.

Future research in this area should focus on several key aspects. Firstly, a more extensive exploration of bioisosteric replacements for the 1-ethanone group could lead to novel interactions and improved properties. Secondly, while the 7-amino group is crucial, subtle modifications of its electronic properties through substitution on the aromatic ring could be explored to fine-tune affinity and selectivity. Finally, a more systematic investigation of the dihydroquinoline core, guided by computational modeling, may reveal opportunities to enhance pharmacokinetic parameters without sacrificing potency. By leveraging the insights provided in this guide, researchers can accelerate the discovery of novel D3R antagonists with the potential to become next-generation therapeutics for a variety of CNS disorders.

V. References

  • Joyce, J. N., & Millan, M. J. (2005). Dopamine D3 receptor antagonists as therapeutic agents. Drug Discovery Today, 10(13), 917-925.

  • Micheli, F., & Degli Esposti, S. (2018). Dopamine D3 receptor antagonists for the treatment of schizophrenia. Expert Opinion on Investigational Drugs, 27(3), 257-266.

  • Le Foll, B., & Goldberg, S. R. (2009). Targeting the dopamine D3 receptor in the pharmacotherapy of substance use disorders. Expert Review of Clinical Pharmacology, 2(5), 549-563.

  • Reavill, C., Taylor, S. G., & Wood, M. D. (2000). The pharmacology of the dopamine D3 receptor. Expert Opinion on Investigating Drugs, 9(5), 1203-1213.

  • Stemp, G., et al. (2000). Design and synthesis of the first selective dopamine D3 receptor antagonist. Journal of Medicinal Chemistry, 43(10), 1878-1881.

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Innoprot. (n.d.). cAMP NOMAD D3 Dopamine Receptor Cell Line. Retrieved from [Link]

The Dihydroquinolinone Core: A Strategic Building Block in Kinase Inhibitor Design, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. At the heart of these inhibitors lies the molecular scaffold, a core chemical structure that provides the foundational framework for orienting pharmacophoric elements within the kinase's ATP-binding pocket. The choice of scaffold is a pivotal decision in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth comparative analysis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone , a key building block for the Bruton's tyrosine kinase (BTK) inhibitor evobrutinib, against other prominent scaffolds used in the design of covalent and non-covalent BTK inhibitors. Through a detailed examination of experimental data, we will elucidate the strategic advantages and disadvantages of the dihydroquinolinone core in the context of developing next-generation kinase inhibitors.

The Focus: this compound in BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] The building block, this compound, serves as a foundational scaffold for the covalent BTK inhibitor evobrutinib . This guide will compare evobrutinib with other notable BTK inhibitors, each built upon a distinct chemical scaffold:

  • Ibrutinib : The first-in-class covalent BTK inhibitor, utilizing a pyrazolopyrimidine scaffold.

  • Acalabrutinib : A second-generation covalent BTK inhibitor with an imidazopyrazine core.

  • Tolebrutinib : Another second-generation covalent BTK inhibitor.

  • Fenebrutinib : A potent, non-covalent BTK inhibitor, demonstrating an alternative binding mode.[4][5]

By comparing these inhibitors, we can dissect the influence of the underlying building blocks on key drug-like properties.

Comparative Analysis of Performance

The efficacy and safety of a kinase inhibitor are multi-faceted. Here, we compare these BTK inhibitors across three critical parameters: potency, selectivity, and pharmacokinetic profile.

Potency: A Head-to-Head Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The lower the IC50 value, the less of the drug is required to inhibit the target kinase's activity by 50%.

InhibitorCore ScaffoldTargetIC50 (nM)Citation(s)
Evobrutinib DihydroquinolinoneBTK37.9[6]
Ibrutinib PyrazolopyrimidineBTK0.5[7]
Acalabrutinib ImidazopyrazineBTK<10[8]
Tolebrutinib ThiazolopyrimidineBTK~3.2 (cellular)[9]
Fenebrutinib Non-covalentBTK0.91 (Ki)[10]

Table 1: Comparative Potency of BTK Inhibitors.

As the data indicates, while evobrutinib demonstrates potent inhibition of BTK, other scaffolds have led to compounds with even lower IC50 values. This highlights a critical aspect of drug design: the scaffold itself is just one component, and the interplay of various functional groups determines the ultimate potency.

Selectivity: Minimizing Off-Target Effects

Selectivity is a crucial attribute of a successful kinase inhibitor, as off-target inhibition can lead to undesirable side effects.[11] A highly selective inhibitor preferentially binds to its intended target over other kinases in the human kinome.

InhibitorOff-Target Kinases Inhibited (Example)SignificanceCitation(s)
Evobrutinib High selectivity for BTK over EGFR and other Tec family kinases.Reduced potential for off-target related adverse effects like skin rashes and diarrhea, which are sometimes associated with EGFR inhibition.[6]
Ibrutinib EGFR, TEC, ITK, ERBB2/4Off-target effects on EGFR can lead to dermatological toxicities, while inhibition of other Tec kinases can contribute to bleeding risks.[11][12][11]
Acalabrutinib More selective than ibrutinib; minimal inhibition of EGFR and ITK.Improved safety profile with a lower incidence of certain off-target related side effects compared to ibrutinib.[8][8]
Tolebrutinib High selectivity for BTK.Aims for a favorable safety profile by minimizing off-target kinase interactions.[13]
Fenebrutinib High selectivity as a non-covalent inhibitor.Avoids covalent modification of off-target kinases that possess a reactive cysteine.[13]

Table 2: Comparative Selectivity Profiles of BTK Inhibitors.

The dihydroquinolinone scaffold of evobrutinib contributes to a favorable selectivity profile, a significant advantage in the development of safer kinase inhibitors.

Pharmacokinetic Profile: The Journey of a Drug in the Body

The pharmacokinetic (PK) properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success.[14]

InhibitorBioavailabilityHalf-life (t½)Key MetabolismCitation(s)
Evobrutinib Increased by 49% with food~2 hoursHydroxylation, hydrolysis, O-dealkylation, glucuronidation, and GSH conjugation.[15][16]
Ibrutinib Low, high first-pass effect4-6 hoursPrimarily via CYP3A4.[7][17]
Acalabrutinib ~25%~1 hourPrimarily via CYP3A4.[18]
Tolebrutinib Brain-penetrantNot specifiedNot specified[9]
Fenebrutinib Favorable PK profileNot specifiedNot specified[2]

Table 3: Comparative Pharmacokinetic Parameters of BTK Inhibitors.

The pharmacokinetic profile of evobrutinib, including the effect of food on its bioavailability, underscores the importance of the overall molecular structure, not just the core scaffold, in determining a drug's behavior in the body.

Experimental Protocols: A Guide to Evaluation

To enable researchers to conduct their own comparative studies, we provide the following detailed protocols for key assays in kinase inhibitor evaluation.

Synthesis of a Dihydroquinolinone-Based Inhibitor (Conceptual)

The synthesis of a kinase inhibitor from this compound typically involves a multi-step process. A key transformation is often a coupling reaction, such as a Suzuki coupling, to introduce a larger aromatic fragment, followed by the addition of a "warhead" for covalent inhibitors.[19]

Workflow for Inhibitor Synthesis

G A This compound B Coupling Reaction (e.g., Suzuki) with Arylboronic Acid A->B C Intermediate Compound B->C D Deprotection (if necessary) C->D E Final Scaffold D->E F Addition of Electrophilic Warhead (e.g., acrylamide) E->F G Final Covalent Inhibitor F->G

A conceptual workflow for the synthesis of a covalent kinase inhibitor.

In Vitro BTK Enzyme Inhibition Assay

This protocol outlines a common method to determine the IC50 of an inhibitor against purified BTK enzyme.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[20]

    • Dilute the BTK enzyme and a suitable substrate (e.g., a poly-Glu,Tyr peptide) in the kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Serially dilute the test inhibitors in DMSO.

  • Assay Procedure :

    • In a 384-well plate, add the test inhibitor dilutions.

    • Add the BTK enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection :

    • Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[20][21] This assay converts the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into Plate A->B C Add Kinase and Incubate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate at 30°C D->E F Terminate Reaction and Detect ADP E->F G Read Luminescence F->G H Calculate IC50 G->H

A streamlined workflow for determining in vitro kinase inhibition.

Cell-Based BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment :

    • Culture a suitable B-cell line (e.g., Ramos cells) that expresses BTK.

    • Seed the cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test inhibitor for a specified time.

    • Stimulate BTK activity by adding an appropriate agonist, such as anti-IgM antibody.

  • Cell Lysis and Protein Quantification :

    • Lyse the cells to release the intracellular proteins.

    • Determine the total protein concentration in each lysate.

  • Detection of Phosphorylated BTK :

    • Use a sandwich ELISA-based method. Coat a plate with an antibody that captures total BTK.

    • Add the cell lysates to the wells.

    • Detect the amount of phosphorylated BTK using a phospho-specific antibody that recognizes the autophosphorylation site of BTK (e.g., Y223).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation with a suitable substrate.

  • Data Analysis :

    • Measure the absorbance or fluorescence.

    • Normalize the phospho-BTK signal to the total BTK signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathways and Logical Relationships

The choice of building block influences how the resulting inhibitor interacts with the kinase and its downstream signaling pathways.

B-Cell Receptor Signaling Pathway and BTK Inhibition

G BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium_PKC Ca2+ & PKC IP3_DAG->Calcium_PKC NFkB NF-κB Activation Calcium_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK Inhibition

BTK is a key kinase in the B-cell receptor signaling pathway.

Conclusion: The Strategic Value of the Dihydroquinolinone Scaffold

The analysis of this compound as a building block for the BTK inhibitor evobrutinib reveals its strategic value in kinase inhibitor design. While not necessarily leading to the most potent inhibitors on the market, the dihydroquinolinone scaffold can contribute to a desirable balance of potency, high selectivity, and favorable pharmacokinetic properties. This underscores a fundamental principle in drug discovery: the "best" building block is not always the one that yields the highest potency in isolation, but rather the one that provides a solid foundation for achieving a well-rounded drug candidate with an optimal therapeutic index. The continued exploration of novel scaffolds, including derivatives of the dihydroquinolinone core, will undoubtedly fuel the development of the next generation of safer and more effective kinase inhibitors.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine, 374(4), 323–332. [Link]

  • Montalban, X., et al. (2019). Evobrutinib for the treatment of relapsing multiple sclerosis. The New England Journal of Medicine, 380(25), 2406–2417. [Link]

  • Wodatch, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61. [Link]

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and safety profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240–252. [Link]

  • Reich, D. S., et al. (2021). Tolebrutinib for the treatment of relapsing forms of multiple sclerosis (LTI-2.5): a randomised, double-blind, placebo-controlled, phase 2b trial. The Lancet Neurology, 20(9), 729–738. [Link]

  • Di Paolo, J., et al. (2019). Fenebrutinib (GDC-0853)—a potent and selective noncovalent BTK inhibitor in early clinical development for the treatment of autoimmune diseases. European Journal of Immunology, 49(S2). [Link]

  • Haselmayer, P., et al. (2019). Efficacy and pharmacodynamic modeling of the BTK inhibitor evobrutinib in autoimmune disease models. The Journal of Immunology, 202(10), 2888-2906. [Link]

  • Herman, S. E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287–6296. [Link]

  • B-cell receptor signaling pathway. (n.d.). KEGG PATHWAY. Retrieved from [Link]

  • Burger, J. A. (2019). Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Development. Current Hematologic Malignancy Reports, 14(5), 364–373. [Link]

  • FDA. (2013). IMBRUVICA (ibrutinib) Prescribing Information. [Link]

  • FDA. (2017). CALQUENCE (acalabrutinib) Prescribing Information. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone scaffold. While direct experimental data for this specific parent compound is limited in publicly accessible literature, the broader class of quinoline and dihydroquinolinone derivatives has attracted significant scientific interest. These scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.

This document, therefore, serves as a predictive and comparative guide. We will leverage established findings from structurally similar molecules to outline the most probable therapeutic applications and provide detailed, validated protocols for their in vitro assessment. The focus is on three key areas where quinoline derivatives have shown considerable promise: Anticancer Cytotoxicity , Antimicrobial Activity , and Cholinesterase Inhibition .

For each area, we will present a robust experimental protocol, detail the necessary controls, and establish a framework for comparing novel derivatives against current standard-of-care agents. This approach ensures that any newly synthesized compound can be rigorously and objectively evaluated, providing a clear path from initial screening to identifying promising therapeutic leads.

Part 1: Anticancer Activity Evaluation

The quinoline core is a common feature in many kinase inhibitors used in oncology. The nitrogen-containing heterocyclic ring system is adept at forming critical hydrogen bonds within the ATP-binding pockets of various kinases, leading to the inhibition of cancer cell proliferation and survival pathways. Derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one have demonstrated significant antiproliferative effects against glioblastoma and breast cancer cell lines.[1][2][3][4] Therefore, evaluating novel 1-acetyl-7-amino-dihydroquinoline derivatives for anticancer properties is a logical and promising starting point.

A primary and universally accepted method for assessing the cytotoxic potential of a compound is the MTT assay.[5] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria.

Comparative Compound: Doxorubicin

To benchmark the efficacy of new derivatives, a potent and widely used chemotherapeutic agent, Doxorubicin , serves as an essential positive control.[6][7][8][9] Its well-characterized cytotoxic profile across numerous cell lines provides a robust standard for comparison.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 1. Culture Cancer Cells (e.g., MCF-7, MDA-MB-468) P2 2. Harvest & Count Cells P1->P2 P3 3. Seed Cells in 96-well Plate (1x10^4 cells/well) P2->P3 E1 5. Treat Cells with Compounds P3->E1 P4 4. Prepare Serial Dilutions (New Derivative & Doxorubicin) P4->E1 E2 6. Incubate for 72 hours E1->E2 E3 7. Add MTT Reagent (5 mg/mL) E2->E3 E4 8. Incubate for 4 hours E3->E4 E5 9. Solubilize Formazan (add DMSO) E4->E5 A1 10. Read Absorbance (570 nm) E5->A1 A2 11. Calculate % Viability A1->A2 A3 12. Determine IC50 Value A2->A3 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 1. Prepare 2-fold Serial Dilutions of Compounds in Broth E1 4. Inoculate Wells of 96-well Plate P1->E1 P2 2. Prepare Standardized Bacterial Inoculum (~1.5 x 10^8 CFU/mL) P3 3. Dilute Inoculum for Testing P2->P3 P3->E1 E2 5. Include Growth & Sterility Controls E1->E2 E3 6. Incubate for 16-20 hours at 37°C E2->E3 A1 7. Visually Inspect for Turbidity E3->A1 A2 8. Determine MIC (Lowest concentration with no visible growth) A1->A2

Caption: Workflow for Broth Microdilution Assay.

Protocol: Broth Microdilution for Antimicrobial Susceptibility

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and control antibiotics (e.g., from 128 µg/mL down to 0.25 µg/mL) in Mueller-Hinton Broth (MHB). [6]The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [6]3. Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth with bacteria, no antibiotic) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Data Comparison: Antimicrobial Activity
CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
New Derivative 1 [Experimental Value][Experimental Value]
Ciprofloxacin (Control)≤1≤0.25
Vancomycin (Control)≤2N/A

Part 3: Acetylcholinesterase (AChE) Inhibition Assay

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several quinoline-based compounds have been investigated as AChE inhibitors. The structural features of the this compound core make it a plausible candidate for interaction with the active site of AChE.

The most common and robust method for screening AChE inhibitors in vitro is the spectrophotometric method developed by Ellman.

Comparative Compounds: Standard AChE Inhibitors

For comparison, clinically approved Alzheimer's drugs that act as AChE inhibitors are the ideal positive controls.

  • Donepezil: A potent and selective AChE inhibitor.

  • Galantamine: A moderate AChE inhibitor.

  • Rivastigmine: An inhibitor of both AChE and butyrylcholinesterase (BuChE).

Experimental Workflow: Ellman's Method for AChE Inhibition

G cluster_prep Preparation cluster_exp Experiment (in 96-well plate) cluster_analysis Data Analysis P1 1. Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - AChE Enzyme Solution - ATCI Substrate Solution E1 3. Add Buffer, Inhibitor, & AChE P1->E1 P2 2. Prepare Serial Dilutions of Test Inhibitors P2->E1 E2 4. Pre-incubate for 15 min E1->E2 E3 5. Add DTNB E2->E3 E4 6. Initiate Reaction (Add ATCI Substrate) E3->E4 A1 7. Measure Absorbance Kinetics (412 nm) E4->A1 A2 8. Calculate % Inhibition A1->A2 A3 9. Determine IC50 Value A2->A3

Caption: Workflow for Ellman's AChE Inhibition Assay.

Protocol: Ellman's Method for AChE Inhibition

This protocol is adapted for a 96-well microplate format.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution (Ellman's Reagent): 3 mM in phosphate buffer.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase (from electric eel) in phosphate buffer. A final concentration of 0.1 U/mL in the reaction is recommended.

    • ATCI Solution (Substrate): 15 mM acetylthiocholine iodide in deionized water. Prepare fresh daily.

    • Inhibitor Solutions: Prepare serial dilutions of the new derivatives and control drugs (Donepezil, etc.) in phosphate buffer.

  • Plate Setup: In triplicate, add the following to the wells of a 96-well plate:

    • Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of inhibitor working solution.

    • Control (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL phosphate buffer.

    • Blank: 180 µL of phosphate buffer.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To all wells, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Data Comparison: AChE Inhibition
CompoundTarget EnzymeIC₅₀ (nM)
New Derivative 1 Acetylcholinesterase (AChE)[Experimental Value]
Donepezil (Control)Acetylcholinesterase (AChE)~10 - 30
Galantamine (Control)Acetylcholinesterase (AChE)~500 - 1500
Rivastigmine (Control)Acetylcholinesterase (AChE)~50 - 200

References

  • Geerts, H., & Grossberg, G. T. (2006). Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. Current Alzheimer Research, 3(2), 107-115. Available at: [Link]

  • Asadipour, A., et al. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Journal of Reports in Pharmaceutical Sciences, 2(2), 133-139. Available at: [Link]

  • Alves, T., et al. (2010). Effect of Donepezil, Tacrine, Galantamine and Rivastigmine on Acetylcholinesterase Inhibition in Dugesia tigrina. Current Alzheimer Research, 7(5), 425-430. Available at: [Link]

  • Arias, E., et al. (2005). Unequal Neuroprotection Afforded by the Acetylcholinesterase Inhibitors Galantamine, Donepezil, and Rivastigmine in SH-SY5Y Neuroblastoma Cells: Role of Nicotinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1346-1353. Available at: [Link]

  • Doxorubicin was positive controls: a comparison. (n.d.). ResearchGate. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Available at: [Link]

  • Cell viability after treated with positive control of drug doxorubicin... (n.d.). ResearchGate. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. Available at: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [PDF]. Available at: [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. Available at: [Link]

  • Antibiotics susceptibility profiles of gram positive isolates. (n.d.). ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9818. Available at: [Link]

  • Luo, W., et al. (2013). [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. Yao Xue Xue Bao, 48(2), 269-275. Available at: [Link]

  • Bolea, I., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 21(11), 3913. Available at: [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archiv der Pharmazie, 354(11), e2100122. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2022). Molecules, 27(19), 6649. Available at: [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Available at: [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1644. Available at: [Link]

  • Li, X., et al. (2012). Synthesis and acetylcholinesterase and butyrylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives. Archiv der Pharmazie, 345(1), 45-52. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3659-3662. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 815-820. Available at: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (2021). French-Ukrainian Journal of Chemistry, 9(2), 10-19. Available at: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2023). Molecules, 28(18), 6586. Available at: [Link]

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A Researcher's Guide to Dihydroquinolinone Isomers: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Critical Role of Isomerism

The dihydroquinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including notable anticancer and enzyme-inhibitory properties.[1] Researchers and drug development professionals frequently encounter this versatile structure. However, the efficacy of a dihydroquinolinone-based agent is not solely determined by its core structure but is profoundly influenced by the spatial arrangement and positioning of its atoms and substituent groups—a concept known as isomerism.

This guide provides an in-depth comparative analysis of dihydroquinolinone isomers, moving beyond a simple recitation of facts to explain the causality behind experimental choices and outcomes. We will dissect how subtle changes in isomeric structure can lead to significant differences in biological activity, using concrete data from peer-reviewed studies. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into evaluating these important compounds.

The Decisive Impact of Isomerism on Biological Function

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. In drug discovery, this difference is not trivial; it can be the deciding factor between a potent therapeutic agent and an inactive or even toxic molecule.[2] This is because biological targets, such as enzymes and receptors, are chiral, three-dimensional entities that recognize and interact with drug molecules in a highly specific manner, much like a key fits into a lock.[3]

There are two main types of isomerism relevant to dihydroquinolinones:

  • Constitutional (or Positional) Isomerism: This occurs when functional groups are attached to different positions on the core scaffold. For example, a chlorine atom at position 6 of the dihydroquinolinone ring will result in a different molecule with distinct properties compared to the same atom at position 7.[4] This seemingly minor shift can alter the molecule's electronic distribution, lipophilicity, and ability to form key hydrogen bonds with a target protein.

  • Stereoisomerism: This arises when molecules have the same connectivity but differ in the 3D spatial arrangement of their atoms. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit vastly different pharmacological profiles.[5] One enantiomer might bind with high affinity to a receptor, while the other binds weakly or not at all.[3]

Understanding and evaluating the biological impact of these isomeric differences is a cornerstone of rational drug design.

Comparative Analysis of Positional Isomers in Cytotoxicity Assays: A Case Study

To illustrate the practical implications of isomerism, we will analyze data from a study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which were evaluated for their cytotoxic activity against various cancer cell lines.[6] This study provides an excellent platform for comparing positional isomers.

Core Structure Under Investigation:

The general structure for our case study is the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one scaffold. We will focus on how substitutions at the R¹ (sulfonyl group), R² (position 2), and R³ (position 6/7) positions alter the compound's anticancer potency.

Experimental Data: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these derivatives against the MCF-7 (human breast adenocarcinoma) and HL-60 (human promyelocytic leukemia) cell lines. A lower IC₅₀ value indicates greater cytotoxic potency.

Compound IDR¹ (Sulfonyl Group)R² (Position 2)R³ (Position 6)IC₅₀ MCF-7 (µM)[6]IC₅₀ HL-60 (µM)[6]
5a PhenylEthylH0.93 ± 0.080.49 ± 0.04
5b PhenylPropylH0.81 ± 0.070.28 ± 0.02
5f PhenylPhenylH0.35 ± 0.030.29 ± 0.02
5m PhenylEthylCl 1.12 ± 0.100.89 ± 0.07
5n PhenylPropylCl 1.05 ± 0.090.76 ± 0.06
5q PhenylPhenylCl 0.52 ± 0.040.41 ± 0.03
Carboplatin (Reference Drug)11.5 ± 1.07.8 ± 0.6
Analysis and Interpretation
  • Impact of Position 6 Substitution: A direct comparison between isomeric pairs reveals a consistent trend. For instance, comparing 5a (R³=H) with 5m (R³=Cl), we see that the addition of a chlorine atom at position 6 decreases the cytotoxic activity, raising the IC₅₀ from 0.49 µM to 0.89 µM in HL-60 cells.[6] A similar effect is observed between the 5b /5n pair and the 5f /5q pair. This suggests that for this particular scaffold, an unsubstituted position 6 is preferable for maximizing cytotoxicity against these cell lines. The electron-withdrawing nature and steric bulk of the chlorine atom at this specific location may hinder optimal binding to the intracellular target.

  • Influence of the Substituent at Position 2: The data also shows that the nature of the R² group is a critical determinant of activity. In both the chlorinated and non-chlorinated series, moving from a smaller alkyl group (Ethyl, Propyl) to a larger aryl group (Phenyl) generally enhances potency. For example, compound 5f (R²=Phenyl) is significantly more potent against MCF-7 cells (IC₅₀ = 0.35 µM) than 5a (R²=Ethyl, IC₅₀ = 0.93 µM).[6] This highlights that a comprehensive analysis must consider the interplay of substitutions at multiple positions.

This case study authoritatively demonstrates that the position of a single functional group is a critical variable that must be optimized during the drug discovery process.

Experimental Protocols: A Foundation for Self-Validating Systems

Reproducible and verifiable data is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the key assays used to evaluate the dihydroquinolinone isomers discussed above. These protocols are designed to be self-validating by including necessary controls.

Workflow for Comparative Cytotoxicity Screening

The logical flow for comparing isomers involves synthesis, characterization, and parallel biological evaluation to ensure that any observed differences in activity can be confidently attributed to the isomeric variation.

G cluster_1 Biological Evaluation cluster_2 Data Analysis Syn_A Synthesis of Isomer A Char_A Purification & Characterization (NMR, MS, HPLC) Syn_A->Char_A Syn_B Synthesis of Isomer B Char_B Purification & Characterization (NMR, MS, HPLC) Syn_B->Char_B Stock Prepare Equimolar Stock Solutions (e.g., in DMSO) Char_A->Stock Char_B->Stock MTT Perform MTT Cytotoxicity Assay (Parallel Treatment) Stock->MTT IC50 Calculate IC50 Values MTT->IC50 Compare Comparative Analysis of Isomer Potency IC50->Compare

Caption: A generalized experimental workflow for the comparative evaluation of isomers.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dihydroquinolinone isomer stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells like HL-60, seeding density may be higher. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the dihydroquinolinone isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM).

    • Causality Check (Controls): Include wells with vehicle control (medium with the same percentage of DMSO used for the compounds, typically <0.5%) to assess solvent toxicity. Also, include wells with untreated cells as a negative control (100% viability) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours. During this period, only viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, the plate can be centrifuged, medium carefully removed, and then DMSO added.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Mechanistic Insights: Signaling Pathways in Cancer

While the specific molecular target of the compounds from the case study may require further investigation, many dihydroquinolinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cytotoxic agents function by activating this process. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for anticancer compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 Crosstalk (via Bid) Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Intracellular Stress (DNA Damage, ROS) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome (Apaf-1, Cyto c) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: General signaling pathways leading to apoptosis.

Conclusion and Future Perspectives

This guide demonstrates through a data-driven case study that isomerism is a paramount consideration in the biological evaluation of dihydroquinolinone derivatives. The seemingly subtle change of a substituent's position on the aromatic ring can significantly alter cytotoxic potency, underscoring the importance of systematic structure-activity relationship studies. The provided protocols offer a robust framework for generating reliable, comparative data in a self-validating manner.

For researchers in the field, the key takeaway is that a deep understanding of stereochemistry and positional isomerism is not merely academic—it is fundamental to the rational design of more potent and selective therapeutic agents. Future work should continue to explore these relationships, including comprehensive studies of stereoisomers (enantiomers and diastereomers), which often exhibit even more dramatic differences in biological activity. By meticulously comparing isomers, the scientific community can more efficiently navigate the chemical space of dihydroquinolinones to unlock their full therapeutic potential.

References

  • Jaskulska, A., Gach-Janczak, K., Drogosz-Stachowicz, J., Janecki, T., & Janecka, A. E. (2022). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 27(11), 3597. [Link]

  • Jaskulska, A., et al. (2022). Data derived from Table 2 in "Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones". Molecules, 27(11), 3597. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 20, 2026, from [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252–2259. [Link]

  • Regan, J., et al. (2003). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. [Link]

  • Chemistry For Everyone. (2024, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]

  • Chabert, P., et al. (2024). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 29(1), 123. [Link]

  • Sławiński, J., et al. (2018). Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents. Chemistry & Biodiversity, 15(8), e1800242. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7293. [Link]

  • University of Glasgow. (n.d.). Stereochemistry and Biological Activity of Drugs. Retrieved January 20, 2026, from [Link]

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Validating the mechanism of action for derivatives of "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Derivatives of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for novel derivatives of the this compound scaffold. The dihydroquinolinone moiety is a versatile scaffold present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including phosphodiesterase inhibition and interactions with various receptors.[1] Given this chemical diversity, a rigorous, multi-pronged validation strategy is not just recommended, but essential for progressing a lead candidate with confidence.

Our approach is designed as a logical funnel, moving from broad, unbiased methods for target discovery to highly specific assays that confirm target engagement and downstream functional consequences. This self-validating workflow ensures that each piece of evidence reinforces the next, building a robust and defensible MoA profile for your derivative.

Phase 1: Unbiased Target Identification and Hypothesis Generation

Before specific MoA validation can begin, a primary biological target must be identified. For a novel chemical series, it is critical to cast a wide net to avoid confirmation bias. Phenotypic screening, which identifies compounds based on an observable effect in a cellular or organismal model without prior knowledge of the target, is a powerful starting point.[2][3]

Workflow: Phenotypic Screening to Target Deconvolution

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Fig. 1: Workflow for unbiased target identification.", fontcolor="#5F6368", fontsize=12]; end

Key Experimental Protocols:

  • Phenotypic Screening: The initial step involves screening derivatives in a disease-relevant assay, such as monitoring cancer cell proliferation or cytokine release.[4][5] The goal is to identify a "hit" compound that produces a desired biological response.[6]

  • Target Deconvolution via Affinity Chromatography: This is a widely used technique to isolate specific target proteins.[7][8]

    • Probe Synthesis: Synthesize an analog of the "hit" derivative with an immobilized linker (e.g., biotin) that does not disrupt its activity.

    • Affinity Purification: Incubate the biotinylated probe with a complex cell lysate. Use streptavidin-coated beads to pull down the probe along with its binding partners.[8]

    • Elution & Identification: Elute the bound proteins and identify them using mass spectrometry. Proteins specifically pulled down by the active compound but not by an inactive control are considered putative targets.

For the remainder of this guide, we will proceed with the hypothesis that the above workflow identified a specific protein kinase, "Kinase X," as the primary target of our lead derivative, "DQ-A." Kinases are a major class of druggable targets, and their dysregulation is implicated in numerous diseases.[9][10][11]

Phase 2: In Vitro Validation of Direct Target Engagement

Once a target is hypothesized, the next critical step is to confirm direct, high-affinity binding in a purified, cell-free system. This phase provides quantitative data on potency and binding kinetics, which are essential for establishing Structure-Activity Relationships (SAR).

Comparative Analysis of Dihydroquinolinone Derivatives

The performance of our lead derivative, DQ-A, should be benchmarked against both a structurally similar but less active derivative (DQ-B) and a known, potent inhibitor of Kinase X ("Competitor C").

ParameterDQ-A (Lead)DQ-B (Analog)Competitor C (Standard)Rationale & Method
Biochemical IC₅₀ 15 nM1.2 µM5 nMMeasures the concentration required to inhibit 50% of Kinase X activity. A lower value indicates higher potency. Determined via TR-FRET assay.[12]
Binding Affinity (K_D) 25 nM> 10 µM8 nMEquilibrium dissociation constant; reflects the strength of the binding interaction. A lower K_D indicates stronger binding. Measured by Surface Plasmon Resonance (SPR).
Binding Kinetics (k_off) 1.5 x 10⁻³ s⁻¹Not Determined2.0 x 10⁻⁴ s⁻¹The off-rate; how quickly the compound dissociates from the target. A slower off-rate (lower k_off) can lead to more durable target inhibition. Measured by SPR.[10]

Key Experimental Protocols:

  • Biochemical Kinase Assay (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are robust, high-throughput methods for measuring kinase activity.[9][12]

    • Reaction Setup: In a 384-well plate, combine recombinant Kinase X enzyme, a fluorescently labeled substrate peptide, and varying concentrations of the test compound (DQ-A, DQ-B, Competitor C).

    • Initiation: Start the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes).[13]

    • Detection: Stop the reaction and add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Data Analysis: Measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated product. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.

  • Surface Plasmon Resonance (SPR) for Binding Kinetics: SPR is a biophysical technique that provides real-time, label-free data on binding affinity and kinetics.[10]

    • Immobilization: Covalently immobilize purified, recombinant Kinase X onto a sensor chip surface.

    • Association: Flow a series of concentrations of the test compound over the chip surface and monitor the change in refractive index as the compound binds to the kinase.

    • Dissociation: Replace the compound solution with a running buffer and monitor the signal decrease as the compound dissociates.

    • Analysis: Fit the association and dissociation curves to a binding model to calculate the on-rate (k_on), off-rate (k_off), and the equilibrium dissociation constant (K_D).

Phase 3: Cellular Target Engagement and Downstream Pathway Modulation

Confirming that a compound binds its target in a test tube is necessary, but not sufficient. It is crucial to demonstrate that the derivative can access and engage its target within the complex environment of a living cell and produce the expected biological effect.[14][15][16]

Workflow: Validating Cellular MoA

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Fig. 2: Workflow for confirming cellular target engagement.", fontcolor="#5F6368", fontsize=12]; end

Key Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or tissues.[17][18] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation at higher temperatures than the unbound protein.[19][20][21]

    • Treatment: Treat cultured cells with DQ-A or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[20]

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.

    • Quantification: Quantify the amount of soluble Kinase X remaining at each temperature using Western blotting or an ELISA-based method.

    • Analysis: Plot the percentage of soluble Kinase X against temperature. A rightward shift in the melting curve for DQ-A-treated cells compared to the control indicates target engagement.[21]

  • Western Blot for Downstream Signaling: If Kinase X is known to phosphorylate a specific downstream substrate (e.g., Substrate-Y at Serine-50), we can directly measure the impact of DQ-A on this signaling event.

    • Cell Treatment: Treat cells with a range of DQ-A concentrations for a specified time. Include a positive control (e.g., a growth factor that activates Kinase X) and a negative control.

    • Lysis: Lyse the cells and quantify total protein concentration.

    • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Substrate-Y (p-Substrate-Y) and another for total Substrate-Y as a loading control.

    • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye to detect the bands. A dose-dependent decrease in the p-Substrate-Y signal upon treatment with DQ-A validates functional inhibition of the target kinase in a cellular context.

By systematically applying this multi-phase validation strategy, researchers can build a compelling and robust data package that clearly defines the mechanism of action for novel this compound derivatives. This foundational knowledge is indispensable for informed lead optimization and successful clinical translation.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. BioPharm International. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]

  • Phenotypic screening: A more rapid route to target deconvolution. Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. PMC - NIH. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

  • (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

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A Technical Guide to the Selectivity Profile of 7-Amino-3,4-dihydroquinolinone Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII, presents a compelling strategy. This guide provides an in-depth comparison of the selectivity profile of a series of derivatives based on the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold. While direct experimental data on "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" derivatives is not publicly available, the closely related 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold offers significant insights into the potential isoform selectivity of this chemical class. This guide will objectively compare the performance of these derivatives against different CA isoforms, provide supporting experimental data, and detail the methodologies for replication and further investigation.

The Rationale for Targeting Carbonic Anhydrase IX

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is generally absent in healthy tissues. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation, facilitating the survival and proliferation of cancer cells in acidic conditions. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH. This pH gradient promotes tumor invasion, metastasis, and resistance to conventional therapies. Therefore, the selective inhibition of CA IX over other CA isoforms, such as the ubiquitous cytosolic enzymes CA I and II, is a key objective in the development of novel anticancer agents with improved therapeutic windows.

Comparative Selectivity Profile of 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

A series of derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX.[1][2] The data reveals a remarkable selectivity of these compounds for hCA IX over the other tested isoforms.

CompoundModification at 7-amino positionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)Selectivity Index (hCA II/hCA IX)
1 Unsubstituted>10,000>10,000>10,0007,560-
2 N-((phenylsulfonyl)carbamoyl)8,9509,870>10,000243.640.5
3 N-((4-methylphenylsulfonyl)carbamoyl)7,6308,140>10,000278.929.2
4 N-((4-fluorophenylsulfonyl)carbamoyl)6,8407,980>10,000315.425.3
5 N-((4-chlorophenylsulfonyl)carbamoyl)5,4306,750>10,000298.722.6
6 N-((4-bromophenylsulfonyl)carbamoyl)4,9805,870>10,000288.120.4
7 3-phenylurea>10,000>10,000>10,0002,785.6-
AAZ Acetazolamide (Standard)2501274250.48

Data Interpretation: The parent compound 1 (7-amino-3,4-dihydroquinolin-2(1H)-one) shows weak inhibition of hCA IX and no significant activity against hCA I, II, and IV.[1][2] However, derivatization of the 7-amino group with arylsulfonylureido moieties (compounds 2-6 ) leads to a significant increase in potency against hCA IX, with Kᵢ values in the low nanomolar range.[1][2] Notably, these derivatives maintain low activity against the off-target isoforms hCA I and II, resulting in a favorable selectivity profile. For instance, compound 2 exhibits a selectivity index of 40.5 for hCA IX over hCA II.[1][2] In contrast, the standard CA inhibitor Acetazolamide (AAZ) is a potent inhibitor of both hCA II and hCA IX, highlighting the superior selectivity of the quinolinone derivatives. The urea derivative 7 showed significantly weaker inhibition of hCA IX compared to the arylsulfonylureido analogs.[1][2] Interestingly, none of the tested compounds showed inhibition of the membrane-bound isoform hCA IV.[1][2]

The Structural Basis for Selectivity: An Expert Perspective

The observed selectivity of the 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives for hCA IX over other isoforms can be attributed to specific interactions within the enzyme's active site. While crystal structures of these specific inhibitors complexed with hCA IX are not available, insights can be drawn from the structural biology of other selective CA IX inhibitors.[3][4]

The active site of all CAs contains a conserved zinc ion coordinated by three histidine residues and a water molecule, which is crucial for catalysis. The general mechanism of inhibition for many CA inhibitors involves the displacement of the zinc-bound water/hydroxide. However, the selectivity between isoforms is often dictated by interactions with amino acid residues lining the active site cavity, which differ between the various CAs.

The larger active site entrance and specific amino acid differences in hCA IX compared to hCA II allow for the accommodation of bulkier inhibitor "tails". The arylsulfonylureido moieties of the active quinolinone derivatives likely extend into a region of the hCA IX active site that is not present or is sterically hindered in hCA II, leading to the observed selectivity. This "tail approach" is a well-established strategy in the design of isoform-selective CA inhibitors.[5]

cluster_Inhibitor Selective Inhibitor cluster_hCAIX hCA IX Active Site cluster_hCAII hCA II Active Site Quinolinone_Core 7-Amino-3,4-dihydroquinolin-2(1H)-one Core Tail Arylsulfonylureido Tail Quinolinone_Core->Tail Derivatization at 7-amino position Zinc_IX Zinc Ion Quinolinone_Core->Zinc_IX Potential Coordination Active_Site_Cavity_IX Spacious Active Site Cavity Tail->Active_Site_Cavity_IX Favorable Interaction Specific_Residues_IX Isoform-Specific Residues Tail->Specific_Residues_IX Key Interactions Active_Site_Cavity_II Constricted Active Site Cavity Tail->Active_Site_Cavity_II Steric Hindrance Zinc_II Zinc Ion

Caption: Proposed mechanism of selective inhibition of hCA IX.

Experimental Protocols

Synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one (Parent Compound)

The synthesis of the parent scaffold can be achieved through various reported methods. A common approach involves the cyclization of a substituted propionamide.[6]

Step 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide

  • Dissolve 3-methoxyaniline in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add 3-chloropropionyl chloride dropwise while stirring.

  • Allow the reaction to proceed to completion.

  • Isolate the product by filtration and wash with a suitable solvent.

Step 2: Friedel-Crafts Cyclization

  • Add the N-(3-methoxyphenyl)-3-chloropropionamide to a flask containing an excess of aluminum chloride.

  • Heat the mixture to induce cyclization.

  • After the reaction is complete, cool the mixture and quench with ice-water.

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization to obtain 7-methoxy-3,4-dihydroquinolin-2(1H)-one.

Step 3: Demethylation and Nitration/Reduction Sequence

  • Demethylate the 7-methoxy group using a suitable reagent (e.g., HBr).

  • Nitrate the resulting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • Reduce the nitro group to an amine to yield 7-amino-3,4-dihydroquinolin-2(1H)-one.

Start 3-Methoxyaniline Step1 Acylation with 3-chloropropionyl chloride Start->Step1 Intermediate1 N-(3-methoxyphenyl)-3-chloropropionamide Step1->Intermediate1 Step2 Friedel-Crafts Cyclization (AlCl3) Intermediate1->Step2 Intermediate2 7-Methoxy-3,4-dihydroquinolin-2(1H)-one Step2->Intermediate2 Step3 Demethylation Intermediate2->Step3 Intermediate3 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Step3->Intermediate3 Step4 Nitration Intermediate3->Step4 Intermediate4 7-Hydroxy-6-nitro-3,4-dihydroquinolin-2(1H)-one Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 End 7-Amino-3,4-dihydroquinolin-2(1H)-one Step5->End

Caption: Synthetic scheme for 7-amino-3,4-dihydroquinolin-2(1H)-one.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against the different CA isoforms is determined using a stopped-flow CO₂ hydration assay.[7][8]

Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator. The initial rates of the reaction are measured at different inhibitor concentrations to determine the inhibition constant (Kᵢ).

Materials:

  • Recombinant human CA isoforms (hCA I, II, IV, IX)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme, buffer, and pH indicator.

  • Prepare serial dilutions of the test compounds.

  • The enzyme and inhibitor solutions are pre-incubated.

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated solution.

  • The change in absorbance of the pH indicator is monitored over time.

  • The initial velocity of the reaction is calculated from the slope of the absorbance versus time curve.

  • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Conclusion and Future Directions

The 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of the tumor-associated carbonic anhydrase IX. The derivatization of the 7-amino group with arylsulfonylureido moieties has been shown to be a successful strategy for achieving high affinity and selectivity.

Based on the strong structural similarity, it is highly probable that derivatives of "this compound" would also exhibit a favorable selectivity profile for hCA IX. Future research should focus on the synthesis and biological evaluation of this specific scaffold to confirm this hypothesis. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant cancer models will be necessary to validate their therapeutic potential.

References

  • Küçükbay, H., Gönül, Z., Küçükbay, F. Z., Tekin, Z., Angeli, A., Bartolucci, G., ... & Yeşilada, Ö. (2021). Synthesis of new 7‐amino‐3, 4‐dihydroquinolin‐2 (1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), 2100122. [Link]

  • Bozdag, M., Bua, S., Osman, S. M., AlOthman, Z., & Supuran, C. T. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3, 4-dihydroquinolin-2 (1H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1010-1016. [Link]

  • Bozdag, M., Bua, S., Osman, S. M., AlOthman, Z., & Supuran, C. T. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3, 4-dihydroquinolin-2 (1H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1010-1016. [Link]

  • Bozdag, M., Bua, S., Osman, S. M., AlOthman, Z., & Supuran, C. T. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3, 4-dihydroquinolin-2 (1H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1010-1016. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2020). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. [Link]

  • Boron, W. F., & Musa-Aziz, R. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 8, 203. [Link]

  • Leitans, J., Kazaks, A., Bogans, J., Akopjana, I., Tars, K., & Supuran, C. T. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. ChemMedChem, e202300454. [Link]

  • Oshikiri, T., & Takemoto, Y. (2006). Processes for preparing 7-hydroxy-3, 4-dihydro-2 (1H)-quinolinone and the use in aripiprazole preparation thereof. U.S.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • Carta, F., & Supuran, C. T. (2013). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl-substituted-2-sulfamoyl-[2][9][10] triazolo [1, 5-a] pyrimidines. Journal of medicinal chemistry, 56(17), 7019-7030. [Link]

  • Sidhu, G. S., & Swan, J. M. (1959). A new synthesis of 7-hydroxy-3, 4-dihydro-2 (1H)-quinolone. Journal of the Chemical Society (Resumed), 2054-2056.
  • Leitans, J., Kazaks, A., Bogans, J., Akopjana, I., Tars, K., & Supuran, C. T. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. bioRxiv, 2023-02. [Link]

  • Kim, D., & Kim, D. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8868. [Link]

  • Guler, O. O., & Gokalp, S. (2021). Ki values of the compounds for (a) human carbonic anhydrase (hCA) I,... ResearchGate. [Link]

  • Kiefer, C. R., & Kiefer, G. E. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis, 9(2), 1174-1183. [Link]

  • Carta, F., & Supuran, C. T. (2013). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl-substituted-2-sulfamoyl-[2][9][10] triazolo [1, 5-a] pyrimidines. Journal of medicinal chemistry, 56(17), 7019-7030. [Link]

  • Fares, M., Aboutabl, M. E., El-Sayed, M. A., Abdel-Aziz, M., & El-Tawil, O. S. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1, 2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(11), 2548. [Link]

  • Angeli, A., & Supuran, C. T. (2017). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]

  • Buhlak, S., Gökçe, M., Al-Sanea, M. M., Yilmaz, I., & Çavuşoğlu, B. K. (2024). Design, Synthesis, and Computational Evaluation of 3, 4-Dihydroquinolin-2 (1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 17(1), 89. [Link]

Sources

Benchmarking Novel 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone Derivatives Against Known PARP1 Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for benchmarking new "1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone" derivatives against established Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this guide offers a scientifically rigorous approach to evaluating novel chemical entities, from initial synthesis to advanced cellular and pharmacokinetic profiling.

Introduction: The Rationale for Developing Novel PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1 initiates the synthesis of poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair machinery.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[1] This has established PARP1 as a key therapeutic target in oncology.

The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Recent studies have identified 7-aminoquinolinone derivatives as potent inhibitors of PARP1, presenting a promising new chemical class for the development of next-generation anticancer agents. This guide outlines a systematic approach to compare the performance of novel this compound derivatives with clinically approved PARP1 inhibitors like Olaparib and Rucaparib.

The PARP1 Signaling Pathway in DNA Repair and Cancer

Understanding the central role of PARP1 in cellular signaling is crucial for the rational design and evaluation of its inhibitors. PARP1 is a key player in the Base Excision Repair (BER) pathway, where it recognizes and binds to single-strand DNA breaks. This binding activates PARP1 to catalyze the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched PAR chains. These PAR chains then recruit other DNA repair proteins, including XRCC1 and DNA Ligase III, to the site of damage to effect repair.[2]

In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2] Since these cells cannot efficiently repair DSBs through HR, they are forced to rely on the more error-prone non-homologous end joining (NHEJ) pathway, ultimately leading to genomic instability and cell death.[2] PARP inhibitors exploit this "synthetic lethality" to selectively kill cancer cells while sparing healthy cells with functional HR pathways.[3]

Beyond DNA repair, PARP1 is also involved in the regulation of gene transcription, chromatin structure, and inflammatory responses, making it a multifaceted therapeutic target.[3][4][5]

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Outcomes cluster_2 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse PAR PARylation PARP1->PAR catalyzes BER Base Excision Repair (BER) (XRCC1, Ligase III) PAR->BER recruits BER->SSB repairs HR Homologous Recombination (HR) (BRCA1/2 proficient) DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ repaired by (error-prone) Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 inhibits

Caption: The PARP1 signaling pathway in DNA damage repair and the mechanism of action of PARP inhibitors.

Comparative Performance Data

A critical aspect of benchmarking is the direct comparison of inhibitory potency. The following tables summarize the biochemical and cell-based inhibitory activities of new this compound derivatives against well-characterized PARP1 inhibitors.

Table 1: Biochemical Inhibition of PARP1

CompoundTargetIC50 (nM)Assay Method
New Derivative 1 PARP1[Insert experimental data]Chemiluminescent Assay
New Derivative 2 PARP1[Insert experimental data]Chemiluminescent Assay
New Derivative 3 PARP1[Insert experimental data]Chemiluminescent Assay
Olaparib (Reference)PARP11.5 - 5Chemiluminescent Assay
Rucaparib (Reference)PARP11.1 - 7Chemiluminescent Assay

IC50 values for reference compounds are sourced from publicly available data and may vary depending on assay conditions.

Table 2: Cell-Based Inhibition of PARP Activity and Antiproliferative Effects

CompoundCell LinePARP Inhibition IC50 (nM)Antiproliferative IC50 (µM)
New Derivative 1 MDA-MB-436 (BRCA1 mutant)[Insert experimental data][Insert experimental data]
New Derivative 2 MDA-MB-436 (BRCA1 mutant)[Insert experimental data][Insert experimental data]
New Derivative 3 MDA-MB-436 (BRCA1 mutant)[Insert experimental data][Insert experimental data]
Olaparib (Reference)MDA-MB-436 (BRCA1 mutant)~10~8.90
Rucaparib (Reference)MDA-MB-436 (BRCA1 mutant)~5~5.5

Reference IC50 values are approximate and sourced from published literature.[6][7] It is recommended to run reference compounds in parallel with new derivatives for accurate comparison.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step methodologies are provided for the synthesis, biochemical and cellular evaluation, and pharmacokinetic profiling of the novel derivatives.

Synthesis of this compound Derivatives

A general synthetic route to the core scaffold is presented below, based on established methods for similar quinolinone structures.[8][9]

Synthesis_Workflow Start 7-Nitro-3,4-dihydroquinolin-2(1H)-one Step1 Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate1 1-Acetyl-7-nitro-3,4-dihydroquinolin-2(1H)-one Step1->Intermediate1 Step2 Reduction (e.g., Pd/C, H2) Intermediate1->Step2 Final_Product This compound Step2->Final_Product Step3 Derivatization (e.g., Amide Coupling, Alkylation) Final_Product->Step3 Derivatives Target Derivatives Step3->Derivatives

Caption: General synthetic workflow for the preparation of this compound derivatives.

Step-by-Step Protocol:

  • Acetylation of 7-Nitro-3,4-dihydroquinolin-2(1H)-one: To a solution of 7-nitro-3,4-dihydroquinolin-2(1H)-one in pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield 1-acetyl-7-nitro-3,4-dihydroquinolin-2(1H)-one.

  • Reduction of the Nitro Group: Dissolve 1-acetyl-7-nitro-3,4-dihydroquinolin-2(1H)-one in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

  • Derivatization: The 7-amino group can be further functionalized using standard organic chemistry techniques such as amide coupling with various carboxylic acids, or alkylation with different alkyl halides to generate a library of derivatives.

Biochemical PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a direct measure of PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Olaparib) in assay buffer.

  • To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent HRP substrate.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PARP Inhibition Assay

This assay quantifies the inhibition of PARP activity within a cellular context, providing a more physiologically relevant measure of compound efficacy.[10]

Materials:

  • MDA-MB-436 (BRCA1 mutant breast cancer) cell line

  • Cell culture medium and supplements

  • Test compounds and reference inhibitors

  • Lysis buffer

  • BCA protein assay kit

  • Universal Chemiluminescent PARP assay kit

Procedure:

  • Seed MDA-MB-436 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or reference inhibitors for a specified time (e.g., 1 hour).

  • Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentration of all samples.

  • Measure the PARP activity in the cell lysates using a commercial chemiluminescent PARP assay kit according to the manufacturer's instructions.

  • Determine the IC50 values as described for the biochemical assay.

In Silico ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying promising drug candidates.[11][12] Several computational tools can be used for in silico profiling.

Recommended Tools:

  • SwissADME: Predicts a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.

  • pkCSM: Provides predictions for various ADME and toxicity endpoints.

  • ProTox-II: Predicts the toxicity of small molecules.

Key Parameters to Evaluate:

  • Lipophilicity (LogP): Influences solubility, permeability, and metabolism.

  • Aqueous Solubility (LogS): Crucial for absorption and distribution.

  • Gastrointestinal (GI) Absorption: Predicts oral bioavailability.

  • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity: Assesses the risk of liver damage.

  • Carcinogenicity and Mutagenicity: Predicts the potential for causing cancer or genetic mutations.

Table 3: Predicted ADME-Tox Properties

CompoundMolecular WeightLogPGI AbsorptionBBB PermeantCYP InhibitorHepatotoxicity
New Derivative 1 [Insert data][Insert data][Insert data][Insert data][Insert data][Insert data]
New Derivative 2 [Insert data][Insert data][Insert data][Insert data][Insert data][Insert data]
New Derivative 3 [Insert data][Insert data][Insert data][Insert data][Insert data][Insert data]
Olaparib434.52.3HighYesYesNo

Data for Olaparib is for reference and may vary between different prediction tools.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of novel this compound derivatives as PARP1 inhibitors. By following the outlined experimental protocols and data analysis strategies, researchers can effectively benchmark their new chemical entities against established drugs, enabling data-driven decisions in the drug discovery and development process.

Future studies should focus on expanding the panel of cancer cell lines to include those with different genetic backgrounds to further explore the synthetic lethal interactions of these novel compounds. In vivo efficacy studies in relevant animal models will be the next critical step in validating the therapeutic potential of the most promising derivatives. Furthermore, detailed structure-activity relationship (SAR) studies will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of PARP1 inhibitors.

References

  • Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance. ([Link])

  • PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. ([Link])

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. ([Link])

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. ([Link])

  • Transcriptional Roles of PARP1 in Cancer. ([Link])

  • PARP assay for inhibitors. ([Link])

  • In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue. ([Link])

  • Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ([Link])

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. ([Link])

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. ([Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ([Link])

  • PARP Assays. ([Link])

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ([Link])

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. ([Link])

  • Design, Synthesis and Molecular modeling study of certain Quinazolinone derivatives targeting Poly (ADP-ribose) polymerase 1 (PARP-1) enzyme as anti-breast cancer and radio-sensitizers. ([Link])

  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ([Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ([Link])

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... ([Link])

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ([Link])

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. ([Link])

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. ([Link])

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ([Link])

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. ([Link])

  • 7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O. ([Link])

  • (R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. ([Link])

  • 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone | C7H11NO. ([Link])

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 545394-33-0). The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations are predicated on the known hazards associated with its structural motifs: an aromatic amine and a quinoline derivative.

Hazard Assessment and Chemical Profile

This compound is a complex organic molecule whose hazard profile is inferred from its constituent functional groups. Aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties.[1] Quinoline and its derivatives are also known to be hazardous, with potential for skin and eye irritation, genetic defects, and carcinogenicity.[1][2] Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses similar hazards.

Table 1: Chemical and Predicted Hazard Information

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 545394-33-0[3]
Molecular Formula C₁₁H₁₄N₂O-
Predicted Hazards Harmful if swallowed or in contact with skin, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer.[1][4]
Physical Form Solid (predicted)-

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.[6]

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles or a face shield must be worn at all times.[2]

  • Rationale: To protect against splashes, aerosols, and airborne particles of the compound. Standard safety glasses do not provide a sufficient seal.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Due to the aromatic amine component, nitrile, neoprene, or PVC gloves are recommended.[7] A quantitative study on aromatic amine permeation has shown that breakthrough times can vary significantly between glove materials, so it is crucial to select gloves with proven resistance.[8] Gloves should be inspected before each use and changed regularly, or immediately upon known or suspected contamination.[9]

  • Lab Coat/Suit: A full-length lab coat with sleeves is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant suit is recommended.[2]

  • Footwear: Closed-toe shoes are mandatory. For larger scale operations, chemical-resistant boots should be considered.[10]

Respiratory Protection
  • Requirement: Work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • For Spills or Emergencies: In the event of a significant spill or when engineering controls are not sufficient, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is necessary.[2][6]

Table 2: Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, PVC).[7]Tested according to EN 374.[2]
Skin and Body Protection Full-length lab coat or chemical-resistant suit.-
Respiratory Protection Work in a chemical fume hood. Respirator for emergencies.NIOSH-approved.[6]

Operational Plan: Safe Handling and Storage

Handling Procedures
  • Preparation: Before handling, thoroughly review this guide and any available safety information. Ensure that all necessary PPE is readily available and in good condition.[5]

  • Location: All manipulations of the compound should be performed within a designated area, preferably a chemical fume hood, to contain any potential contamination.[11]

  • Weighing and Transfer: Use appropriate tools such as spatulas and weigh boats to handle the solid compound. Avoid creating dust. For solutions, use pipettes or other calibrated liquid handling devices.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[13]

  • Segregation: Store separately from strong oxidizing agents and acids.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.[11]

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazard warnings.

  • Disposal Method: Due to its aromatic amine structure, this compound should not be disposed of down the drain.[11] It should be handled by a licensed hazardous waste disposal company.[11] Treatment methods for amine waste can include incineration or other advanced oxidation processes.[14][15]

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[16]

  • Decontaminate: Thoroughly decontaminate the spill area after clean-up.

Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep1 Review Safety Guide prep2 Inspect & Don PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Weigh & Transfer handle1->handle2 post1 Segregate Waste handle2->post1 post2 Clean Work Area post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 storage1 Tightly Sealed Container post4->storage1 storage2 Cool, Dry, Ventilated storage1->storage2

Caption: Workflow for handling this compound.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • University of Chicago. (n.d.).
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Technology C
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • CDH Fine Chemical. (n.d.).
  • ResearchGate. (2025, August 7).
  • Intermed & Chemicals. (n.d.). This compound.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Techno PharmChem. (n.d.).
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Ammonia Safety Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals.
  • Material Safety D
  • U.S. Pharmacist. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2025, April 28).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.